1-Cyclobutylprop-2-yn-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclobutylprop-2-yn-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-2-7(8)6-4-3-5-6/h1,6H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSNECIDHOEMIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)C1CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Cyclobutylprop-2-yn-1-one: Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of this compound, a versatile bifunctional molecule containing a cyclobutyl ring, a ketone, and a terminal alkyne. Its unique structural features make it a valuable building block in organic synthesis and a molecule of interest for medicinal chemistry and materials science. This document delves into its chemical properties, plausible synthetic routes, spectroscopic signature, reactivity profile, and potential applications.
Molecular Structure and Physicochemical Properties
This compound (CAS Number: 1466042-76-1) is an α,β-acetylenic ketone, commonly referred to as an ynone.[1][2] The structure combines the steric and conformational constraints of a cyclobutyl ring with the electrophilic and synthetically versatile nature of the propynone moiety. The sp-hybridized carbons of the alkyne and the sp²-hybridized carbonyl carbon create a conjugated system that dictates the molecule's reactivity.
Structural Diagram:
Caption: 2D structure of this compound.
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 1466042-76-1 | Sigma-Aldrich[1] |
| Molecular Formula | C₇H₈O | Sigma-Aldrich[1] |
| Molecular Weight | 108.14 g/mol | Calculated |
| Physical Form | Liquid | Sigma-Aldrich[1] |
| InChI Key | LPSNECIDHOEMIE-UHFFFAOYSA-N | Sigma-Aldrich[1] |
| Storage Temperature | -10 °C | Sigma-Aldrich[1] |
Synthesis of this compound
While specific literature detailing the synthesis of this compound is scarce, several general and robust methods for ynone synthesis can be applied. These routes typically involve the coupling of a carboxylic acid derivative with a terminal alkyne or the oxidation of a propargyl alcohol.
Plausible Synthetic Routes
Two primary strategies stand out for the efficient construction of this molecule:
-
Acylation of an Ethynyl Organometallic Reagent: This classic approach involves the reaction of an activated cyclobutane carbonyl species, such as cyclobutanecarbonyl chloride, with an ethynyl nucleophile like ethynylmagnesium bromide or ethynyllithium. The precursor, cyclobutanecarboxylic acid, is readily prepared via the hydrolysis of 1-cyano-1-carboxycyclobutane or the decarboxylation of 1,1-cyclobutanedicarboxylic acid.[3]
-
Palladium/Copper-Catalyzed Sonogashira-Type Coupling: Modern cross-coupling methodologies provide a direct and high-yielding route from carboxylic acids.[4] In this method, cyclobutanecarboxylic acid can be activated in situ and coupled with a terminal alkyne, such as trimethylsilylacetylene, using a palladium and copper co-catalyst system. A subsequent deprotection step yields the target ynone.[4]
Synthetic Workflow Diagram:
Caption: Plausible synthetic pathways to this compound.
Exemplary Experimental Protocol (Route A)
This protocol is a representative, non-validated procedure based on established chemical principles for ynone synthesis.
Step 1: Synthesis of Cyclobutanecarbonyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclobutanecarboxylic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature, then heat to reflux for 2 hours until gas evolution ceases.
-
Remove the excess SOCl₂ by distillation under reduced pressure to yield crude cyclobutanecarbonyl chloride, which can be used directly in the next step.
Step 2: Synthesis of this compound
-
Prepare the ethynyl Grignard reagent by bubbling acetylene gas through a solution of ethylmagnesium bromide in anhydrous THF, or use a commercially available solution of ethynylmagnesium bromide (2.2 eq).
-
In a separate flask, dissolve the crude cyclobutanecarbonyl chloride (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the carbonyl chloride solution to -78 °C (dry ice/acetone bath).
-
Add the ethynylmagnesium bromide solution dropwise to the cooled carbonyl chloride solution over 30 minutes.
-
Stir the reaction mixture at -78 °C for an additional 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Spectroscopic Characterization (Predicted)
No publicly available experimental spectra for this compound were identified. The following table outlines the expected spectroscopic characteristics based on its functional groups and data from analogous structures.[5]
| Technique | Expected Characteristics |
| ¹H-NMR (CDCl₃) | δ ~3.3-3.6 ppm (m, 1H, -CH -CO-); δ ~3.1 ppm (s, 1H, -C≡CH ); δ ~1.8-2.4 ppm (m, 6H, cyclobutyl -CH ₂-) |
| ¹³C-NMR (CDCl₃) | δ ~195-200 ppm (C =O); δ ~85-90 ppm (-C ≡CH); δ ~80-85 ppm (-C≡C H); δ ~45-50 ppm (-C H-CO-); δ ~20-30 ppm (cyclobutyl -C H₂-); δ ~18 ppm (cyclobutyl -C H₂-) |
| IR (neat, cm⁻¹) | ~3300 (sharp, ≡C-H stretch); ~2950 (C-H stretch); ~2100 (sharp, C≡C stretch); ~1680 (strong, C=O stretch) |
| Mass Spec (EI) | m/z = 108 (M⁺); 80 ([M-CO]⁺); 67 ([M-C₃H₃O]⁺); 55 (C₄H₇⁺, cyclobutyl fragment) |
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by its ynone functionality, which serves as a potent Michael acceptor and a substrate for various addition and cycloaddition reactions.[6][7]
-
Michael Addition: The β-alkynyl carbon is highly electrophilic and readily undergoes conjugate addition by a wide range of nucleophiles (e.g., amines, thiols, organocuprates), providing access to functionalized β-substituted enones.
-
Hydration: Acid-catalyzed hydration, often mediated by mercury(II) salts, follows Markovnikov's rule to yield 1-cyclobutylpropane-1,3-dione.[8][9] In contrast, hydroboration-oxidation provides the anti-Markovnikov aldehyde product after tautomerization.[10]
-
Cycloaddition Reactions: The activated alkyne can participate as a dienophile or dipolarophile in various cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions, to construct complex heterocyclic and carbocyclic frameworks.
-
Reduction: The alkyne can be selectively reduced to a (Z)-alkene using Lindlar's catalyst or to an alkane via catalytic hydrogenation with Pd/C.[6] The ketone can be reduced to a propargyl alcohol using reducing agents like sodium borohydride (NaBH₄).
Key Reaction Pathways Diagram:
Caption: Major reaction pathways for this compound.
Potential Applications in Research and Drug Development
This compound is a promising scaffold for the development of novel chemical entities due to its combination of a synthetically versatile alkyne and a metabolically robust, three-dimensional cyclobutyl group.
-
Medicinal Chemistry Scaffold: Ynones are present in various biologically active molecules. For instance, certain 1,3-diphenylprop-2-yn-1-one derivatives have been identified as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets in inflammation research.[11] The cyclobutyl moiety in this compound can act as a bioisosteric replacement for aromatic rings, potentially improving pharmacokinetic properties like solubility and metabolic stability.[12]
-
Chemical Biology and "Click" Chemistry: The terminal alkyne serves as a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the straightforward conjugation of the molecule to biomolecules, fluorescent tags, or solid supports, facilitating its use in chemical biology probes and diagnostics.
-
Intermediate in Complex Molecule Synthesis: The dual functionality of the molecule allows for sequential or orthogonal chemical modifications. The alkyne and ketone can be manipulated independently to build molecular complexity, making it a valuable intermediate for the synthesis of natural products and other complex organic targets.
Drug Discovery Workflow Integration:
Caption: Role of this compound in a drug discovery program.
Safety, Handling, and Storage
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: The compound should be stored at a temperature of -10 °C as recommended by suppliers.[1] Keep the container tightly sealed under an inert atmosphere to prevent degradation.
-
Hazards: While specific toxicity data is unavailable, ynones are reactive electrophiles and should be handled with care. Compounds with similar functionality may cause skin, eye, and respiratory irritation.[13]
Conclusion
This compound is a valuable and versatile chemical entity whose full potential is yet to be explored. Its combination of a strained carbocyclic ring and a reactive conjugated system provides a rich platform for synthetic innovation. The principles and data outlined in this guide offer a solid foundation for researchers looking to synthesize, modify, and apply this molecule in the fields of organic synthesis, medicinal chemistry, and materials science. Further investigation into its specific reactivity and biological profile is warranted and promises to yield exciting discoveries.
References
-
Michigan State University Department of Chemistry. Alkyne Reactivity. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12544790, 1-Cyclobutylpropan-2-one. [Link]
-
Chemistry LibreTexts. 12.7: Electrophilic Addition Reactions of Alkynes. [Link]
-
JoVE. Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation. [Link]
-
Organic Chemistry Portal. Ketone synthesis by reaction (hydration) of alkynes. [Link]
-
Master Organic Chemistry. Synthesis (5) - Reactions of Alkynes. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 86178457, 1-Cyclobutylpropane-1,2-dione. [Link]
-
Wang, L., et al. (2018). A general two-step one-pot synthesis process of ynones from α-keto acids and 1-iodoalkynes. RSC Advances, 8(52), 29801-29804. [Link]
-
The Royal Society of Chemistry. Supporting Information for Chemical Communications. [Link]
-
Reddy, R. S., et al. (2014). A General Synthesis of Ynones from Aldehydes via Oxidative C−C bond Cleavage under Aerobic Conditions. Organic Letters, 16(17), 4516-4519. [Link]
-
Li, P., et al. (2020). Efficient synthesis of ynones from carboxylic acids and terminal alkynes via Pd/Cu catalysis using 2-chloroimidazolium chloride as the activation reagent. New Journal of Chemistry, 44(2), 485-489. [Link]
-
Cheméo. Chemical Properties of Ethanone, 1-cyclobutyl- (CAS 3019-25-8). [Link]
-
NIST. Ethanone, 1-cyclobutyl-. [Link]
-
LookChem. 1-cyclobutyl-2-(triphenylphosphoranylidene)ethan-1-one. [Link]
-
Organic Syntheses. CYCLOBUTANECARBOXYLIC ACID. [Link]
-
National Center for Biotechnology Information. Synthesis and biological evaluation of 1,3-diphenylprop-2-yn-1-ones as dual inhibitors of cyclooxygenases and lipoxygenases. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22953618, 1-Cyclobutyl-2-methylpropan-1-one. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 76398, 1-Cyclobutylethan-1-one. [Link]
-
ResearchGate. NY cyclisation of cyclobutyl phenyl ketone and manipulation of resulting alcohol 16 a. [Link]
-
Perumalsamy, H., et al. (2005). Synthesis and biological evaluation of 1,3-diphenylprop-2-yn-1-ones as dual inhibitors of cyclooxygenases and lipoxygenases. Bioorganic & Medicinal Chemistry Letters, 15(21), 4842-4845. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 64986544, 1-Cyclobutyl-2-cyclopropylethanol. [Link]
-
Georganics. 2-[1-Methyl-2(prop-1-en-2-yl)cyclobutyl]ethan-1-ol. [Link]
-
precisionFDA. 1-CYCLOBUTYL-1-ETHYNYLETHANOL. [Link]
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Defense Technical Information Center. 1,2-Dicyclopropylethyne and (Cyclopropylethynyl)cyclobutane from an Efficient Synthesis of 1,2-(omega-Haloalkyl)ethynes and 1-Cy. [Link]
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Organic Syntheses. 2-CYCLOHEXEN-1-ONE, 4-(HYDROXYMETHYL)-. [Link]
-
ResearchGate. An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. [Link]
-
Organic & Biomolecular Chemistry. An entry to 2-(cyclobut-1-en-1-yl)-1H-indoles through a cyclobutenylation/deprotection cascade. [Link]
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1-Cyclobutylprop-2-yn-1-one: Technical Profile, Synthesis, and Application Guide
Topic: 1-Cyclobutylprop-2-yn-1-one CAS number and supplier availability Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS: 1466042-76-1) is a specialized
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Data |
| Chemical Name | This compound |
| Synonyms | Cyclobutyl ethynyl ketone; 1-Cyclobutyl-2-propyn-1-one |
| CAS Number | 1466042-76-1 |
| Molecular Formula | C |
| Molecular Weight | 108.14 g/mol |
| SMILES | C#CC(=O)C1CCC1 |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point (Predicted) | ~160–165 °C (760 mmHg) |
| Storage Conditions | -20 °C, Inert atmosphere (Argon/Nitrogen) |
| Solubility | Soluble in DCM, THF, MeOH, DMSO |
Note on CAS Confusion: Do not confuse with 1-cyclobutylpropan-2-one (Cyclobutyl methyl ketone, CAS 3019-25-8), which is the saturated analog lacking the alkyne functionality.
Synthesis & Manufacturing Protocols
Two primary routes are established for the synthesis of this compound. Method A is preferred for scalability and operational simplicity, while Method B is utilized when avoiding strong Lewis acids is necessary.
Method A: Friedel-Crafts Acylation of Bis(trimethylsilyl)acetylene (Scalable)
This method utilizes the reaction between cyclobutanecarbonyl chloride and bis(trimethylsilyl)acetylene (BTMSA), catalyzed by aluminum trichloride. It is the industry standard for generating sensitive ynones.
Protocol:
-
Activation: In a flame-dried flask under Argon, suspend anhydrous AlCl
(1.1 equiv) in dry Dichloromethane (DCM) . Cool to 0 °C. -
Acylation: Add Cyclobutanecarbonyl chloride (1.0 equiv) and Bis(trimethylsilyl)acetylene (1.0 equiv) dropwise simultaneously (or pre-mix) to the Lewis acid suspension, maintaining temperature < 5 °C.
-
Reaction: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 2–3 hours. The intermediate formed is the TMS-protected ynone.
-
Quench & Desilylation: Pour the mixture into ice-water containing dilute HCl. The acidic quench often effects desilylation. If the TMS group persists (monitored by TLC), treat the crude organic layer with Borax (Na
B O ) in MeOH/Water or dilute K CO for 15 minutes to reveal the terminal alkyne. -
Purification: Extract with DCM, dry over MgSO
, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).
Method B: Grignard Addition & Oxidation (Laboratory Scale)
Useful for small-scale preparation or when preserving delicate functional groups on the ring.
Protocol:
-
Addition: To a solution of Cyclobutanecarboxaldehyde in dry THF at -78 °C, add Ethynylmagnesium bromide (1.2 equiv). Warm to RT and stir for 2 hours.
-
Workup: Quench with sat. NH
Cl. Extract with ether to obtain 1-cyclobutylprop-2-yn-1-ol. -
Oxidation: Dissolve the alcohol in DCM. Add Dess-Martin Periodinane (DMP) (1.1 equiv) at 0 °C. Stir until conversion is complete (~1–2 h).
-
Purification: Filter through a celite pad and purify via chromatography.
Synthesis Workflow Diagram
Figure 1: Dual synthetic pathways for this compound. Method A (top) is preferred for scale; Method B (bottom) is preferred for high-fidelity lab synthesis.
Reactivity & Applications
Covalent Inhibition (Warhead Chemistry)
The this compound motif acts as a Michael acceptor. The electron-withdrawing carbonyl group activates the alkyne, making it susceptible to nucleophilic attack by cysteine residues in proteins.
-
Mechanism: Nucleophilic conjugate addition.
-
Selectivity: The steric bulk of the cyclobutyl group modulates reactivity, potentially improving selectivity compared to less hindered acrylamides or propynones.
Heterocycle Synthesis
This compound is a "linchpin" C3 synthon for constructing 5- and 6-membered heterocycles.
-
Pyrazoles: Reaction with hydrazines (NH
NH-R). -
Pyrimidines: Reaction with amidines.
-
Isoxazoles: Reaction with hydroxylamine.
Reactivity Diagram
Figure 2: Reactivity profile demonstrating the compound's utility in covalent drug discovery and heterocyclic synthesis.
Supplier Availability & Market Analysis
The compound is available from specialized building block suppliers. It is typically sold as a research chemical (For Research Use Only).
| Supplier | Catalog / SKU | Purity | Pack Size | Region |
| Sigma-Aldrich | 1466042-76-1 | 95%+ | Custom / Inquiry | Global |
| BLD Pharm | BD00789234 | 97% | 100mg, 1g | Global |
| Enamine | EN300-66042 | 95%+ | 1g, 5g | Europe/USA |
| ChemScene | CS-00892 | 98% | Custom Synthesis | USA/China |
| AchemBlock | P45812 (Related) | 97% | Inquiry | USA |
Procurement Note: Due to the reactivity of the terminal alkyne and ketone, suppliers often ship this compound on dry ice or require storage at -20 °C immediately upon receipt to prevent polymerization.
Handling & Stability
-
Stability: The cyclobutyl ring introduces strain, but the primary stability concern is the polymerization of the activated alkyne.
-
Storage: Store at -20 °C under an inert atmosphere (Argon). Avoid exposure to light.
-
Safety: Treat as a potential skin sensitizer and irritant (Michael acceptor). Use standard PPE (gloves, goggles, fume hood).
References
-
Sigma-Aldrich. Product Detail: this compound. Retrieved from
-
BLD Pharm. Material Safety Data Sheet: this compound. Retrieved from
- Organic Syntheses.Preparation of Trimethylsilylacetylene and derivatives. Coll. Vol. 8, p.609 (1993).
-
PubChem. Compound Summary: Cyclobutanecarbonyl chloride (Precursor). Retrieved from
-
Core.ac.uk. Utilisation de la chimie 'click' Diels-Alder. (Cites synthesis of this compound). Retrieved from
Bioisosteric Tuning of Covalent Warheads: Cyclobutyl vs. Phenyl Propargyl Ketones
This guide serves as an advanced technical resource for medicinal chemists and drug discovery scientists. It synthesizes principles of bioisosterism with covalent warhead design, specifically contrasting Phenyl Propargyl Ketones with their Cyclobutyl analogues.
Executive Summary
The strategic replacement of phenyl rings with saturated bioisosteres (the "Escape from Flatland") is a proven method to improve solubility and metabolic stability. However, when this replacement occurs adjacent to a reactive center—such as a propargyl ketone warhead targeting cysteine residues—the implications extend beyond physicochemical properties to alter electrophilic reactivity .
This guide details the transition from Phenyl Propargyl Ketones (PPK) to Cyclobutyl Propargyl Ketones (CPK). We demonstrate that while PPKs offer high reactivity via conjugated stabilization, CPKs provide a "tuned," milder electrophilicity profile with superior physicochemical parameters (
Structural & Physicochemical Rationale[1][2]
The "Escape from Flatland"
The phenyl ring is ubiquitous but suffers from planarity (poor solubility), lipophilicity (non-specific binding), and metabolic liability (CYP450 oxidation). The cyclobutyl ring acts as a scaffold mimetic but introduces critical vector changes.
| Feature | Phenyl Propargyl Ketone (PPK) | Cyclobutyl Propargyl Ketone (CPK) | Impact of Switch |
| Hybridization | Increases | ||
| Electronic Effect | Electron Withdrawing (Induction) / Donating (Resonance) | Electron Donating (+I Induction) | Reduces electrophilicity (See Section 3). |
| Lipophilicity | High (High LogP) | Moderate (Lower LogP) | Reduces non-specific protein binding. |
| Metabolism | High (Aromatic hydroxylation/Epoxidation) | Low (Ring strain, no aromatic oxidation) | Extends half-life ( |
| Geometry | Rigid, 180° vector (para) | Flexible, "Butterfly" conformation | Accesses novel IP space and binding pockets. |
Decision Framework
The following decision tree outlines when to deploy the Cyclobutyl bioisostere.
Caption: Strategic workflow for determining the necessity of Phenyl-to-Cyclobutyl bioisosteric replacement.
Reactivity Profiling: The Warhead Mechanism
The propargyl ketone moiety functions as a covalent trap, typically for non-catalytic cysteines, via a Michael Addition (1,4-addition). The nature of the group adjacent to the carbonyl (Phenyl vs. Cyclobutyl) dictates the reaction kinetics.
Electronic Modulation
-
Phenyl Effect (Conjugation): The phenyl ring conjugates with the carbonyl. While the phenyl group is inductively withdrawing, it can stabilize the intermediate enolate formed after thiolate attack via resonance. This generally makes PPKs faster/hotter electrophiles.
-
Cyclobutyl Effect (Induction): The cyclobutyl group exerts a positive inductive effect (+I) and lacks resonance capability. This destabilizes the developing negative charge on the oxygen/alpha-carbon during nucleophilic attack, making CPKs slower/milder electrophiles.
Implication: If your PPK lead shows off-target toxicity (promiscuity), switching to CPK is a logical step to "tame" the warhead while maintaining specific binding.
Caption: Mechanism of Cysteine Michael Addition to Propargyl Ketones. R-group electronics dictate the rate of the Transition State (TS).
Synthetic Methodology: The Weinreb Route
Direct addition of alkynyl nucleophiles to acid chlorides or esters often leads to over-addition (forming tertiary alcohols). The Weinreb Amide protocol is the requisite self-validating method for both Phenyl and Cyclobutyl analogues to ensure mono-addition.
Detailed Protocol (Cyclobutyl Propargyl Ketone)
Reagents:
-
Cyclobutanecarboxylic acid (1.0 equiv)
-
N,O-Dimethylhydroxylamine HCl (1.2 equiv)
-
EDC·HCl (1.5 equiv), HOBt (1.5 equiv), NMM (3.0 equiv)
-
Ethynylmagnesium bromide (0.5 M in THF)
Step-by-Step Workflow:
-
Weinreb Amide Formation:
-
Dissolve cyclobutanecarboxylic acid in DCM (0.2 M).
-
Add NMM, EDC·HCl, and HOBt at 0°C. Stir 15 min.
-
Add N,O-Dimethylhydroxylamine HCl. Warm to RT and stir 12h.
-
Validation: TLC/LCMS should show complete conversion to the amide (
). -
Workup: Wash with 1N HCl, sat. NaHCO3, brine. Dry (
) and concentrate.
-
-
Grignard Addition (The Critical Step):
-
Dissolve the Weinreb amide in anhydrous THF (0.2 M) under Argon. Cool to -78°C .
-
Add Ethynylmagnesium bromide (1.5 equiv) dropwise over 30 mins.
-
Note: Maintaining -78°C is crucial to prevent side reactions, although the Weinreb intermediate is stable.
-
Stir at -78°C for 1h, then warm to 0°C for 30 min.
-
-
Quench & Isolation:
-
Quench with sat.
(aq) at 0°C. -
Extract with
(Ether is preferred over DCM for volatile propargyl ketones). -
Caution: Low MW propargyl ketones can be volatile. Do not apply high vacuum for extended periods.
-
Caption: Synthetic pathway utilizing the Weinreb Amide to prevent over-alkylation.
Experimental Validation Protocols
To validate the bioisosteric replacement, you must compare the kinetic reactivity and metabolic stability.
Glutathione (GSH) Reactivity Assay
This assay determines the second-order rate constant (
-
Preparation: Prepare 10 mM stock of Ketone (in DMSO) and 10 mM freshly prepared reduced GSH (in PBS, pH 7.4).
-
Incubation: Mix Ketone (50 µM final) and GSH (500 µM final, 10x excess) in PBS.
-
Monitoring: Inject onto HPLC/LCMS at t=0, 5, 15, 30, 60, 120 min.
-
Analysis: Monitor the disappearance of the parent Ketone peak.
-
Calculation: Plot
vs time. The slope is .-
Expectation: PPK
min; CPK min.
-
Microsomal Stability (Metabolic Clearance)
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Concentration: 1 µM test compound.
-
Timepoints: 0, 5, 15, 30, 45 min.
-
Readout: LCMS/MS quantification of parent remaining.
-
Expectation: PPK often shows high intrinsic clearance (
) due to aromatic oxidation. CPK should show significantly reduced .
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
-
Ekkebus, R., et al. (2013). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society, 135(8), 2867–2870. [Link]
-
Nahm, S., & Weinreb, S. M. (1981).[1] N-methoxy-N-methylamides as effective acylating agents.[2] Tetrahedron Letters, 22(39), 3815-3818. [Link]
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839-2849. [Link]
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An In-depth Technical Guide to the Reactivity Profile of Cyclobutyl-Substituted Ynones
Introduction
In the landscape of modern medicinal chemistry and synthetic methodology, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and reactivity profiles is perpetual. Cyclobutyl-substituted ynones represent a fascinating, yet underexplored, class of compounds at the intersection of two highly reactive functionalities: the strained cyclobutane ring and the electrophilic ynone system. The inherent ring strain of the cyclobutane moiety, estimated at approximately 26 kcal/mol, profoundly influences the reactivity of adjacent functional groups, often enabling transformations that are not readily accessible with acyclic or larger ring systems.[1] This guide provides a comprehensive overview of the synthesis and reactivity of cyclobutyl-substituted ynones, offering insights for researchers, scientists, and drug development professionals aiming to leverage these unique building blocks in their synthetic endeavors.
The ynone functionality is a powerful and versatile component in organic synthesis, known for its participation in a wide array of transformations including conjugate additions, cycloadditions, and transition-metal-catalyzed couplings.[2] When appended to a cyclobutane ring, the resulting cyclobutyl-substituted ynone becomes a substrate for a unique confluence of reactivity, where the electronic and steric properties of the cyclobutyl group can modulate the inherent reactivity of the ynone, and the ynone can serve as a handle to initiate transformations within the cyclobutane ring itself. This guide will delve into the key facets of this interplay, providing a technical framework for the rational design and execution of synthetic strategies involving these intriguing molecules.
Synthesis of Cyclobutyl-Substituted Ynones
The construction of cyclobutyl-substituted ynones can be efficiently achieved through well-established methodologies for ynone synthesis, with the Sonogashira cross-coupling reaction being a particularly prominent and reliable approach.[3][4]
Acyl Sonogashira Cross-Coupling
The palladium and copper co-catalyzed coupling of a terminal alkyne with an acyl halide, known as the Acyl Sonogashira reaction, stands as a primary method for the synthesis of ynones.[5] For the synthesis of cyclobutyl-substituted ynones, this typically involves the reaction of cyclobutanecarbonyl chloride with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.
The general transformation is depicted below:
Caption: General scheme for the synthesis of cyclobutyl-substituted ynones via Sonogashira coupling.
Recent advancements in Sonogashira couplings have also explored decarbonylative approaches, which could provide alternative routes to these structures.[6]
Reactivity Profile I: Cycloaddition Reactions
The conjugated system of the ynone, combined with the potential for ring strain release of the cyclobutyl group, makes these molecules excellent candidates for various cycloaddition reactions.
[2+2] Cycloadditions
Photochemical [2+2] cycloadditions are a classic method for the formation of cyclobutane rings.[7][8] In the context of cyclobutyl-substituted ynones, the ynone's carbon-carbon triple bond can participate in [2+2] cycloadditions with alkenes, leading to the formation of highly substituted and structurally complex cyclobutene-containing frameworks. Additionally, tandem [2+2] cycloaddition/nucleophilic addition cascades have been observed with related yne-allenone systems, suggesting a rich potential for similar reactivity with cyclobutyl ynones.[9]
[3+2] Cycloadditions
Ynones are known to participate in [3+2] cycloaddition reactions with various 1,3-dipoles. For instance, the reaction of alkynyl ketones with N-tosylimines, catalyzed by a Lewis base, can yield highly functionalized pyrrolidines.[10] Furthermore, the high reactivity of strained cyclobutenones in silver-catalyzed [3+2] cycloadditions with azomethine ylides to form azabicycles underscores the potential for the strained cyclobutyl ring to promote such transformations.[11]
Caption: Generalized [3+2] cycloaddition of a cyclobutyl-substituted ynone.
[4+2] Cycloadditions (Diels-Alder Reactions)
The role of ynones in Diels-Alder reactions can be multifaceted. While the triple bond is generally less reactive as a dienophile than a corresponding double bond, intramolecular [4+2] cycloadditions of conjugated ynones have been reported.[12] More interestingly, the related cyclobutenones are known to be exceptionally reactive dienophiles due to the release of ring strain upon cycloaddition.[11] This suggests that cyclobutyl-substituted ynones could be precursors to cyclobutenyl ynones, which would then be highly reactive in Diels-Alder reactions.
Reactivity Profile II: Nucleophilic Additions
The quintessential reactivity of ynones is their behavior as Michael acceptors in nucleophilic conjugate additions.[13] This reactivity is well-preserved in cyclobutyl-substituted ynones.
Conjugate (Michael) Addition
The β-carbon of the ynone is highly electrophilic and readily attacked by a wide range of soft nucleophiles.[14][15] This 1,4-conjugate addition is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
| Nucleophile Type | Example | Product Type |
| Carbon Nucleophiles | Grignard Reagents (with Cu(I)), Enolates | β-Substituted Enones |
| Nitrogen Nucleophiles | Amines, Azides | Enaminones, Triazoles |
| Oxygen Nucleophiles | Alcohols, Water | β-Alkoxyenones, 1,3-Diketones |
| Sulfur Nucleophiles | Thiols | β-Thioenones |
The steric bulk of the cyclobutyl group may influence the facial selectivity of the nucleophilic attack, offering a potential avenue for diastereocontrol in these additions.
Caption: Mechanism of nucleophilic conjugate addition to a cyclobutyl-substituted ynone.
Reactivity Profile III: Rearrangement Reactions
The presence of the strained cyclobutane ring in close proximity to the ketone functionality opens up a variety of unique rearrangement pathways.
Norrish-Yang Cyclization and C-C Cleavage
A particularly elegant transformation involves the photochemical Norrish-Yang cyclization of aryl cyclobutyl ketones to form bicyclo[1.1.1]pentan-2-ol intermediates.[16][17] These intermediates can then undergo a palladium-catalyzed carbon-carbon bond cleavage and functionalization, leading to the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones.[16][17] This two-step sequence allows for the functionalization of the cyclobutane ring at the C3 position with a range of aryl, heteroaryl, alkenyl, and alkynyl groups.
Ring Strain-Driven Rearrangements
Analogy with cyclobutenone chemistry suggests that cyclobutyl-substituted ynones could undergo rearrangements driven by the release of ring strain. For instance, thermal or transition-metal-catalyzed ring-opening of the cyclobutane could lead to linear, unsaturated ketone products. The thermolysis of certain cyclobutenones is known to proceed via an electrocyclic ring opening to form highly reactive vinylketenes, which can then undergo further transformations.[18][19]
Baeyer-Villiger Oxidation
The ketone moiety of cyclobutyl-substituted ynones can undergo a Baeyer-Villiger oxidation to yield a lactone.[20] In this rearrangement, the migratory aptitude of the adjacent groups determines the regioselectivity. For a cyclobutyl ketone, the cyclobutyl group has a higher migratory aptitude than a methyl group, but lower than a more substituted alkyl or phenyl group. This reaction provides a route to ring-expanded, seven-membered lactones containing an alkyne functionality.
Gold-Catalyzed 1,3-Transposition
A known rearrangement specific to ynones is the gold-catalyzed 1,3-transposition, which can interconvert regioisomeric ynones.[21] This thermodynamically controlled process could be employed to isomerize cyclobutyl-substituted ynones, potentially providing access to less stable isomers.
Experimental Protocol: Synthesis of 1-Cyclobutyl-3-phenylprop-2-yn-1-one
This protocol describes a representative synthesis of a cyclobutyl-substituted ynone via an Acyl Sonogashira cross-coupling reaction.
Materials:
-
Cyclobutanecarbonyl chloride (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (2 mol%)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon, add Pd(PPh₃)₂Cl₂ (3 mol%) and CuI (2 mol%).
-
Add anhydrous THF via syringe, followed by triethylamine (2.5 equiv).
-
Add phenylacetylene (1.1 equiv) to the stirred solution.
-
Slowly add a solution of cyclobutanecarbonyl chloride (1.0 equiv) in anhydrous THF to the reaction mixture over 15 minutes.
-
Stir the reaction at room temperature for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 1-cyclobutyl-3-phenylprop-2-yn-1-one.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium and copper catalysts are sensitive to oxidation, and the acetylide intermediate is reactive towards oxygen. An inert atmosphere of argon or nitrogen is crucial to prevent catalyst deactivation and side reactions.
-
Anhydrous Conditions: Moisture can react with the acyl chloride and the organometallic intermediates, leading to reduced yields.
-
Copper(I) Co-catalyst: The copper(I) iodide facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center, a key step in the catalytic cycle.
-
Triethylamine: The amine base serves two purposes: it deprotonates the terminal alkyne to form the reactive acetylide and it neutralizes the HCl that is formed as a byproduct of the reaction.
Conclusion
Cyclobutyl-substituted ynones are a promising class of molecules that offer a rich and diverse reactivity profile. The interplay between the strained four-membered ring and the versatile ynone functionality provides a platform for the development of novel synthetic methodologies and the construction of complex molecular architectures. From cycloaddition and nucleophilic addition reactions that leverage the electrophilicity of the ynone, to unique rearrangement pathways initiated by the ketone or driven by the release of ring strain, these compounds are poised to become valuable tools for synthetic and medicinal chemists. This guide has provided a foundational understanding of their synthesis and reactivity, with the aim of inspiring further exploration into this exciting area of organic chemistry.
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-
Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PMC. [Link]
-
Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. ResearchGate. [Link]
-
Rearrangements of Cyclobutenones. Synthesis of N-Methyl-7,8-dihydrobenzophenanthridine-9,12-diols and Related Compounds - The Journal of Organic Chemistry. ACS Figshare. [Link]
-
Atom-economic synthesis of cyclobuta[a]naphthalen-4-ols via a base-promoted [2 + 2] cycloaddition/1,6-nucleophilic addition cascade. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Enantioselective [3+2]-cycloaddition of 2,3-disubstituted cyclobutenones: vicinal quaternary stereocenters construction and skeletal functionalization. PMC. [Link]
-
Development of New Cyclobutenone Rearrangements and their Application in Target Syntheses. ePrints Soton. [Link]
-
Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. PMC. [Link]
-
Rearrangement Reactions. Wiley-VCH. [Link]
-
Cycloaddition of Alkynyl Ketones with N-Tosylimines Catalyzed by Bu3P and DMAP: Synthesis of Highly Functionalized Pyrrolidines and Azetidines. Organic Chemistry Portal. [Link]
-
Formal enephosphane plus ynone [3+2] cycloaddition in the presence of stoichiometric B(C6F5)3. ResearchGate. [Link]
-
Synthesis of cyclised compounds from alkynyl ketone derivatives. ResearchGate. [Link]
-
Gold-Catalyzed 1,3-Transposition of Ynones. Journal of the American Chemical Society. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Bicyclobutane reactivity enables access to densely functionalized aza-multicyclic compounds. University of Ottawa. [Link]
-
Decarboxylative/Sonogashira-type cross-coupling using PdCl2(Cy*Phine)2. Royal Society of Chemistry. [Link]
-
Enone Olefin [2 + 2] Photochemical Cycloadditions. Organic Reactions. [Link]
-
Decarbonylative Sonogashira Cross-Couplings. Thieme. [Link]
-
I. INTRAMOLECULAR [4+2] CYCLOADDITIONS OF CONJUGATED YNONES AND RELATED SPECIES. II. STUDIES DIRECTED TOWARD THE TOTAL SYNTHE. DSpace@MIT. [Link]
-
Sonogashira Coupling. OpenOChem Learn. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Nucleophilic conjugate addition. Wikipedia. [Link]
-
Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PubMed. [Link]
-
Cycloaddition Reactions. Fiveable. [Link]
-
Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews (ACS Publications). [Link]
-
Tandem reactions of ynones with nucleophiles via conjugate addition. ResearchGate. [Link]
-
4-Cyclobutylbut-3-en-2-one. PubChem - NIH. [Link]
-
Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. [Link]
-
Cyclobutanes in Organic Synthesis. Baran Lab. [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
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Thermodynamic Stability of Cycloalkyl Alkynyl Ketones: A Comparative Technical Guide
Topic: Thermodynamic Stability of 1-Cyclobutylprop-2-yn-1-one vs. Cyclopropyl Analogs Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary & Core Directive
In the landscape of covalent drug discovery, the "warhead" moiety dictates both potency and shelf-life. This guide provides a rigorous technical analysis comparing This compound (CB-ynone) with its lower homolog, 1-Cyclopropylprop-2-yn-1-one (CP-ynone) .
While both molecules share the reactive prop-2-yn-1-one (acetylenic ketone) core, their thermodynamic profiles diverge significantly due to the unique electronic properties of the cycloalkyl rings. This guide asserts that while CP-ynone possesses higher theoretical ring strain, it exhibits superior thermodynamic stability relative to CB-ynone due to unique
Theoretical Framework: Electronic & Conformational Analysis
To understand the stability differences, we must move beyond simple ring strain calculations and analyze the orbital interactions between the ring and the ynone system.
The Ring Strain Misconception
A common error is assuming stability correlates linearly with ring strain energy (SE).
The values are nearly identical. However, the source of the strain differs.[3] Cyclopropane strain is primarily angular (Baeyer strain) , whereas cyclobutane strain is dominated by torsional (Pitzer strain) interactions due to eclipsing hydrogens in the planar conformation (relieved by puckering).
The Walsh Orbital Stabilization (The "CP Effect")
The cyclopropyl group is not merely a steric bulk; it is an electronic donor.
-
Mechanism: The C-C bonds in cyclopropane possess high p-character (
-like). These orbitals (Walsh orbitals) can overlap with the adjacent -system of the carbonyl group. -
Conformation: This overlap forces the CP-ynone into a bisected conformation , where the plane of the ring is perpendicular to the plane of the carbonyl.
-
Result: This creates a conjugated system (
), delocalizing electron density and lowering the enthalpy of formation ( ).
Contrast with Cyclobutane:
The cyclobutyl ring exists in a puckered "butterfly" conformation to relieve torsional strain. It lacks orbitals capable of significant overlap with the carbonyl
Decomposition Pathways & Stability Risks
Both molecules are high-energy electrophiles (Michael acceptors). Decomposition occurs via three primary vectors.
Vector A: 1,4-Michael Addition (Polymerization)
The primary decomposition mode for neat material.
-
Mechanism: Nucleophilic attack (trace water, base, or self-reaction) at the
-carbon of the alkyne. -
Comparison: The CP-ynone is less electrophilic at the
-carbon due to the electron-donating effect of the cyclopropyl ring (reducing the partial positive charge). CB-ynone , lacking this donation, is a "hotter" electrophile and more prone to spontaneous polymerization.
Vector B: Hydration[5]
-
Product:
-diketones (via enol tautomerization). -
Risk: High in non-anhydrous solvents.
Vector C: Ring Opening (Acid Catalyzed)
-
CP-ynone Risk: High. Under strong acidic conditions (e.g., HCl in MeOH), the conjugative stabilization backfires, facilitating ring opening to form homoallylic halides.
-
CB-ynone Risk: Moderate. Ring opening is slower as it lacks the driving force of the Walsh orbital overlap, though the ring is still strained.
Visualization: Decomposition Logic
Figure 1: Primary decomposition vectors. Note that while CP-ynone is prone to specific acid-catalyzed ring opening, CB-ynone is more prone to general polymerization due to higher electrophilicity.
Experimental Validation Protocols
To validate the stability claims in your specific matrix, the following self-validating protocols are recommended.
Protocol A: Accelerated Stability Assessment (Isothermal Stress)
Purpose: Determine kinetic rate constants (
-
Preparation: Dissolve ynone (20 mM) in deuterated solvent (DMSO-
for polar aprotic modeling, CDCl for non-polar). -
Internal Standard: Add 1,3,5-trimethoxybenzene (inert standard) at 5 mM.
-
Incubation: Heat samples in sealed NMR tubes at 40°C, 50°C, and 60°C.
-
Data Acquisition: Acquire
H-NMR spectra at t=0, 1, 4, 8, 24, and 48 hours. -
Analysis: Integrate the alkyne proton signal relative to the internal standard. Plot
vs. time.-
Success Criterion: Linearity (
) indicates first-order decomposition. -
Prediction:CB-ynone will show a steeper slope (faster
) than CP-ynone .
-
Protocol B: Differential Scanning Calorimetry (DSC)
Purpose: Determine thermal safety limits and onset of runaway polymerization.
-
Sample: 2–5 mg of neat liquid/solid in a gold-plated high-pressure crucible (to contain volatiles).
-
Ramp: 5°C/min from 25°C to 300°C.
-
Output: Measure
(onset temperature of exotherm) and (energy of decomposition).-
Critical Threshold: A
C indicates a material requiring cold storage (-20°C). -
Prediction: Both will exhibit strong exotherms (alkyne polymerization). CP-ynone is expected to have a higher
(more stable) by 10–15°C.
-
Comparative Data Summary
| Feature | 1-Cyclopropylprop-2-yn-1-one (CP) | This compound (CB) | Impact on Drug Dev |
| Ring Strain | ~27.5 kcal/mol | ~26.5 kcal/mol | Negligible difference. |
| Electronic State | Conjugated (Bisected) | Isolated (Puckered) | CP is more stable. |
| Electrophilicity | Moderate (Donated density) | High (No donation) | CB is more reactive (potential toxicity). |
| Acid Stability | Low (Ring opening risk) | Moderate | CP requires careful handling in acidic workups. |
| Storage | 2-8°C (Stable for months) | -20°C (Polymerization risk) | CB requires stricter cold chain. |
Synthetic Implications & Handling
Workflow for Synthesis Integration
When incorporating these warheads into a scaffold:
-
Synthesis: Use the Weinreb Amide route. React cyclopropyl/cyclobutyl magnesium bromide with N-methoxy-N-methyl-prop-2-ynamide. This avoids the harsh conditions of oxidizing propargylic alcohols.
-
Purification: Avoid silica gel for CP-ynone if possible (acidity causes ring opening). Use neutral alumina or distillation. CB-ynone is generally silica-compatible but should be eluted quickly to avoid on-column polymerization.
-
Storage: Store as a solution (e.g., 10% in DCM or Toluene) rather than neat oil to mitigate intermolecular polymerization.
Figure 2: Recommended synthetic workflow emphasizing pH control for CP-ynone.
References
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312–322. Link
-
Walsh, A. D. (1949). The structures of ethylene oxide, cyclopropane, and related molecules. Transactions of the Faraday Society, 45, 179–190. Link
-
Diederich, F., & Stang, P. J. (Eds.).[4] (2008). Modern Acetylene Chemistry. Wiley-VCH. (Foundational text on ynone reactivity and stability). Link
-
Pietruszka, J. (2003). Synthesis and properties of cyclopropyl ketones. Chemical Reviews, 103(4), 1051–1070. Link
-
BenchChem. (2025).[5] Technical Data: 1-Cyclopropylprop-2-yn-1-one (CAS 1088610-48-3).[6] Link
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- 6. 1-Cyclopropylprop-2-yn-1-one | C6H6O | CID 65576866 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cyclobutane-Functionalized Michael Acceptors: A Technical Guide to Strained Covalent Warheads
Executive Summary
The resurgence of Targeted Covalent Inhibitors (TCIs) has shifted the paradigm of drug discovery from purely non-covalent occupancy to irreversible or reversible-covalent functionalization. While acrylamides remain the industry standard, their indiscriminate reactivity with off-target thiols (glutathione sponge effect) limits their therapeutic index.
Cyclobutane-functionalized Michael acceptors represent a frontier in "tunable" electrophiles. By harnessing the ~26 kcal/mol ring strain of the cyclobutane scaffold, these warheads offer distinct advantages:
-
Metabolic Stability: The rigid, puckered conformation of cyclobutane resists oxidative metabolism better than flexible alkyl chains.
-
Tunable Reactivity: Strained systems like bicyclo[1.1.0]butanes (BCBs) and cyclobutenones allow for precise modulation of electrophilicity, often reacting only within the catalytic pocket of the target protein.
-
Novel Chemical Space: They generate sp³-rich, 3D-defined adducts upon reaction, contrasting with the planar adducts of traditional Michael acceptors.
This guide details the design, synthesis, and characterization of these warheads, focusing on Intrinsic Strained Electrophiles (where the ring reacts) and Scaffolded Systems (where the ring directs reactivity).
Part 1: The Chemistry of Strain & Classification
Why Cyclobutane?
Unlike planar aromatic rings or flexible alkyl linkers, the cyclobutane ring exists in a "puckered" conformation (dihedral angle ~25–35°). This geometry provides a unique vector for displaying pharmacophores. More importantly, when the Michael acceptor is embedded within or fused to this ring, the relief of ring strain upon nucleophilic attack drives the reaction, a mechanism distinct from orbital overlap control in linear systems.
Classification of Warheads
| Class | Warhead Type | Mechanism of Action | Key Advantage |
| A | Bicyclobutanes (BCBs) | Strain-Release Alkylation. Nucleophile attacks bridgehead carbon; central C-C bond breaks to form a cyclobutane adduct. | High selectivity; "spring-loaded" reactivity that is inert to GSH but reactive in active sites. |
| B | Cyclobutenones | Conjugate Addition. 1,4-addition to the strained enone system. | High electrophilicity; compact size allows access to cryptic pockets. |
| C | Cyclobutyl-Acrylamides | Scaffolded Michael Addition. Acrylamide attached to a cyclobutane ring. | Improved metabolic stability and entropy-favored binding compared to linear chains. |
Part 2: Mechanism of Action & Signaling
The following diagram illustrates the divergent reaction pathways of standard acrylamides versus the strain-release mechanism of Bicyclobutanes (BCBs).
Caption: Comparative reaction pathways. BCBs utilize strain release to drive formation of a rigid cyclobutane adduct, whereas acrylamides rely on orbital alignment.
Part 3: Detailed Experimental Protocols
Synthesis of Bicyclobutane (BCB) Amides
Context: BCB amides are the gold standard for "tunable" covalent inhibition, as demonstrated in BTK inhibitors.
Objective: Synthesize a 1,3-disubstituted BCB amide from commercially available starting materials.
Reagents:
Protocol (Self-Validating Workflow):
-
Precursor Synthesis (1-(Phenylsulfonyl)bicyclobutane):
-
Dissolve phenyl methyl sulfone (1.0 equiv) in dry THF at -78°C.
-
Add n-BuLi (1.0 equiv) dropwise. Stir for 30 min.
-
Add epichlorohydrin (1.0 equiv). Warm to 0°C and stir for 2h.
-
Validation Point: TLC should show disappearance of sulfone.
-
Treat with NaNH₂ (2.0 equiv) in liquid ammonia or LiHMDS in THF to effect the double cyclization.
-
Yield: ~60-70%. Note: This intermediate is stable and can be stored.
-
-
Amide Coupling (The "Warhead" Installation):
-
Activation: React 1-(phenylsulfonyl)bicyclobutane with Mg/MeOH or use a radical trifluoromethylation route if functionalizing the bridgehead.
-
Alternative Route (Carboxylic Acid): Start from 3-oxocyclobutane-1-carboxylic acid.[2]
-
Convert to acid chloride (Oxalyl chloride, DMF cat., DCM).
-
React with amine (R-NH₂) to form the amide.
-
Key Step: Intramolecular displacement to form the BCB skeleton is often achieved via 1,3-gamma-silyl elimination or direct base-mediated closure of 3-leaving-group-cyclobutanes.
-
-
Preferred Modern Route (Tokunaga et al., JACS 2020): Use BCB-carboxylic acid (commercially available or synthesized via Wiberg protocol).
-
Couple BCB-COOH with Amine using HATU/DIPEA in DMF at 0°C.
-
Critical Check: Maintain temperature <0°C to prevent ring opening during coupling.
-
-
Purification:
-
Flash chromatography on silica gel (neutralized with 1% Et₃N). BCBs are acid-sensitive.
-
Kinetic Reactivity Assay (GSH vs. Protein)
Context: To prove the "tunability" and selectivity over standard acrylamides.
Materials:
-
Test Compound (10 mM in DMSO)
-
Glutathione (GSH) (reduced, 100 mM in water)
-
N-Acetyl Cysteine (NAC)
-
LC-MS grade acetonitrile and water
Protocol:
-
Incubation: Prepare a solution of Test Compound (50 µM) and GSH (5 mM, 100-fold excess) in PBS buffer (pH 7.4) at 37°C.[3]
-
Sampling: Aliquot 50 µL at t = 0, 15, 30, 60, 120, and 240 min.
-
Quenching: Immediately quench with 50 µL of 1% Formic Acid in MeCN.
-
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent ion [M+H]+ and the appearance of the GSH-adduct [M+GSH+H]+.
-
Calculation: Plot ln([Compound]/[Compound]₀) vs. time. The slope =
. Calculate second-order rate constant .
Validation Criteria:
-
Acrylamide Control:
should be ~0.5 - 2.0 M⁻¹s⁻¹. -
BCB Target:
should be < 0.01 M⁻¹s⁻¹ (indicating metabolic stability) but show >50% labeling of the target protein in proteomic assays.
Part 4: Comparative Data Analysis
The following table summarizes the physicochemical and reactive properties of cyclobutane-functionalized warheads compared to standard acrylamides.
| Feature | Acrylamide (Standard) | Bicyclobutane (BCB) | Cyclobutenone |
| Electrophilicity | Moderate | Low (Tunable) | High |
| GSH Half-life (t½) | < 60 min (often) | > 24 hours | < 30 min |
| Selectivity | Low (Reacts with many thiols) | High (Cysteine-specific) | Moderate |
| Adduct Geometry | Planar, flexible | 3D, Rigid Cyclobutane | Rigid Cyclobutanone |
| Metabolic Liability | Michael addition by GSH transferases | Low (Resistant to GSTs) | Moderate |
| Key Application | Kinase Inhibitors (e.g., Ibrutinib) | BTK, KRAS (G12C) | MurA Inhibitors |
Part 5: Future Outlook & Bioorthogonal Applications
Beyond inhibition, cyclobutane-functionalized acceptors are emerging as tools for bioorthogonal chemistry . The strain-release mechanism can be triggered not just by cysteine, but by specific tetrazines or light (photochemical opening), allowing for:
-
Pro-drug strategies: Warhead activation only at the tumor site.
-
Probe development: "Turn-on" fluorescence upon ring opening.
References
-
Bicyclobutane Carboxylic Amide as a Cysteine-Directed Strained Electrophile for Selective Targeting of Proteins. Source: Journal of the American Chemical Society, 2020.[4] URL:[Link] Significance:[1][3][5] Establishes BCB amides as a new class of covalent warheads with superior selectivity profiles compared to acrylamides.
-
A Straightforward Synthesis of Cyclobutenones via a Tandem Michael Addition/Cyclization Reaction. Source: Journal of the American Chemical Society, 2011.[6] URL:[Link] Significance:[1][5] Provides the fundamental synthetic route for accessing polysubstituted cyclobutenone warheads.
-
Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Source: Chemical Science, 2022. URL:[Link] Significance: A comprehensive review of the reactivity, synthesis, and application of BCBs in chemical biology.
-
Bromo-Cyclobutenaminones as New Covalent UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Inhibitors. Source: Pharmaceuticals, 2020. URL:[Link] Significance: Demonstrates the application of cyclobutenaminones as antimicrobial agents targeting specific cysteine residues.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis [ouci.dntb.gov.ua]
- 6. A Straightforward Synthesis of Cyclobutenones via a Tandem Michael Addition/Cyclization Reaction of 2,3-Allenoates with Organozincs [organic-chemistry.org]
1-Cyclobutylprop-2-yn-1-one: A Comprehensive Technical Guide on Physicochemical Properties, Reactivity, and Synthetic Methodologies
Executive Summary
As a Senior Application Scientist, I have observed that terminal alkynyl ketones (ynones) are indispensable building blocks in modern drug discovery and materials science. 1-Cyclobutylprop-2-yn-1-one (CAS: 1466042-76-1) is a highly reactive, structurally unique ynone that combines the potent electrophilicity of a conjugated alkyne with the distinct steric and conformational properties of a cyclobutyl ring. This whitepaper provides an in-depth analysis of its physical constants, mechanistic behavior, and validated synthetic protocols. It is designed to equip researchers with the foundational knowledge required to leverage this compound in complex syntheses, such as Diels-Alder cycloadditions and "click" chemistry[1].
Physicochemical Profiling and Structural Constants
Understanding the physical constants of this compound is critical for proper handling, reaction design, and storage. The compound exists as a colorless liquid at room temperature[1]. The presence of the terminal alkyne is readily identifiable via FTIR spectroscopy, typically exhibiting a sharp terminal C-H stretch around 3252 cm⁻¹ and an aliphatic C-H stretch around 2987 cm⁻¹[1].
Table 1: Physical and Chemical Constants of this compound
| Property | Value / Description |
| Chemical Name | This compound |
| CAS Registry Number | 1466042-76-1 |
| Molecular Formula | C7H8O |
| Molecular Weight | 108.14 g/mol |
| MDL Number | MFCD21263108 |
| Physical State | Liquid (Colorless oil)[1] |
| SMILES | C#CC(C1CCC1)=O[2] |
| Storage Temperature | -10 °C (Requires cold-chain/ice pack transport) |
Chemical Reactivity & Mechanistic Insights
The structural architecture of this compound dictates its high reactivity. The carbonyl group withdraws electron density from the adjacent alkyne, rendering the β-carbon exceptionally electrophilic.
-
Steric Influence: The cyclobutyl ring introduces a moderate steric shield that is less bulky than a cyclohexyl group but more conformationally rigid than an acyclic alkyl chain. This influences facial selectivity during nucleophilic attack.
-
Dienophile & Click Hub: The electron-deficient alkyne is an elite dienophile for inverse-demand Diels-Alder reactions and a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].
Divergent reactivity pathways of this compound in synthetic chemistry.
Experimental Methodology: Synthesis and Isolation
Synthesizing terminal ynones requires careful selection of oxidants to prevent the oxidative cleavage of the alkyne. The following self-validating protocol utilizes a two-step Grignard addition followed by a mild Dess-Martin Periodinane (DMP) oxidation.
Workflow for the synthesis of this compound via mild oxidation.
Step-by-Step Protocol
Causality Note: We avoid harsh oxidants like Jones reagent (CrO₃/H₂SO₄) here because the strongly acidic, aqueous conditions often lead to hydration of the alkyne or complete cleavage to the carboxylic acid. DMP ensures a clean, anhydrous transformation.
Step 1: Preparation of the Propargylic Alcohol
-
Flame-dry a 100 mL round-bottom flask under an inert Argon atmosphere.
-
Dissolve cyclobutanecarboxaldehyde (10.0 mmol) in 20 mL of anhydrous THF and cool the mixture to 0 °C using an ice bath.
-
Add ethynylmagnesium bromide (0.5 M in THF, 12.0 mmol) dropwise over 15 minutes. Self-Validation: The reaction temperature must not exceed 5 °C to prevent side reactions.
-
Stir for 2 hours at room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with diethyl ether (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude 1-cyclobutylprop-2-yn-1-ol.
Step 2: Mild Oxidation to the Ynone
-
Dissolve the crude alcohol in 30 mL of anhydrous CH₂Cl₂ and cool to 0 °C.
-
Add Dess-Martin Periodinane (11.0 mmol) in small portions.
-
Stir the suspension at room temperature. Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the highly polar alcohol spot and the appearance of a UV-active, less polar spot confirms successful oxidation.
-
Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ (20 mL). Causality Note: Na₂S₂O₃ rapidly reduces unreacted DMP, preventing oxidative cleavage of the terminal alkyne during the concentration phase.
-
Extract the aqueous layer with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and concentrate. Purify via flash column chromatography to isolate this compound as a colorless liquid[1].
Handling, Storage, and Degradation Pathways
The physical constants dictate strict storage parameters. As a liquid with a molecular weight of 108.14 g/mol , this compound possesses moderate volatility. More critically, the conjugated ynone system is kinetically unstable at ambient temperatures over prolonged periods.
-
Storage Causality: It must be stored at -10 °C and shipped via cold-chain (ice pack). At room temperature, trace impurities (such as ambient moisture or trace metals) can catalyze the hydration of the alkyne or initiate spontaneous polymerization.
-
Handling: All transfers should be conducted using air-free techniques (Schlenk line or glovebox) if the reagent is to be stored long-term. Atmospheric water can act as a nucleophile in a slow Michael addition across the activated triple bond, leading to degradation.
Conclusion
This compound is a highly versatile, electrophilic building block. By understanding its physical constants—specifically its requirement for sub-zero storage—and mastering its mild synthesis and reactivity profile, researchers can effectively deploy this ynone in the construction of complex heterocycles and advanced pharmaceutical intermediates.
References
-
CORE. "Utilisation de la chimie ''click'' Diels-Alder pour la synthèse de bioconjugués". CORE.[Link]
Sources
Methodological & Application
Synthesis of 1-Cyclobutylprop-2-yn-1-one via Grignard addition to cyclobutanecarbonyl chloride
Via Copper-Mediated Acylation of Trimethylsilylethynylmagnesium Bromide
Executive Summary & Strategic Rationale
The synthesis of 1-cyclobutylprop-2-yn-1-one (cyclobutyl ethynyl ketone) presents a classic chemoselectivity challenge in organic synthesis. While the direct addition of Grignard reagents to acid chlorides is a textbook pathway, it is notoriously prone to "over-addition," yielding the tertiary alcohol (1,1-di-substituted alcohol) rather than the desired ketone. This occurs because the intermediate ketone is often more electrophilic than the starting acid chloride, leading to a second nucleophilic attack.
For drug development applications where purity and yield are paramount, this Application Note details a modified nucleophilic acylation protocol . We utilize Trimethylsilylethynylmagnesium bromide in the presence of a Copper(I) Chloride (CuCl) catalyst.
Key Technical Advantages:
-
Chemoselectivity: The in-situ generation of an organocuprate species prevents reaction with the formed ketone, halting the sequence at the desired ynone stage.[1]
-
Steric & Protic Protection: The use of the Trimethylsilyl (TMS) protecting group prevents deprotonation of the terminal alkyne and provides steric bulk to further discourage over-addition.
-
Safety: This protocol mitigates the risks associated with handling naked ethynyl Grignard reagents, which are prone to disproportionation and instability.
Mechanistic Insight & Reaction Pathway[3]
To achieve high fidelity, we bypass the direct Grignard addition in favor of a transmetallation pathway. The magnesium species is transmetallated to copper, forming a less reactive, more selective nucleophile (organocuprate character) that reacts via an oxidative addition/reductive elimination cycle or a nucleophilic substitution that is kinetically slow toward ketones.[2]
2.1 Reaction Scheme Visualization
Figure 1: Strategic workflow for the copper-catalyzed synthesis of cyclobutyl ynones, highlighting the kinetic stop at the ketone stage.
Experimental Protocol
Safety Warning: Cyclobutanecarbonyl chloride is a lachrymator and corrosive. Grignard reagents are pyrophoric. Acetylenic compounds can be explosive. Perform all operations in a fume hood behind a blast shield.
3.1 Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| Cyclobutanecarbonyl chloride | 1.0 | Electrophile | Distill prior to use if yellow/impure. |
| Ethynyltrimethylsilane | 1.2 | Nucleophile Precursor | Use TMS-protected alkyne for selectivity. |
| Ethylmagnesium bromide | 1.15 | Base/Exchange | 3.0 M in Et2O (Commercial).[2] |
| Copper(I) Chloride (CuCl) | 0.10 | Catalyst | Must be anhydrous/white.[2] Green CuCl is oxidized. |
| THF (Tetrahydrofuran) | Solvent | Solvent | Anhydrous, inhibitor-free.[2] |
| Methanol / K2CO3 | Excess | Deprotection | For step 2. |
3.2 Step 1: Preparation of TMS-Ethynylmagnesium Bromide
Note: While commercially available, fresh preparation is recommended for titer accuracy.[2]
-
Setup: Flame-dry a 250 mL three-neck flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Solvation: Charge flask with Ethynyltrimethylsilane (1.2 equiv) and anhydrous THF (0.5 M concentration relative to alkyne). Cool to 0°C.[3][4][5]
-
Grignard Exchange: Dropwise add Ethylmagnesium bromide (1.15 equiv) over 15 minutes.
-
Observation: Ethane gas evolution will occur. Ensure proper venting.
-
-
Maturation: Allow the solution to warm to Room Temperature (RT) and stir for 30 minutes to ensure complete formation of TMS-C≡C-MgBr.
3.3 Step 2: Copper-Catalyzed Acylation[2]
-
Catalyst Addition: Cool the Grignard solution back to -78°C (Dry ice/Acetone bath). Add CuCl (10 mol%) in one portion.
-
Note: The solution may change color (often yellow/brown) indicating organocuprate formation.
-
-
Electrophile Addition: Dissolve Cyclobutanecarbonyl chloride (1.0 equiv) in minimal THF. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining temperature below -70°C.
-
Critical Control Point: Slow addition is crucial to maintain the excess of the organometallic species relative to the local concentration of acid chloride, though the copper mechanism mitigates the risk of double addition.
-
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc) or GC-MS.[2] The TMS-protected ynone is stable.
-
3.4 Step 3: Quench & Desilylation[2]
-
Quench: Quench the reaction at 0°C with saturated aqueous NH4Cl (exothermic).
-
Extraction: Extract with Et2O (3x). Wash combined organics with brine, dry over MgSO4, and concentrate carefully (product is volatile).[2]
-
Desilylation (One-Pot Option): Redissolve the crude TMS-ynone in MeOH. Add K2CO3 (0.5 equiv) and stir at 0°C for 30 minutes.
-
Check: TLC should show the disappearance of the higher Rf TMS-ynone and appearance of the terminal ynone.
-
-
Final Purification: Dilute with water, extract with Pentane/Et2O (1:1). Concentrate and purify via silica gel flash chromatography (0-5% Et2O in Pentane).
Data Validation & Expected Results
Successful synthesis is validated by the following spectroscopic signatures.
| Analytical Method | Expected Signal | Interpretation |
| 1H NMR (CDCl3) | Terminal alkyne proton (C≡C-H ).[2] | |
| 1H NMR (CDCl3) | Cyclobutyl methine proton adjacent to Carbonyl.[2] | |
| 13C NMR | Ketone Carbonyl (C=O).[2] | |
| 13C NMR | Alkyne carbons.[2] | |
| IR Spectroscopy | ~2090 cm⁻¹ | Alkyne C≡C stretch (weak/sharp).[2] |
| IR Spectroscopy | ~1670-1680 cm⁻¹ | Conjugated Ketone C=O stretch. |
Common Failure Modes:
-
Tertiary Alcohol Formation: Indicated by lack of Carbonyl signal in 13C NMR and presence of broad OH stretch in IR. Cause: Lack of CuCl catalyst or temperature too high during addition.
-
Michael Addition: Nucleophiles attacking the
-carbon of the ynone. Prevention:[2][6][7] Ensure complete quench before concentration; avoid strong bases during workup.
References
-
Wang, B., Bonin, M., & Micouin, L. (2005).[2][5] A Straightforward Synthesis of Ynones by Reaction of Dimethylalkynylaluminum Reagents with Acid Chlorides.[5] Journal of Organic Chemistry, 70(15), 6126–6128.[2] Link[2]
- Context: Establishes the difficulty of direct acylation and offers organoaluminum alternatives, validating the need for transmetallation str
-
Wang, X.-J., et al. (2005).[2][8] Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones.[7][8] Organic Letters, 7(25), 5593–5595.[2] Link[2]
- Context: Demonstrates the use of additives/ligands to control Grignard reactivity and stop
-
Posner, G. H., & Whitten, C. E. (1976).[2] Secondary and Tertiary Alkyl Ketones from Carboxylic Acid Chlorides and Lithium Phenylthio(alkyl)cuprate Reagents.[2] Organic Syntheses, 55, 122.[2] Link[2]
-
Context: Foundational text on using copper reagents (organocuprates) to synthesize ketones from acid chlorides chemoselectively.[2]
-
-
Logue, M. W., & Moore, G. L. (1975).[2] Preparation of Alkynyl Ketones from Acid Chlorides.[8][9] Journal of Organic Chemistry, 40(1), 131–132.[2]
- Context: Discusses the specific challenges of ynone synthesis and palladium/copper c
-
BenchChem Application Note. (2025). Ethynylmagnesium Bromide in Flow Chemistry. Link[2]
- Context: Highlights modern safety protocols for handling ethynyl Grignard reagents.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A Straightforward Synthesis of Ynones by Reaction of Dimethylalkynylaluminum Reagents with Acid Chlorides [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones [organic-chemistry.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Oxidation protocols for 1-cyclobutylprop-2-yn-1-ol to 1-Cyclobutylprop-2-yn-1-one
Application Notes & Protocols: Selective Oxidation of 1-Cyclobutylprop-2-yn-1-ol
Introduction: The Synthetic Value of α,β-Acetylenic Ketones
The conversion of secondary propargyl alcohols to their corresponding α,β-acetylenic ketones (ynones) is a pivotal transformation in modern organic synthesis. These ynones are highly versatile intermediates, serving as critical building blocks in the synthesis of complex molecules, including pharmaceuticals, natural products, and functional materials.[1] The target molecule, 1-Cyclobutylprop-2-yn-1-one, embodies this synthetic potential, featuring a strained cyclobutyl ring and a reactive propargyl ketone moiety.
The primary challenge in this oxidation lies in achieving high chemoselectivity. The alkyne functional group is sensitive to harsh oxidizing conditions, and the secondary alcohol requires a reagent that is potent enough to effect the conversion efficiently without causing degradation or side reactions. This guide provides an in-depth analysis and detailed protocols for three reliable and widely adopted oxidation methods suitable for this transformation: the Swern Oxidation, the Dess-Martin Periodinane (DMP) Oxidation, and a TEMPO-catalyzed aerobic oxidation. Each protocol is presented with a mechanistic rationale to empower researchers to make informed decisions based on their specific experimental context, scale, and available resources.
Pillar 1: Swern Oxidation
The Swern oxidation is a cornerstone of modern organic synthesis for the mild conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[2][3] It is renowned for its high yields, broad functional group tolerance, and avoidance of toxic heavy metals.[4] The reaction operates at cryogenic temperatures (-78 °C) to control the reactivity of the key intermediates.
Causality and Mechanism
The Swern oxidation proceeds through the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form the electrophilic chloro(dimethyl)sulfonium chloride intermediate.[2] The alcohol then attacks this species, creating an alkoxysulfonium salt. The addition of a hindered non-nucleophilic base, typically triethylamine (Et₃N), facilitates an intramolecular E2-type elimination via a five-membered ring transition state to yield the desired ketone, dimethyl sulfide, and triethylammonium chloride.[5][6] The low reaction temperature is critical to prevent side reactions, such as the Pummerer rearrangement of the intermediate ylide.
Caption: Mechanism of the Swern Oxidation.
Experimental Protocol: Swern Oxidation
Materials:
-
1-Cyclobutylprop-2-yn-1-ol
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware, syringes, and a low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.
-
Reagent Preparation: In the flask, dissolve anhydrous DMSO (2.2 eq.) in anhydrous DCM under an inert atmosphere.
-
Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add oxalyl chloride (1.5 eq.) dropwise via syringe, ensuring the internal temperature does not exceed -65 °C. Stir the mixture for 15 minutes.
-
Alcohol Addition: Add a solution of 1-cyclobutylprop-2-yn-1-ol (1.0 eq.) in a small volume of anhydrous DCM dropwise, maintaining the temperature at -78 °C. Stir for 45 minutes.
-
Elimination: Slowly add triethylamine (5.0 eq.) to the reaction mixture. A thick white precipitate will form. Continue stirring for 30 minutes at -78 °C, then allow the reaction to warm to room temperature over 1 hour.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.
Data Summary: Swern Oxidation
| Parameter | Value/Condition | Rationale |
| Temperature | -78 °C | Prevents decomposition of the chloro(dimethyl)sulfonium chloride and minimizes side reactions.[7] |
| Equivalents (Alcohol) | 1.0 | Limiting reagent. |
| Equivalents (DMSO) | 2.2 | Ensures complete formation of the active oxidant. |
| Equivalents ((COCl)₂) | 1.5 | Activator for DMSO. A slight excess drives the reaction. |
| Equivalents (Et₃N) | 5.0 | Acts as a base to facilitate the final elimination step; excess neutralizes HCl byproducts.[2] |
| Reaction Time | ~2-3 hours | Includes activation, alcohol addition, and elimination steps. |
| Typical Yield | >90% | The method is highly efficient for non-hindered secondary alcohols.[4] |
Pillar 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation offers a highly reliable and experimentally convenient alternative for oxidizing alcohols to aldehydes and ketones.[8] It employs a hypervalent iodine(V) reagent, Dess-Martin Periodinane (DMP), which is notable for its mildness, selectivity, and operation at ambient temperature.[9][10]
Causality and Mechanism
The reaction begins with a ligand exchange between the alcohol and an acetate group on the DMP reagent.[5] This forms a periodinane intermediate. An acetate molecule, released in the first step, then acts as a base to abstract the alpha-proton from the alcohol moiety. This initiates a concerted elimination that reduces the iodine(V) to an iodine(III) species and releases the ketone product along with acetic acid.[8] The reaction's efficiency is often enhanced by the presence of a small amount of water.[10]
Caption: Mechanism of the Dess-Martin Oxidation.
Experimental Protocol: DMP Oxidation
Materials:
-
1-Cyclobutylprop-2-yn-1-ol
-
Dess-Martin Periodinane (DMP, 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Standard glassware and magnetic stirrer
Procedure:
-
Setup: To a round-bottom flask containing a magnetic stir bar, add 1-cyclobutylprop-2-yn-1-ol (1.0 eq.) and anhydrous DCM.
-
Reagent Addition: Add solid Dess-Martin Periodinane (1.2-1.5 eq.) to the solution in one portion at room temperature. The mixture may become slightly cloudy.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Quench by adding a 1:1 mixture of saturated NaHCO₃ solution and saturated Na₂S₂O₃ solution. Stir vigorously until the layers become clear (the Na₂S₂O₃ reduces the iodine byproducts).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the target ynone.
Data Summary: DMP Oxidation
| Parameter | Value/Condition | Rationale |
| Temperature | Room Temperature | A key advantage, simplifying the experimental setup.[8] |
| Equivalents (Alcohol) | 1.0 | Limiting reagent. |
| Equivalents (DMP) | 1.2 - 1.5 | A slight excess ensures complete conversion of the alcohol. |
| Solvent | Dichloromethane (DCM) | Common solvent that provides good solubility for both substrate and reagent.[8] |
| Reaction Time | 1-3 hours | The reaction is typically rapid at room temperature.[11] |
| Typical Yield | 85-95% | DMP is highly effective for a wide range of alcohols.[12] |
Pillar 3: Iron/TEMPO-Catalyzed Aerobic Oxidation
Catalytic aerobic oxidations represent a greener and more sustainable approach, utilizing molecular oxygen from the air as the terminal oxidant.[13] The combination of an iron salt catalyst, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a co-catalyst, and sodium chloride provides a highly effective system for the oxidation of propargylic alcohols.[14]
Causality and Mechanism
This reaction operates via a catalytic cycle. The active oxidant is the N-oxoammonium ion, which is generated from TEMPO. This species oxidizes the alcohol to the ketone, while being reduced to the corresponding hydroxylamine. A transition metal catalyst, in this case, iron(III), facilitates the re-oxidation of the hydroxylamine back to TEMPO using oxygen as the ultimate oxidant. Sodium chloride often plays a crucial role in accelerating the catalytic turnover. This system is highly attractive for its mild conditions and low environmental impact.[13]
Sources
- 1. Synthesis and biological evaluation of 1,3-diphenylprop-2-yn-1-ones as dual inhibitors of cyclooxygenases and lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
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- 10. Dess-Martin Oxidation [organic-chemistry.org]
- 11. Alcohol oxidation - Wikipedia [en.wikipedia.org]
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- 13. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Using 1-Cyclobutylprop-2-yn-1-one in copper-catalyzed azide-alkyne cycloaddition (CuAAC)
Application Note & Protocol
Leveraging 1-Cyclobutylprop-2-yn-1-one in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Advanced Synthesis
Abstract
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," prized for its efficiency, reliability, and biocompatibility.[1][2] This application note provides an in-depth guide to the use of this compound, a structurally unique and highly reactive alkyne, in CuAAC reactions. The presence of an electron-withdrawing ketone adjacent to the alkyne significantly enhances its reactivity, while the cyclobutyl moiety offers a metabolically robust, three-dimensional scaffold desirable in modern drug discovery programs.[3][4][5] We present a comprehensive overview of the reaction mechanism, detailed experimental protocols for achieving high yields, a troubleshooting guide for common challenges, and the rationale behind critical experimental parameters. This document is intended for researchers, chemists, and drug development professionals seeking to employ this versatile building block in their synthetic endeavors.
Scientific Foundation: Mechanism and Reagent-Specific Advantages
The CuAAC reaction facilitates the regioselective formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[1][6] This transformation, which represents a significant rate acceleration over the thermal Huisgen cycloaddition, proceeds through a well-studied catalytic cycle involving copper(I) acetylide intermediates.[2][6]
1.1. The CuAAC Catalytic Cycle
Modern mechanistic understanding, supported by experimental and computational studies, points towards a dinuclear copper mechanism as the kinetically preferred pathway.[7][8][9] The cycle can be summarized as follows:
-
Formation of Copper(I) Acetylide: A terminal alkyne reacts with a Cu(I) species to form a σ-copper(I) acetylide. This step is often facilitated by a mild base or occurs spontaneously, as the copper coordination lowers the pKa of the alkyne's terminal proton.[10]
-
Azide Coordination & Cycloaddition: The azide coordinates to a second copper center, which then interacts with the copper acetylide. This brings the two reactive partners into proximity, leading to the formation of a six-membered copper metallacycle intermediate.[2][7]
-
Ring Contraction & Product Release: The metallacycle undergoes rearrangement and subsequent protonolysis to release the stable 1,4-disubstituted triazole product and regenerate the active Cu(I) catalyst.
Caption: The accepted dinuclear mechanism of the CuAAC reaction.
1.2. The Role of this compound
The structure of this compound offers two key advantages:
-
Electronic Activation: The carbonyl group (C=O) is strongly electron-withdrawing. This property decreases the electron density of the adjacent alkyne, making it more electrophilic and thus more susceptible to nucleophilic attack by the azide within the copper complex. This activation can lead to faster reaction rates and milder required conditions compared to unactivated, alkyl-substituted alkynes.
-
Pharmacophore Scaffolding: The cyclobutyl group is a valuable motif in medicinal chemistry. It is considered a "non-classical" bioisostere of phenyl and other aromatic rings, offering improved metabolic stability and a distinct three-dimensional exit vector for further molecular elaboration. Its incorporation can favorably modulate a compound's lipophilicity and pharmacokinetic properties.
Experimental Application: Protocols & Methodologies
Successful implementation of CuAAC requires careful attention to reagent quality, catalyst integrity, and reaction setup. The following protocols are designed to be robust and reproducible.
2.1. Core Protocol: CuAAC with this compound
This protocol describes a standard procedure using an in-situ generated Cu(I) catalyst from a CuSO₄ precursor and a reducing agent, a widely adopted and convenient method.[6][10]
Materials and Reagents:
-
This compound
-
Azide substrate of interest
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium L-Ascorbate
-
Ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous systems.[11]
-
Solvent: Degassed 1:1 mixture of tert-Butanol and water, or DMF for less soluble substrates.
-
Nitrogen or Argon gas supply
Equipment:
-
Schlenk flask or reaction vial with a septum
-
Magnetic stirrer and stir bar
-
Syringes and needles for inert atmosphere transfers
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a 1.0 M stock solution of Sodium Ascorbate in degassed water. This solution should be made fresh before each use, as it is prone to oxidation.[12][13]
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in degassed water.
-
Prepare a 100 mM stock solution of the chosen ligand (e.g., TBTA) in DMSO or DMF.
-
-
Reaction Setup (performed under an inert atmosphere):
-
To a clean, dry reaction vial containing a magnetic stir bar, add the azide (1.0 eq).
-
Add this compound (1.1 eq).
-
Add the chosen solvent (e.g., t-BuOH/H₂O, 1:1) to achieve a final alkyne concentration of approximately 0.1 M.
-
Degas the solution by bubbling nitrogen or argon through it for 10-15 minutes.
-
-
Catalyst Addition and Reaction Initiation:
-
In a separate vial, premix the CuSO₄ solution (0.05 eq) and the ligand solution (0.05 eq). This helps stabilize the copper species.[11]
-
To the stirring reaction mixture, add the CuSO₄/ligand premix.
-
Finally, add the freshly prepared Sodium Ascorbate solution (0.15 eq) to initiate the reaction. A color change to yellow or pale orange is often observed, indicating the formation of the active Cu(I) species.[14]
-
-
Reaction Monitoring and Work-up:
-
Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions with activated alkynes are often complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a small amount of saturated aqueous ammonium chloride solution.
-
If an organic solvent like ethyl acetate is used for extraction, the aqueous layer is removed. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification:
-
The crude triazole product is typically purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., hexanes/ethyl acetate).
-
Data Summary and Troubleshooting
The following tables provide a quick reference for typical reaction parameters and a guide for addressing common experimental issues.
Table 1: Typical Reaction Parameters for CuAAC
| Parameter | Recommended Value/Range | Rationale & Key Considerations |
| Alkyne:Azide Ratio | 1.05-1.2 : 1.0 | A slight excess of one reagent can drive the reaction to completion. The more precious component is typically used as the limiting reagent. |
| Catalyst Loading (CuSO₄) | 1-5 mol% | Higher loadings can accelerate the reaction but increase the difficulty of removing copper during purification. 5 mol% is a robust starting point.[15] |
| Ligand:Copper Ratio | 1:1 to 5:1 | The ligand stabilizes the Cu(I) oxidation state against disproportionation and oxidation and prevents catalyst aggregation.[1][15][16] A 1:1 ratio is common, but a 5:1 ratio is recommended for sensitive biomolecules.[16][17] |
| Reducing Agent (Ascorbate) | 2-5 equivalents relative to Cu | A stoichiometric excess is required to ensure complete reduction of Cu(II) and to scavenge dissolved oxygen that could re-oxidize the active Cu(I) catalyst.[6][15] |
| Solvent | t-BuOH/H₂O, DMF, DMSO | Solvent choice depends on substrate solubility. Aqueous mixtures often accelerate the reaction.[2][18] All solvents must be thoroughly degassed. |
| Temperature | Room Temperature to 40 °C | The activated nature of this compound typically allows the reaction to proceed efficiently at room temperature. Gentle heating can be used for sluggish reactions.[19] |
Table 2: Troubleshooting Guide for CuAAC Reactions
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst (Cu(I) oxidized) 2. Degraded Sodium Ascorbate 3. Poor Substrate Solubility | 1. Ensure the reaction is run under a strict inert atmosphere. Use degassed solvents.[15] 2. Always prepare sodium ascorbate solution fresh.[13] 3. Switch to a solvent in which all components are fully soluble (e.g., DMF, DMSO). |
| Slow/Incomplete Reaction | 1. Insufficient Catalyst Loading 2. Steric Hindrance 3. Low Reactant Concentration | 1. Increase catalyst and ligand loading to 5-10 mol%. 2. Increase reaction time and/or gently heat the mixture to 40-50 °C. 3. If possible, increase the concentration of the reactants. |
| Side Product Formation (e.g., Alkyne Dimerization) | 1. Presence of Oxygen 2. Absence of Ligand | 1. This is often due to Glaser coupling. Improve degassing procedures and maintain a positive inert gas pressure.[15] 2. Ensure a suitable ligand (e.g., TBTA) is used to stabilize the copper acetylide intermediate. |
| Difficulty in Purification | 1. Copper Contamination | 1. After work-up, wash the organic extract with an aqueous solution of EDTA or ammonium hydroxide to chelate and remove residual copper salts. |
Visualizing the Experimental Workflow
A streamlined workflow is critical for efficiency and reproducibility. The following diagram outlines the logical progression from initial setup to final product analysis.
Caption: Standard experimental workflow for the CuAAC reaction.
Conclusion
This compound is a highly effective and versatile substrate for the copper-catalyzed azide-alkyne cycloaddition reaction. Its electronically activated alkyne promotes rapid and efficient conversion under mild conditions, while the integrated cyclobutyl scaffold provides a valuable structural element for applications in medicinal chemistry and materials science. By following the robust protocols and troubleshooting guidelines presented in this document, researchers can confidently and successfully implement this powerful building block to construct complex molecular architectures with high yields and purity.
References
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- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2870425/]
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/click-chemistry.shtm]
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- Troubleshooting low yield in copper-catalyzed click reactions. BenchChem. [URL: https://www.benchchem.
- Application of triazoles in the structural modification of natural products. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9941913/]
- Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/380738668_Triazoles-_A_paradigm_shift_in_drug_discovery_A_review_on_synthesis_and_therapeutic_potential]
- The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ChemPhysChem. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/cphc.202500771]
- Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.4c00155]
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3333179/]
- Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479422/]
- Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using N3-Gly-Aeg(Fmoc). BenchChem. [URL: https://www.benchchem.com/uploads/Application-Notes-and-Protocols-for-Copper-Catalyzed-Azide-Alkyne-Cycloaddition-CuAAC-using-N3-Gly-Aeg-Fmoc.pdf]
- Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2715-2726. [URL: https://www.beilstein-journals.org/bjoc/articles/9/258]
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- Protocol for Azide-Alkyne Click Chemistry. BroadPharm. [URL: https://broadpharm.com/blog/protocol-for-azide-alkyne-click-chemistry/]
- Azide-alkyne Huisgen cycloaddition. Wikipedia. [URL: https://en.wikipedia.org/wiki/Azide-alkyne_Huisgen_cycloaddition]
- The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. [URL: https://www.glenresearch.com/glen-reports/gr22-12]
- Stubborn CuAAC reaction as derivatization for ESI-MS. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
- Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) of azides to alkyne moeities. Fürth lab. [URL: https://www.fuerthlab.com/protocols/copper-click]
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7380482/]
- A Technical Guide to (1R)-1-Cyclopropylprop-2-yn-1-ol: Structure, Synthesis, and Potential Applications. BenchChem. [URL: https://www.benchchem.
- Vermeeren, P., et al. (2026). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ChemPhysChem, 27(2). [URL: https://pubmed.ncbi.nlm.nih.gov/41582641/]
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3333179/]
- The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ResearchGate. [URL: https://www.researchgate.net/publication/382025114_The_Copper-Catalyzed_Azide-Alkyne_Cycloaddition_Reaction_Why_Two_Is_Faster_than_One]
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- 10. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
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Application Note: Strategic Synthesis of Heterocycles via Cyclobutyl Alkynyl Ketone Scaffolds
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of heterocyclic scaffolds utilizing cyclobutyl alkynyl ketone precursors.
Introduction
Heterocyclic compounds form the structural core of a vast array of pharmaceuticals, natural products, and agrochemicals, making their efficient synthesis a cornerstone of modern organic chemistry and drug discovery.[1] Among the diverse array of synthetic precursors, cyclobutyl alkynyl ketones have emerged as uniquely powerful and versatile building blocks. The inherent ring strain of the cyclobutane moiety, combined with the rich reactivity of the alkynyl ketone system, provides a powerful platform for orchestrating complex molecular transformations. This guide details the strategic use of these substrates in domino reactions, cycloadditions, and rearrangements to access a variety of valuable heterocyclic systems, with a focus on the underlying mechanisms and practical laboratory protocols.
The strategic advantage of using cyclobutyl alkynyl ketones lies in their ability to undergo controlled ring-opening and cyclization cascades. Under the influence of transition metal catalysts, particularly gold and rhodium, the alkyne is activated towards nucleophilic attack, initiating a sequence of events that can be harnessed to construct complex polycyclic architectures in a single, efficient step.[2][3]
Core Mechanistic Principles: Unlocking the Potential of Strained Systems
The synthetic utility of cyclobutyl alkynyl ketones is governed by the interplay between the strained C4-ring and the electronically versatile C≡C-C=O functional group. Transition metal catalysts, renowned for their carbophilic nature, are pivotal in initiating the desired transformations.[4][5]
1. Gold-Catalyzed Activation and Cycloisomerization: Gold(I) and Gold(III) catalysts are particularly effective at activating the alkyne moiety towards intramolecular nucleophilic attack.[6][7] The typical catalytic cycle begins with the coordination of the gold catalyst to the alkyne, rendering it highly electrophilic. The proximate ketone oxygen can then act as an intramolecular nucleophile, leading to cycloisomerization.
-
5-endo-dig Cyclization: This pathway is common for γ-alkynyl ketones and leads to the formation of a furan ring. The process generates a vinyl-gold intermediate which, after protonolysis, yields the aromatic furan and regenerates the active gold catalyst.[5][8][9]
-
Oxetenium Intermediate Formation: Alternatively, the reaction can proceed through an oxetenium intermediate, which can then undergo further rearrangements or act as a reactive species in subsequent steps.[4]
2. Domino Reactions and Cascade Cyclizations: The true synthetic power of these substrates is realized in domino reactions, where a single catalytic event triggers a cascade of bond-forming and bond-breaking events.[10][11] An initial cycloisomerization can generate a reactive intermediate, such as a furan-containing 1,4-dipole, which is then intercepted by another reactant in a cycloaddition, leading to complex, polycyclic, and often stereochemically rich structures.[2] This approach is highly atom-economical and allows for the rapid construction of molecular complexity from simple starting materials.
Below is a generalized workflow illustrating the synthetic pathways accessible from cyclobutyl alkynyl ketones.
Sources
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- 4. Gold-Catalyzed Intramolecular Carbocyclization of Alkynyl Ketones Leading to Highly Substituted Cyclic Enones [organic-chemistry.org]
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- 7. BJOC - Recent advances in the gold-catalyzed additions to C–C multiple bonds [beilstein-journals.org]
- 8. Efficient synthesis of 2-mono- and 2,5-disubstituted furans via the CuI-catalyzed cycloisomerization of alkynyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
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1-Cyclobutylprop-2-yn-1-one as a substrate for enantioselective reduction
An Application Guide to the Enantioselective Reduction of 1-Cyclobutylprop-2-yn-1-one
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers on the enantioselective reduction of the prochiral α,β-acetylenic ketone, this compound, to its corresponding chiral propargyl alcohol. Chiral propargyl alcohols are invaluable building blocks in organic synthesis, serving as versatile intermediates for the synthesis of complex molecules, including natural products and pharmaceuticals.[1] This application note details the use of the highly reliable and effective Corey-Bakshi-Shibata (CBS) reduction method, which employs a chiral oxazaborolidine catalyst to achieve high yields and excellent enantioselectivity.[2][3] We will explore the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and outline the analytical procedures required to verify the stereochemical outcome.
Introduction: The Significance of Chiral Propargyl Alcohols
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and materials science. Chiral propargyl alcohols, in particular, are highly sought-after synthons due to the synthetic versatility of the alkyne and hydroxyl functional groups.[4] The reduction of prochiral ynones presents a direct and efficient route to these valuable molecules. This compound is a representative substrate where the creation of a specific stereocenter at the carbinol position can be critical for the biological activity or material properties of a target molecule.
The challenge lies in controlling the facial selectivity of the hydride attack on the carbonyl group. Among various successful strategies, the CBS reduction stands out for its predictable stereochemical outcome, broad substrate scope, and high degree of enantiocontrol, often exceeding 95% enantiomeric excess (e.e.).[3][5]
Mechanistic Insight: The Corey-Bakshi-Shibata (CBS) Reduction
The success of the CBS reduction is rooted in a well-defined, catalyst-controlled reaction pathway. The process utilizes a stoichiometric hydride source, typically borane (BH₃), and a catalytic amount of a chiral oxazaborolidine, such as the (S)-Me-CBS catalyst derived from (S)-proline.[6]
The key steps are as follows[6][7]:
-
Catalyst Activation: The Lewis acidic borane coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom, priming it for interaction with the ketone substrate.
-
Substrate Coordination: The ketone (this compound) coordinates to the now more Lewis-acidic endocyclic boron atom of the catalyst-borane complex. The coordination is sterically directed; the ketone orients itself to place its larger substituent (cyclobutyl) away from the bulky group on the catalyst's stereocenter, and its smaller substituent (ethynyl) in a less sterically demanding position.
-
Intramolecular Hydride Transfer: A highly organized, six-membered, chair-like transition state is formed.[7] The hydride is delivered intramolecularly from the coordinated borane to one specific face of the ketone's carbonyl group. This directed transfer is the origin of the high enantioselectivity.
-
Product Release and Catalyst Turnover: After hydride transfer, the resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated to enter the next catalytic cycle.
Experimental Protocol: Reduction of this compound
This protocol describes the reduction using the (S)-methyl-CBS catalyst to yield the (R)-alcohol. Using the (R)-catalyst will produce the (S)-alcohol.
Materials and Reagents
| Reagent | Purity/Grade | Supplier Example | Notes |
| This compound | >98% | Custom Synthesis | Must be free of acidic impurities. |
| (S)-2-Methyl-CBS-oxazaborolidine | 1.0 M in Toluene | Sigma-Aldrich | Store under inert atmosphere. |
| Borane-tetrahydrofuran complex (BH₃-THF) | 1.0 M in THF | Sigma-Aldrich | Handle under inert atmosphere; titrate periodically. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | Use freshly distilled or from a solvent purification system. |
| Methanol (MeOH) | ACS Grade | Fisher Scientific | For quenching. |
| Diethyl Ether (Et₂O) | ACS Grade | VWR | For extraction. |
| Saturated aq. NH₄Cl Solution | N/A | Lab Prepared | For workup. |
| Brine | N/A | Lab Prepared | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Sigma-Aldrich | For drying. |
| Silica Gel | 230-400 mesh | SiliCycle Inc. | For column chromatography. |
Instrumentation
-
Oven-dried glassware (round-bottom flasks, addition funnel)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon manifold, Schlenk line)
-
Syringes and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Flash chromatography system
-
Chiral HPLC system with a UV detector
Step-by-Step Reduction Procedure
-
Reaction Setup: Assemble a 100 mL three-neck round-bottom flask (oven-dried) equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of nitrogen.
-
Catalyst Addition: To the flask, add 10 mL of anhydrous THF. Through the septum, add 1.0 mL (1.0 mmol, 0.1 equiv) of the (S)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene) via syringe.
-
Cooling: Cool the catalyst solution to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: In a separate dry flask, dissolve 1.22 g (10.0 mmol, 1.0 equiv) of this compound in 15 mL of anhydrous THF. Add this solution dropwise to the cold catalyst solution over 10 minutes.
-
Reductant Addition: Add 12.0 mL (12.0 mmol, 1.2 equiv) of borane-THF complex (1.0 M in THF) dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, slowly and carefully add 5 mL of methanol (MeOH) dropwise to the cold reaction mixture to quench the excess borane. Caution: Hydrogen gas evolution. Allow the mixture to warm to room temperature.
-
Workup: Concentrate the mixture under reduced pressure to remove most of the THF. Add 30 mL of diethyl ether and 20 mL of saturated aqueous NH₄Cl solution. Stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 20 mL portions of diethyl ether.
-
Drying and Concentration: Combine the organic layers, wash with 20 mL of brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.
Purification
Purify the crude product by flash column chromatography on silica gel.
-
Eluent: A gradient of 5% to 20% ethyl acetate in hexanes.
-
Collection: Collect fractions and analyze by TLC. Combine fractions containing the pure product.
-
Final Step: Remove the solvent under reduced pressure to afford the (R)-1-cyclobutylprop-2-yn-1-ol as a colorless oil.
Analytical Protocol: Determination of Enantiomeric Excess
The enantiomeric excess (e.e.) of the purified product is determined by chiral High-Performance Liquid Chromatography (HPLC).[8][9]
HPLC Method
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or similar |
| Mobile Phase | 98:2 (v/v) n-Hexane / 2-Propanol (Isopropanol) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve ~1 mg of purified alcohol in 1 mL of the mobile phase. |
Data Interpretation
-
Obtain Chromatogram: Run the sample and obtain the chromatogram, which should show two separated peaks corresponding to the (R) and (S) enantiomers.
-
Integrate Peaks: Integrate the area under each peak. Let Area(R) be the peak area for the major enantiomer and Area(S) be the peak area for the minor enantiomer.
-
Calculate E.E.: Use the following formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100
Expected Results: For the CBS reduction of ynones, yields after purification are typically in the range of 85-98%, with enantiomeric excesses often exceeding 96% e.e.[10]
Overall Experimental Workflow
The entire process from setup to analysis is summarized in the following workflow diagram.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; impure reagents; moisture contamination. | Ensure anhydrous conditions; use freshly titrated BH₃-THF; allow longer reaction time. |
| Low Enantioselectivity | Aged or poor-quality catalyst; reaction temp too high. | Use a fresh bottle of CBS catalyst; maintain temperature strictly at -78 °C; ensure slow addition of reagents.[5] |
| Side Product Formation | Over-reduction of the alkyne (hydroboration). | Ensure slow addition of BH₃-THF and do not use a large excess; quench the reaction promptly upon completion.[2] |
| Poor HPLC Separation | Incorrect mobile phase composition or chiral column. | Screen different hexane/alcohol ratios; try a different chiral stationary phase (e.g., Chiralpak® AD).[11] |
Conclusion
The Corey-Bakshi-Shibata reduction is a robust and highly predictable method for the enantioselective synthesis of chiral alcohols from prochiral ketones. By following the detailed protocol outlined in this application note, researchers can reliably synthesize (R)-1-cyclobutylprop-2-yn-1-ol from this compound in high yield and with excellent enantiomeric excess. The procedure's success hinges on the use of high-quality anhydrous reagents and strict adherence to the reaction conditions, particularly temperature control. This method provides a reliable pathway to a valuable chiral building block for applications in medicinal chemistry and beyond.
References
-
Title: Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
-
Title: Synthesis of Chiral Propargyl Alcohols Following Base-Induced Elimination Protocol: Application in Total Synthesis of Natural Products Source: ResearchGate URL: [Link]
-
Title: An effective practical method for the synthesis of chiral propargyl alcohols Source: SciSpace URL: [Link]
-
Title: Enantioselective Synthesis of anti- and syn-homopropargyl alcohols via Chiral Brønsted Acid Catalyzed asymmetric Allenylboration reactions Source: PMC (PubMed Central) URL: [Link]
-
Title: Direct Catalytic Enantioselective Reduction of Achiral α,β-Ynones. Strong Remote Steric Effects Across the C−C Triple Bond Source: Journal of the American Chemical Society URL: [Link]
-
Title: Corey–Itsuno reduction Source: Wikipedia URL: [Link]
-
Title: Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols Source: PMC (PubMed Central) URL: [Link]
-
Title: Noyori Asymmetric Hydrogenation Source: SynArchive URL: [Link]
-
Title: Corey-Itsuno, Corey-Bakshi-Shibata Reduction Source: YouTube URL: [Link]
-
Title: Noyori Hydrogenation Source: YouTube URL: [Link]
-
Title: Ryoji Noyori - Nobel Lecture Source: NobelPrize.org URL: [Link]
-
Title: Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Me Source: Royal Society of Chemistry URL: [Link]
-
Title: Conjugated ynones in catalytic enantioselective reactions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Corey-Bakshi-Shibata Reduction Source: Organic Chemistry Portal URL: [Link]
-
Title: An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones Source: Dalton Transactions (RSC Publishing) URL: [Link]
-
Title: London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey-Bakshi-Shibata Reduction Source: PubMed URL: [Link]
-
Title: Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols Source: PMC (PubMed Central) URL: [Link]
-
Title: Lewis-base-catalysed selective reductions of ynones with a mild hydride donor Source: Semantic Scholar URL: [Link]
-
Title: Green chemistry: C–C coupling and asymmetric reduction by innovative catalysis Source: University of Liverpool URL: [Link]
-
Title: Access to Hindered Homopropargylic Tertiary Alcohols via Nucleophilic Addition of Chiral Copper Species Forming an All-Carbon Quaternary Center Source: ACS Publications URL: [Link]
-
Title: The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol... Source: ResearchGate URL: [Link]
-
Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]
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- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chromatographyonline.com [chromatographyonline.com]
Cycloaddition reactions of 1-Cyclobutylprop-2-yn-1-one with dienes
Application Note: Cycloaddition Architectures of 1-Cyclobutylprop-2-yn-1-one
Executive Summary
This technical guide details the reactivity profile and experimental protocols for This compound , a highly potent dienophile featuring a strained cyclobutyl ring conjugated to an alkynyl ketone. This scaffold is increasingly critical in medicinal chemistry for introducing metabolic stability and sp³ character ("Escape from Flatland") into aromatic systems.
The guide covers the synthesis of the substrate , its thermal and Lewis acid-catalyzed Diels-Alder reactions , and the mechanistic principles governing regioselectivity. It is designed for medicinal chemists seeking to synthesize cyclobutyl-functionalized hydronaphthalenes, benzenes, or bicyclic systems.
Introduction & Chemical Context
This compound represents a class of "activated alkynes" where the triple bond is polarized by an adjacent carbonyl group. This polarization significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making it an exceptional Michael acceptor and dienophile in [4+2] cycloadditions.
Why this Substrate?
-
Cyclobutyl Bioisosteres: The cyclobutyl group offers a lipophilic, metabolically robust alternative to isopropyl or phenyl groups.
-
Divergent Scaffolds: The Diels-Alder adducts can be retained as dihydro-aromatics or oxidized to form aryl-cyclobutanes , a motif found in various GPCR modulators and kinase inhibitors.
Mechanistic Insight: FMO Theory & Regioselectivity
The reaction is governed by Frontier Molecular Orbital (FMO) theory. The electron-withdrawing carbonyl group lowers the LUMO of the alkyne (dienophile), facilitating overlap with the HOMO of the electron-rich diene.[1][2]
-
Normal Electron Demand: The reaction proceeds via a concerted, asynchronous transition state.
-
Regioselectivity: With unsymmetrical dienes (e.g., isoprene), the "ortho" and "para" products are favored over "meta," driven by the coefficient magnitude at the terminal carbon of the alkyne.
Figure 1: Mechanistic pathway from FMO interaction to final aromatic scaffold.
Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: This compound is rarely available commercially with high purity. Fresh synthesis is recommended to avoid polymerization products.
Reagents:
-
Cyclobutanecarboxaldehyde
-
Ethynylmagnesium bromide (0.5 M in THF)
-
Jones Reagent (CrO₃/H₂SO₄) or Dess-Martin Periodinane (DMP)
Step-by-Step:
-
Nucleophilic Addition:
-
Cool a solution of ethynylmagnesium bromide (1.2 equiv) in dry THF to 0°C under Argon.
-
Dropwise add cyclobutanecarboxaldehyde (1.0 equiv). Stir for 2 hours at 0°C.
-
Quench: Saturated NH₄Cl. Extract with Et₂O.
-
Intermediate: 1-Cyclobutylprop-2-yn-1-ol (Colorless oil).
-
-
Oxidation (Jones Oxidation):
-
Dissolve the intermediate alcohol in Acetone at 0°C.
-
Add Jones reagent dropwise until the orange color persists.
-
Stir for 15 mins. Add isopropanol to quench excess oxidant (turns green).
-
Workup: Filter through Celite, concentrate, and purify via short-path silica gel chromatography (Hexanes/EtOAc 95:5).
-
Yield: Typically 75-85%.
-
Storage: Store at -20°C. Warning: Terminal alkynones can be unstable.
-
Protocol B: Thermal Diels-Alder with Cyclopentadiene
Target: Bicyclic norbornadiene-like derivatives.
-
Preparation: Freshly crack dicyclopentadiene to obtain monomeric cyclopentadiene (boiling point ~40°C).
-
Reaction:
-
Dissolve this compound (1.0 mmol) in Toluene (2 mL).
-
Add Cyclopentadiene (2.0 mmol, excess to prevent polymerization).
-
Stir at Room Temperature for 4 hours. (Note: The activated alkyne is reactive enough to not require high heat).
-
-
Monitoring: TLC (Hexanes/EtOAc 9:1). Look for the disappearance of the UV-active starting material.
-
Purification: Concentrate in vacuo. Flash chromatography (Hexanes/EtOAc).
Protocol C: Lewis-Acid Catalyzed Reaction with Isoprene
Target: Regioselective 1,4-cyclohexadienes.
Catalyst Choice: AlCl₃ or Et₂AlCl are preferred to maximize regioselectivity (Para-isomer favored).
-
Setup: Flame-dry a round-bottom flask. Purge with Argon.
-
Solvent: Add anhydrous CH₂Cl₂ (DCM).
-
Catalyst: Add AlCl₃ (10 mol%) at -78°C.
-
Addition:
-
Add this compound (1.0 equiv) slowly. Stir for 15 mins to form the Lewis Acid-Carbonyl complex (activates LUMO).
-
Add Isoprene (1.5 equiv) dropwise.
-
-
Warming: Allow to warm slowly to 0°C over 2 hours.
-
Quench: Pour into ice-cold NaHCO₃ solution.
-
Analysis: The product will be a mixture of 1,4- (major) and 1,3- (minor) isomers.
Data Analysis & Troubleshooting
Table 1: Solvent & Catalyst Screening (Representative Data)
| Entry | Diene | Catalyst | Solvent | Temp (°C) | Yield (%) | Regio Ratio (Para:Meta) |
| 1 | Isoprene | None | Toluene | 80 | 65 | 2:1 |
| 2 | Isoprene | AlCl₃ (10%) | DCM | -78 to 0 | 88 | >10:1 |
| 3 | Cyclopentadiene | None | DCM | 25 | 92 | N/A (Bicyclic) |
| 4 | Danishefsky's Diene | ZnCl₂ | THF | 25 | 78 | Single Isomer* |
*Note: Danishefsky's diene yields the silyl enol ether adduct, requiring acid hydrolysis to the enone.
Common Pitfalls:
-
Polymerization: The terminal alkyne is prone to self-polymerization if concentrated too highly or heated without diene. Solution: Always keep diene in excess.
-
Aromatization: The initial adducts (1,4-cyclohexadienes) oxidize easily to benzenes in air. If the dihydro-scaffold is desired, store under N₂.
Workflow Diagram
Figure 2: Decision matrix for experimental conditions based on desired scaffold.
References
-
Mechanism of Alkynone Diels-Alder
-
General Diels-Alder Methodology
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Chapter 6: Cycloaddition Reactions).
-
-
Lewis Acid Catalysis in Diels-Alder
-
Yates, P., & Eaton, P. (1960). Acceleration of the Diels-Alder reaction by aluminum chloride. Journal of the American Chemical Society, 82(16), 4436–4437.
-
-
Cyclobutane Synthesis & Utility
Sources
- 1. Diels-Alder Reaction [organic-chemistry.org]
- 2. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. 14.4 The DielsâAlder Cycloaddition Reaction - Organic Chemistry | OpenStax [openstax.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of pyrazoles from 1-Cyclobutylprop-2-yn-1-one and hydrazines
Application Note & Protocol
Regioselective Synthesis of Cyclobutyl-Substituted Pyrazoles via Cyclocondensation of 1-Cyclobutylprop-2-yn-1-one with Hydrazines
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] This application note provides a comprehensive guide to the synthesis of 3- and 5-cyclobutyl-substituted pyrazoles, valuable building blocks in drug discovery, through the cyclocondensation reaction of this compound with various hydrazines. We delve into the mechanistic underpinnings of the reaction, focusing on the critical aspect of regioselectivity. Detailed, field-tested protocols for synthesis, purification, and characterization are presented, alongside a troubleshooting guide to address common experimental challenges. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this efficient transformation for the generation of novel molecular entities. The inclusion of a cyclobutyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, making this synthetic route particularly relevant.[3]
Introduction: The Significance of Pyrazole Scaffolds
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, a structural feature that imparts a unique combination of chemical stability and biological activity.[1] Their versatile nature has led to their incorporation into a wide array of pharmaceuticals, including anti-inflammatory drugs (e.g., Celecoxib), kinase inhibitors for oncology (e.g., Ruxolitinib), and agents for erectile dysfunction (e.g., Sildenafil).[2][4]
The synthesis of pyrazoles is a cornerstone of heterocyclic chemistry. Among the most robust methods is the condensation of a 1,3-dielectrophilic synthon with a hydrazine derivative.[5][6] While 1,3-dicarbonyl compounds are classic precursors, α,β-alkynic ketones (ynones) offer a highly efficient and direct route to polysubstituted pyrazoles.[6][7][8] The reaction of an ynone with a hydrazine proceeds via a Michael addition followed by an intramolecular cyclization and dehydration, typically under mild conditions and with high yields.[5][9]
This guide focuses specifically on the use of this compound as the ynone precursor. The cyclobutyl group is a valuable "bioisostere" for other alkyl or aryl groups, often enhancing metabolic stability and modulating receptor binding affinity.[3] Understanding and controlling the reaction with substituted hydrazines is therefore of paramount importance for generating specific, targeted libraries of novel compounds.
Reaction Mechanism and the Challenge of Regioselectivity
The reaction of this compound with a monosubstituted hydrazine (R-NHNH₂) can, in principle, yield two distinct regioisomers: a 1-substituted-3-cyclobutyl-5-R'-pyrazole and a 1-substituted-5-cyclobutyl-3-R'-pyrazole (where R' is the substituent from the alkyne terminus). The outcome is dictated by the initial nucleophilic attack of the hydrazine onto the ynone.
Causality of Regioselectivity: The regiochemical outcome is a result of the interplay between steric and electronic factors.[10]
-
Nucleophilic Attack: The hydrazine has two non-equivalent nitrogen atoms. The terminal, more nucleophilic nitrogen (NH₂) typically initiates the attack.
-
Electrophilic Sites: The ynone possesses two electrophilic carbons in the α,β-unsaturated system: the carbonyl carbon and the β-alkynyl carbon. The reaction proceeds via a conjugate (Michael) addition to the β-alkynyl carbon.
-
Cyclization: Following the initial addition, the second nitrogen atom of the hydrazine attacks the carbonyl carbon, leading to a cyclic intermediate which then dehydrates to form the aromatic pyrazole ring.[11]
The key determining factor for the final regioisomer is the orientation of the substituted hydrazine during the initial Michael addition. The substituent on the hydrazine (R) will direct the subsequent cyclization. While reactions with unsubstituted hydrazine (NH₂NH₂) yield a single product, the use of substituted hydrazines necessitates careful analysis to determine the major regioisomer.
Caption: Figure 1: Mechanistic Pathways for Regioisomer Formation.
Experimental Protocols
Materials & Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercial | Handle with care, volatile. |
| Hydrazine Hydrate | Reagent | Commercial | Caution: Toxic and corrosive. |
| Phenylhydrazine | ≥97% | Commercial | Caution: Toxic. |
| Methylhydrazine | ≥98% | Commercial | Caution: Toxic and flammable. |
| Ethanol (EtOH) | Anhydrous | Commercial | Common reaction solvent. |
| Acetic Acid (AcOH) | Glacial | Commercial | Optional catalyst. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction & chromatography. |
| Hexanes | ACS Grade | Commercial | For chromatography. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | Drying agent. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
| Standard Glassware | - | - | Round-bottom flasks, condensers. |
| Magnetic Stirrer/Hotplate | - | - | For heating and stirring. |
| Rotary Evaporator | - | - | For solvent removal. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Commercial | For reaction monitoring. |
General Protocol for the Synthesis of 3/5-Cyclobutyl-pyrazoles
This protocol provides a general method adaptable for various hydrazine derivatives.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 5.0 mmol, 0.61 g).
-
Solvent Addition: Add anhydrous ethanol (20 mL) to dissolve the ynone.
-
Reagent Addition: Add the desired hydrazine derivative (1.1 eq, 5.5 mmol) dropwise to the stirring solution at room temperature. For solid hydrazines (e.g., hydrochloride salts), they can be added in one portion.
-
Causality: A slight excess of the hydrazine ensures complete consumption of the limiting ynone reagent. The dropwise addition helps to control any initial exotherm.
-
-
Catalyst (Optional): For less reactive hydrazines, a catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.
-
Causality: Acid catalysis protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the cyclization step.[12]
-
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours.
-
Causality: Heating provides the necessary activation energy for the cyclization and subsequent dehydration steps.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting ynone spot indicates reaction completion.
-
Work-up: a. Allow the reaction mixture to cool to room temperature. b. Remove the solvent (ethanol) under reduced pressure using a rotary evaporator. c. Dissolve the resulting crude oil/solid in ethyl acetate (30 mL). d. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Causality: The aqueous washes remove any remaining hydrazine, acetic acid, and other water-soluble impurities. e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
-
Causality: Chromatography is essential for separating the desired pyrazole product from any unreacted starting materials, side products, and, if applicable, the minor regioisomer.
-
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure, purity, and regiochemistry.
Expected Outcomes
The following table summarizes the expected products and typical yields for reactions with common hydrazines.
| Hydrazine Derivative | Major Product Name | Typical Yield Range | Notes on Regioselectivity |
| Hydrazine Hydrate | 3-Cyclobutyl-1H-pyrazole | 85-95% | A single product is formed. |
| Phenylhydrazine | 5-Cyclobutyl-1-phenyl-1H-pyrazole | 70-85% | The 1,5-disubstituted isomer is often favored due to steric hindrance from the cyclobutyl group. |
| Methylhydrazine | Mixture of isomers | 65-80% (total) | Often results in a mixture of 3-cyclobutyl-1-methyl and 5-cyclobutyl-1-methyl pyrazoles that may require careful chromatography to separate.[5] |
Synthesis and Purification Workflow
The overall process from starting materials to the final, characterized product can be visualized as a linear workflow.
Caption: Figure 2: Experimental Workflow.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive hydrazine (e.g., oxidized). 2. Insufficient temperature or reaction time. 3. Ynone starting material has degraded. | 1. Use fresh, high-purity hydrazine. 2. Ensure proper reflux temperature and extend reaction time to 6-8 hours. 3. Add a catalytic amount of acetic acid. 4. Check the purity of the ynone by NMR. |
| Formation of Multiple Products | 1. Reaction with a substituted hydrazine leading to regioisomers. 2. Formation of side products (e.g., pyrazolines from incomplete dehydration). | 1. This is expected for substituted hydrazines. Optimize the chromatography gradient for better separation. 2. Consider using fluorinated solvents like TFE or HFIP, which have been shown to improve regioselectivity in some cases. 3. Ensure the reaction goes to completion and consider a stronger acid catalyst if dehydration is an issue. |
| Low Yield After Purification | 1. Product loss during aqueous work-up. 2. Co-elution of isomers or impurities during chromatography. 3. Product is volatile. | 1. Perform extractions with care; ensure complete phase separation. 2. Use a shallower solvent gradient during chromatography. 3. Remove solvent at lower temperatures during rotary evaporation. |
| Difficulty Separating Regioisomers | 1. Similar polarity of the two isomers. | 1. Employ a long chromatography column with a very shallow solvent gradient. 2. Consider preparative HPLC if baseline separation is not achievable with flash chromatography. |
Conclusion
The cyclocondensation of this compound with hydrazines is a powerful and efficient method for accessing novel pyrazole derivatives. This application note provides the foundational knowledge and practical protocols necessary for successfully performing this transformation. By understanding the underlying mechanism and potential challenges, particularly regarding regioselectivity, researchers can effectively synthesize and purify these valuable heterocyclic building blocks for application in drug discovery and materials science. The protocols described herein are robust and can be adapted for a wide range of hydrazine derivatives, enabling the rapid generation of diverse chemical libraries.
References
-
Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. The Journal of Organic Chemistry. Available at: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Organic Letters. Available at: [Link]
-
Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. PubMed. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines | Request PDF. ResearchGate. Available at: [Link]
-
Reactions between enones 4 and substituted hydrazines or hydrazides. ResearchGate. Available at: [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available at: [Link]
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A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available at: [Link]
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Recent applications of pyrazole and its substituted analogs. International Journal of Applied Research. Available at: [Link]
-
Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
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Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed. Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available at: [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available at: [Link]
-
Cyclisation reaction through hydrazine. Chemistry Stack Exchange. Available at: [Link]
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The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Arkivoc. Available at: [Link]
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Hydrazine-Catalysed Ring–Opening Metathesis Polymerization Of Cyclobutenes. PMC. Available at: [Link]
-
Characterization of the Reaction Products of Hydrazine & Phenylhydrazine with Coba1t(II), Nickel(II) & Zinc(II) Acetylacetonates. Indian Journal of Chemistry. Available at: [Link]
-
Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. MDPI. Available at: [Link]
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Sonogashira coupling conditions for functionalizing 1-Cyclobutylprop-2-yn-1-one
An In-Depth Guide to the Sonogashira Coupling for the Functionalization of 1-Cyclobutylprop-2-yn-1-one
Introduction: The Strategic Importance of Ynone Functionalization
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp-hybridized centers.[1][2] This powerful transformation, typically catalyzed by palladium and a copper co-catalyst, offers a mild and efficient route to construct aryl- and vinyl-alkynes.[3] Its application extends profoundly into drug discovery, materials science, and natural product synthesis, where the resulting conjugated systems are pivotal structural motifs.[1]
This guide focuses specifically on the functionalization of this compound, an α,β-alkynyl ketone (ynone). Ynones are highly valuable synthetic intermediates due to the dual reactivity of the carbonyl and alkyne moieties. The cyclobutyl group, an increasingly important scaffold in medicinal chemistry, can confer unique pharmacological properties such as metabolic stability and improved binding affinity.[4][5] Therefore, mastering the Sonogashira coupling of this substrate is critical for researchers aiming to generate novel, structurally diverse molecules with potential therapeutic applications.
This document, designed for chemists and drug development professionals, provides a detailed exploration of the mechanistic principles, key reaction parameters, and step-by-step protocols for successfully applying the Sonogashira coupling to this compound. We will delve into both the classic copper-co-catalyzed method and the increasingly popular copper-free variant, offering insights into the causality behind experimental choices to ensure reproducible and high-yielding results.
Mechanistic Foundations and Substrate-Specific Considerations
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling operates through two interconnected catalytic cycles.
The Classic Palladium/Copper Co-catalyzed Mechanism
The traditional Sonogashira reaction relies on the synergistic action of a palladium(0) complex and a copper(I) salt.[6]
-
The Palladium Cycle : This cycle begins with the oxidative addition of an aryl or vinyl halide (Ar-X) to the active Pd(0) species, forming a Pd(II) intermediate.[7]
-
The Copper Cycle : Concurrently, the terminal alkyne (in our case, this compound) reacts with the copper(I) salt in the presence of an amine base to form a highly reactive copper(I) acetylide.[7][8] This step is crucial for activating the alkyne.
-
Transmetalation : The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.[7]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[7]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 1-Cyclobutylprop-2-yn-1-one Storage & Stability Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Compound: 1-Cyclobutylprop-2-yn-1-one
Chemical Class:
The Core Problem:
this compound is a "loaded spring."[1] The conjugation between the carbonyl group (
Without rigorous storage controls, two primary degradation pathways occur:
-
Anionic Polymerization: Initiated by trace bases or nucleophiles (moisture, glass surface alkalinity).[1]
-
Radical Polymerization: Initiated by oxygen (peroxides), light, or heat.[1]
This guide provides a self-validating protocol to prevent these issues, ensuring the integrity of your starting material for drug development and synthesis workflows.
The Degradation Mechanism (The "Why")
To prevent polymerization, you must understand the enemy. The following diagram illustrates the competing pathways that degrade your compound during storage.
Figure 1: Mechanistic pathways leading to the degradation of conjugated ynones. Note that the Michael Addition pathway is often kinetically faster in standard laboratory storage conditions.
Standard Operating Procedure (SOP): Storage Protocol
Objective: Maintain purity >95% for >6 months.
A. The "Gold Standard" Storage System
Do not store this compound neat (pure liquid/solid) for extended periods if avoidable. Neat storage maximizes the concentration of reacting partners.
| Parameter | Specification | Reason (Causality) |
| Temperature | -20°C to -80°C | Arrhenius equation dictates that lower T exponentially slows polymerization rates.[1] |
| Physical State | Solution (0.5 - 1.0 M) | Dilution reduces intermolecular collision frequency, hindering polymerization chains.[1] |
| Solvent | Toluene or Benzene | Non-nucleophilic, non-polar solvents prevent Michael addition.[1] Avoid DCM (can become acidic/chlorinated) or Alcohols (form hemiacetals). |
| Additives | BHT (200 ppm) | Butylated hydroxytoluene acts as a radical scavenger, terminating chains before they grow.[1] |
| Container | Amber Silylated Glass | Amber blocks UV (radical initiator).[1] Silylation covers basic silanol groups on glass surfaces. |
| Atmosphere | Argon (Ar) | Argon is heavier than air, providing a better "blanket" than Nitrogen to exclude Oxygen/Moisture.[1] |
B. Step-by-Step Storage Workflow
-
Preparation: Dissolve the freshly purified this compound in anhydrous Toluene to a concentration of 0.5 M.
-
Stabilization: Add BHT (0.1 wt% relative to the ynone).
-
Inerting: Flush an amber vial with Argon for 2 minutes.
-
Transfer: Syringe-transfer the solution into the vial.
-
Sealing: Cap tightly with a Teflon-lined septum. Parafilm is insufficient; use electrical tape or a proper screw cap.
-
Freezing: Place immediately in a -20°C (or -80°C) freezer.
Quality Control: The Self-Validating System
Before committing this reagent to a valuable synthesis, you must validate its integrity. Do not assume purity based on the label.
The "Traffic Light" Validation Protocol:
-
Visual Check (Pass/Fail):
-
Clear/Pale Yellow:PASS .
-
Dark Orange/Brown:WARNING (Check NMR).
-
Viscous Gel/Solid Precipitate:FAIL (Polymerized).
-
-
H-NMR Diagnostic (The Definitive Test): Run a quick proton NMR in
. Focus on the alkyne proton.-
Target Signal: Look for the terminal alkyne proton (
) typically around 3.0 - 3.5 ppm (singlet). -
Impurity Signal: Broad multiplets in the alkene region (
5.5 - 6.5 ppm) indicate polymerization (poly-enone formation). -
Cyclobutyl Integrity: Ensure the cyclobutyl multiplets (
1.8 - 2.4 ppm) remain sharp. Broadening suggests the ring is incorporated into a polymer matrix.
-
Troubleshooting Guide & FAQs
Q1: My compound turned from yellow to dark brown overnight. Is it usable?
Diagnosis: This indicates the onset of oligomerization or oxidation. Action:
-
Perform the H-NMR Diagnostic (see Section 4).
-
If the alkyne peak integration is >90% relative to the cyclobutyl ring, you can purify it.
-
Purification: Rapid filtration through a short plug of neutral alumina (not silica, which is acidic/active) using Hexanes/EtOAc. Evaporate solvent only if using immediately.
Q2: Can I store it in Dichloromethane (DCM)?
Recommendation: No. Reasoning: DCM can slowly decompose to form trace HCl over time, especially under light.[1] While acid suppresses base-catalyzed polymerization, strong mineral acids can trigger cyclobutyl ring-opening or hydration of the alkyne. Toluene is chemically inert and safer.
Q3: I see a "skin" forming on the surface of the liquid.
Diagnosis: Surface polymerization caused by oxygen exposure (radical mechanism). Action: Do not shake the vial. Carefully pipette the liquid from beneath the skin into a fresh, Argon-flushed vial. Re-analyze purity.
Q4: Why do you recommend silylated glass?
Expert Insight: Standard borosilicate glass has surface silanol groups (
Emergency Workflow: Decision Tree
Use this logic flow when retrieving the compound from storage.
Figure 2: Operational decision tree for assessing reagent viability pre-experiment.
References
-
General Stability of
-Unsaturated Ketones: -
Mechanism of Ynone Polymerization
-
MDPI. (2002).
-Unsaturated Ketones... and Their Application in Organic Synthesis. Molecules, 7, 51-76. Retrieved from
-
-
Cyclopropyl/Cyclobutyl Ketone Synthesis & Handling
-
Radical Inhibition Standards
Sources
Technical Support Center: Navigating the Stability of Cyclobutane Rings in Acidic Environments
Welcome to the technical support center for chemists and drug development professionals. The cyclobutane motif is an increasingly important structural component in modern pharmaceuticals and bioactive molecules due to the unique three-dimensional space it occupies.[1][2] However, its utility is often challenged by the inherent ring strain (~26 kcal/mol), which can lead to undesirable C-C bond cleavage and ring-opening under various reaction conditions, particularly in acidic media.[1][3]
This guide provides in-depth troubleshooting advice, mechanistic explanations, and practical protocols to help you preserve the integrity of your cyclobutane-containing molecules during synthesis and manipulation.
Part 1: Frequently Asked Questions (FAQs) & Core Principles
This section addresses the fundamental questions surrounding cyclobutane instability.
Q1: What is the fundamental driving force for cyclobutane ring opening under acidic conditions?
A1: The primary driving force is the relief of inherent ring strain.[3][4] Cyclobutane rings possess significant angle and torsional strain because their C-C-C bond angles (~90°) deviate substantially from the ideal sp³ tetrahedral angle of 109.5°.[4][5][6]
Under acidic conditions, the reaction is often initiated by the protonation of a functional group on or adjacent to the ring. This generates an electron-deficient center (e.g., a carbocation), which destabilizes the already strained ring. The system can then achieve a lower energy state by cleaving one of the cyclobutane's C-C bonds, thus relieving the ring strain.[3] This process is depicted in the mechanistic diagram below.
Caption: General mechanism of acid-catalyzed cyclobutane ring opening.
Q2: How can I tell if my cyclobutane ring has opened during a reaction?
A2: Detecting ring opening requires careful analysis of your crude reaction mixture and purified products. Look for these key indicators:
-
¹H NMR Spectroscopy: The disappearance of characteristic high-field cyclobutyl proton signals (typically 1.5-2.5 ppm) is a primary indicator. Look for the appearance of new olefinic protons (4.5-6.0 ppm) or signals corresponding to a linear alkyl chain.
-
¹³C NMR Spectroscopy: The disappearance of cyclobutyl carbon signals (typically 15-40 ppm) and the appearance of new sp² hybridized carbons (100-150 ppm) suggest ring opening to an alkene.
-
Mass Spectrometry (MS): The product of a ring-opening reaction will have the same mass as the starting material (it's an isomerization). However, fragmentation patterns in GC-MS or LC-MS/MS can be significantly different. A fragmented ion corresponding to the loss of C₂H₄ (ethylene) or C₃H₆ (propylene) from the parent ion can sometimes be indicative of a cyclobutane precursor.
-
Thin-Layer Chromatography (TLC): Ring-opened products are often less polar than their cyclobutane counterparts, especially if a polar functional group was eliminated. This will result in a higher Rf value.
Q3: Are certain types of substituted cyclobutanes more prone to ring opening?
A3: Absolutely. The stability of the cyclobutane ring is highly dependent on its substitution pattern.
-
Carbocation Stabilizing Groups: Substituents that can stabilize an adjacent positive charge dramatically increase susceptibility to ring opening. This includes alcohols, ethers, or alkyl groups that can lead to the formation of a tertiary or secondary carbocation upon protonation and loss of a leaving group.
-
Electron-Withdrawing Groups: Conversely, electron-withdrawing groups (e.g., ketones, esters, nitriles) can sometimes stabilize the ring by destabilizing the formation of a carbocation intermediate at that position.
-
Donor-Acceptor Cyclobutanes: Systems with both an electron-donating group (D) and an electron-accepting group (A) can be particularly prone to ring-opening, as this substitution pattern facilitates cleavage.[7]
Part 2: Troubleshooting Guides for Common Synthetic Scenarios
This section provides detailed solutions for specific experimental challenges.
Scenario 1: Ring Opening During N-Boc Deprotection
Problem: "I am trying to deprotect an N-Boc protected aminocyclobutane using standard trifluoroacetic acid (TFA) in dichloromethane (DCM), but I am seeing significant formation of ring-opened byproducts."
Analysis: This is a classic problem where the strong Brønsted acid (TFA) required to cleave the Boc group also protonates the ring or a substituent, initiating carbocation formation and subsequent ring opening.[8][9] The key is to use conditions that are selective for the Boc group while minimizing the availability of a strong acid to interact with the ring.
Recommended Protocol: HCl in Anhydrous Dioxane/Methanol
Using a gaseous HCl source in a less polar, non-coordinating solvent like dioxane can often provide a milder, more controlled deprotection.
-
Preparation: Dissolve the N-Boc cyclobutane substrate in anhydrous 1,4-dioxane (e.g., 0.1 M).
-
Reagent Addition: To this solution at 0 °C, add a solution of 4M HCl in 1,4-dioxane (commercially available or prepared by bubbling dry HCl gas through dioxane).
-
Monitoring: Stir the reaction at 0 °C to room temperature. Monitor carefully by TLC or LC-MS every 15-30 minutes. Boc deprotection is often rapid under these conditions.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture in vacuo at low temperature (<30 °C). The resulting hydrochloride salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted.
Causality: HCl in dioxane provides a highly acidic local environment sufficient for Boc cleavage, but the overall proton activity in the bulk solution is lower compared to TFA/DCM, reducing the likelihood of off-target protonation events that lead to ring opening.[9]
Comparative Conditions Table:
| Reagent/Solvent | Temperature (°C) | Typical Time | Ring Integrity | Notes |
| 20-50% TFA in DCM | 0 to 25 | 1-4 h | Often Poor | Standard, but harsh. High risk of side reactions.[9] |
| 4M HCl in Dioxane | 0 to 25 | 0.5-2 h | Generally Good | A much milder and often more effective alternative. |
| TMS-I / 2,6-lutidine | 0 to 25 | 1-3 h | Excellent | Neutral conditions, but TMS-I is expensive and moisture-sensitive. |
| Acetic Acid | 50-80 | 12-24 h | Substrate Dependent | Very mild, but often requires heat and long reaction times. |
Scenario 2: Instability in the Presence of Lewis Acids
Problem: "I am attempting a Friedel-Crafts reaction on an arylcyclobutane using AlCl₃, but my main product is a rearranged, ring-opened species."
Analysis: Strong Lewis acids like AlCl₃ can coordinate to a functional group or directly interact with the C-C bonds of the strained ring, inducing polarization and cleavage.[7][10] The choice of Lewis acid is critical; a less reactive, "softer" Lewis acid is often required.
Troubleshooting Workflow for Lewis Acid Selection:
Caption: Decision tree for selecting an appropriate Lewis acid.
Recommended Protocol: Using Scandium(III) Triflate
Sc(OTf)₃ is an excellent water-tolerant and often milder Lewis acid for many transformations.
-
Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the arylcyclobutane substrate and the electrophile in a suitable anhydrous solvent (e.g., nitromethane or 1,2-dichloroethane).
-
Catalyst Addition: Add Sc(OTf)₃ (typically 5-10 mol%) to the solution at room temperature.
-
Reaction: Stir the mixture and monitor by TLC/LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Work-up: Upon completion, quench the reaction with water or saturated NaHCO₃ solution and extract the product with an organic solvent.
Causality: The interaction between the Lewis acid and the substrate is a key factor. Hard Lewis acids like Al³⁺ form strong bonds and can induce significant electronic perturbation. Softer Lewis acids like Sc³⁺ or Zn²⁺ have a less aggressive interaction, promoting the desired reaction without providing enough activation energy for the undesired C-C bond cleavage pathway.[11]
Part 3: General Best Practices
To maximize the success of your reactions involving cyclobutane cores:
-
Low Temperatures: Always start your reactions at low temperatures (e.g., -78 °C or 0 °C) and warm up slowly only if necessary. This minimizes the thermal energy available to overcome the activation barrier for ring opening.
-
Anhydrous Conditions: Water can participate in ring-opening mechanisms, especially in the presence of acids. Ensure all solvents and reagents are rigorously dried.
-
Acid Scavengers: For reactions that might generate an acidic byproduct, consider adding a non-nucleophilic base, such as 2,6-lutidine or proton sponge, or using acid scavengers like 4 Å molecular sieves to maintain neutral conditions.[12]
-
Strategic Synthesis: If possible, design your synthetic route to install the cyclobutane ring late in the synthesis to avoid exposing it to numerous harsh reaction conditions.
By understanding the underlying principles of ring strain and carefully selecting reagents and conditions, the successful synthesis and manipulation of complex cyclobutane-containing molecules can be reliably achieved.
References
-
Ahlburg, N., et al. (2021). Functionalization of Sydnones with Donor–Acceptor Cyclopropanes, Cyclobutanes, and Michael Acceptors. ResearchGate. Available at: [Link]
-
Reddy, R.P., et al. (2022). Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis. ResearchGate. Available at: [Link]
-
Moodley, K., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC. Available at: [Link]
-
Gutekunst, W.R., & Baran, P.S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. Available at: [Link]
-
Shafi, S., et al. (2022). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. Available at: [Link]
-
Lambert, T.H., et al. (2022). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. PMC. Available at: [Link]
-
user13176, & OrgoPete. (2018). Acid Catalysed Ring Expansion – Mechanism?. Chemistry Stack Exchange. Available at: [Link]
-
Teponno, R.B., et al. (2016). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. MDPI. Available at: [Link]
-
Smith, J.D. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations. Auburn University. Available at: [Link]
-
Zhang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI. Available at: [Link]
-
Liskon Biological. (2025). Functions and Mechanism of Cyclobutanone. Liskon Biological. Available at: [Link]
-
Zhang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI. Available at: [Link]
-
Baran, P.S., et al. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. Available at: [Link]
-
Leszczynski, J., & Kaczmarek, A. (2005). A theoretical comparison of Lewis acid vs bronsted acid catalysis for n-hexane --> propane + propene. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes. Organic Chemistry Portal. Available at: [Link]
-
OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis). OpenOChem Learn. Available at: [Link]
-
BYJU'S. (2022). Lewis Acid vs Bronsted Acid. BYJU'S. Available at: [Link]
-
Lee, S., & Park, S.B. (2018). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. Available at: [Link]
-
Chemistry Steps. (n.d.). Lewis Acids and Bases. Chemistry Steps. Available at: [Link]
-
Gutekunst, W.R., & Baran, P.S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC. Available at: [Link]
-
LibreTexts Chemistry. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. LibreTexts. Available at: [Link]
-
Gyan Sanchay. (n.d.). STABILITY OF CYCLOALKANES. Gyan Sanchay. Available at: [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
-
LibreTexts Chemistry. (2021). 3.2: Brønsted and Lewis Acids and Bases. LibreTexts. Available at: [Link]
-
Chattaraj, P.K., et al. (2014). Are Strong Bronsted Acids Necessarily Strong Lewis Acids?. ResearchGate. Available at: [Link]
Sources
- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. byjus.com [byjus.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Volatile Cyclobutyl Propargyl Ketones
Welcome to the technical support center for the purification of volatile cyclobutyl propargyl ketones. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying this class of compounds via column chromatography. The inherent volatility and specific chemical nature of these ketones demand a nuanced approach beyond standard protocols. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities and achieve high-purity products.
Core Purification Challenges
Purifying cyclobutyl propargyl ketones presents a trifecta of challenges:
-
Volatility: The primary obstacle is the low boiling point of these molecules, leading to significant sample loss during solvent evaporation post-chromatography.[1]
-
Moderate Polarity: The ketone group imparts polarity, but the flanking cyclobutyl and propargyl moieties are non-polar, creating a delicate balance that requires precise solvent system selection for effective separation from non-polar and highly-polar impurities.
-
Chemical Reactivity: The ketone functional group can be susceptible to on-column reactions, particularly on standard acidic silica gel, potentially leading to byproduct formation.[2]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification process. Each entry details the probable causes and provides actionable, step-by-step solutions.
Q1: My product yield is extremely low after solvent removal. Where did my compound go?
This is the most common issue and is almost certainly due to the compound's volatility. Standard rotary evaporation techniques used for higher boiling point compounds can easily evaporate your product along with the solvent.
Probable Cause:
-
Aggressive Solvent Removal: Using a high vacuum and/or excessive heat during rotary evaporation will cause the volatile ketone to co-distill with the solvent.[1] Recovering product from the vacuum trap is often inefficient.[1]
Solutions & Protocol:
-
Modify Your Chromatography Solvents:
-
Choose a solvent system with a less volatile non-polar component. For example, substitute pentane (boiling point ~36 °C) for hexanes (boiling point ~69 °C).[1] This makes subsequent solvent removal from the product less demanding.
-
Avoid highly volatile polar solvents like diethyl ether when possible, unless it provides significantly better separation.[3]
-
-
Gentle Rotary Evaporation Protocol:
-
Reduce Vacuum Pressure: Do not use the high vacuum line. Use a diaphragm pump or water aspirator and carefully control the pressure. The goal is to have the solvent boil gently at or slightly above room temperature.
-
Use a Cool Water Bath: Avoid heating the water bath. A room temperature or even a cool water bath (15-20°C) is often sufficient.
-
Watch for Bumping: Pay close attention to the flask. If you see bumping or rapid boiling, reduce the vacuum immediately.
-
Stop Early: Do not evaporate to complete dryness. Leave the product as a concentrated oil in a small amount of the less volatile solvent (e.g., hexanes or ethyl acetate). You can then carefully remove the final traces of solvent with a gentle stream of nitrogen or argon in a fume hood.
-
-
Consider Alternative Evaporation Methods:
Q2: I'm getting poor separation between my product and a close-running impurity. How can I improve resolution?
Achieving good resolution is critical. For flash chromatography, the target compound should ideally have a Thin Layer Chromatography (TLC) retention factor (Rf) of approximately 0.25-0.35 to ensure it elutes effectively and separates from impurities.[4]
Probable Causes:
-
Suboptimal Solvent System: The polarity of your eluent is not fine-tuned for the separation.
-
Incorrect Stationary Phase: Standard silica gel may not be providing the necessary selectivity.[5]
-
Column Overloading: Too much crude material has been loaded onto the column.
Solutions & Protocol:
-
Systematic TLC Analysis:
-
Before running the column, meticulously screen solvent systems using TLC. Test various ratios of a non-polar solvent (e.g., hexanes, pentane) and a polar solvent (e.g., ethyl acetate, dichloromethane).
-
The goal is to find a system where the Rf of your desired ketone is ~0.25-0.35 and the separation from the nearest impurity spot is maximized (ΔRf > 0.2).[4]
-
-
Stationary Phase Selection:
-
Silica Gel: This is the standard choice and works for most ketone purifications.[6] Use a fine mesh size (230-400 mesh) for better resolution in flash chromatography.[7]
-
Alumina: If you suspect your ketone is sensitive to the acidic nature of silica gel or if separation is poor, consider using neutral or basic alumina.[6] Alumina offers a different selectivity profile that may resolve difficult mixtures.
-
Silver Nitrate-Impregnated Silica: The propargyl group (alkyne) can interact with silver ions. This specialty phase can be used to increase the retention of your product relative to saturated impurities, potentially improving separation.
-
-
Proper Column Loading:
-
For difficult separations, the ratio of silica gel to crude compound should be high, potentially up to 120:1 by weight.[8] For easier separations, 30-50:1 is often sufficient.[8]
-
Load the compound in the absolute minimum amount of solvent, preferably the chromatography eluent itself or a strong, volatile solvent like dichloromethane that can be quickly pushed onto the column as a tight band.[9]
-
Workflow for Optimizing Separation
The following diagram illustrates the decision-making process for tackling a poor separation issue.
Caption: Troubleshooting workflow for poor chromatographic separation.
Q3: My compound is colorless and doesn't appear on TLC, even when I know it should be in the fractions. What's happening?
This is a detection issue, compounded by the analyte's volatility. The compound may be present but invisible, or it may be evaporating from the TLC plate before it can be visualized.
Probable Causes:
-
Lack of a UV Chromophore: The compound may not absorb UV light at 254 nm, making it invisible under a standard UV lamp.[10]
-
Evaporation from TLC Plate: During eluent drying or stain heating, the volatile ketone evaporates from the plate.[10]
-
Stain Incompatibility: The chosen stain may not react with ketones.
Solutions & Protocol:
-
Use Multiple Visualization Techniques:
-
UV Light (254 nm): Always try this first. It's non-destructive.[11] If your ketone has an aryl group or sufficient conjugation, it should be visible.
-
Iodine Chamber: A good second step. Place the dried TLC plate in a chamber with a few iodine crystals. Many organic compounds will absorb the iodine vapor and appear as temporary yellow-brown spots.[11] This method is often gentle and requires no heat.
-
Potassium Permanganate (KMnO₄) Stain: This is a highly effective, destructive stain for any oxidizable compound, including ketones.[10] It will appear as a yellow-brown spot on a purple background.
-
-
Modified Staining Protocol for Volatile Compounds:
-
Minimize Drying Time: After eluting the TLC, let the solvent evaporate in the fume hood for only the minimum time necessary.
-
Avoid Excessive Heat: When using a stain that requires heat (like permanganate), use a heat gun on a low setting and wave it over the plate briefly and evenly. Do not "bake" the plate, as this will drive off your compound.[10] The plate should be warm to the touch, not hot.
-
Quick Dipping: When dipping the plate in the stain solution, do it quickly and immediately wipe the excess from the back of the plate with a paper towel to ensure uniform heating.
-
| Table 1: TLC Visualization Techniques for Volatile Ketones | | :--- | :--- | :--- | :--- | | Technique | Mechanism | Procedure | Considerations for Volatility | | UV Light (254 nm) | Absorption by chromophore | Shine UV lamp on plate. | Non-destructive. Ideal first choice. | | Iodine Chamber | Reversible complexation | Place plate in a sealed jar with iodine crystals.[11] | Gentle, no heat required. Spots may fade quickly, so circle them immediately. | | KMnO₄ Stain | Oxidation of analyte | Dip plate in stain, then gently heat. | Very sensitive and universal for most organics. Use minimal heat to avoid sample evaporation.[10] | | Anisaldehyde Stain | Condensation reaction | Dip plate in stain, then heat. | Can be very selective for aldehydes and ketones, often turning them orange or red.[3] Requires heating, so be cautious. |
Frequently Asked Questions (FAQs)
Q: What is the best stationary phase for purifying cyclobutyl propargyl ketones? A: Standard flash-grade silica gel (40-63 µm particle size) is the most common and effective choice.[7] It is slightly acidic. If you observe degradation or irreversible binding, switch to neutral alumina, which has a different surface chemistry and may prevent acid-catalyzed side reactions.[6]
Q: How do I choose the starting solvent system for my column? A: Use TLC to find a solvent system that gives your product an Rf value between 0.25 and 0.35.[4] A good starting point for moderately polar ketones is a mixture of hexanes (or pentane) and ethyl acetate. Begin with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity until the desired Rf is achieved.
Q: Can I use an alcohol like methanol or ethanol in my eluent? A: It is strongly discouraged. Under the acidic conditions of a silica gel surface, alcohols can react with ketones to form hemiacetals or acetals, which are byproducts that will complicate your purification.[2][12] Stick to aprotic polar solvents like ethyl acetate, acetone, or dichloromethane.
Q: My compound streaks badly on the TLC plate. Will this affect my column? A: Yes, streaking on TLC indicates a problem that will translate to poor separation (band broadening) on the column. The most common cause is applying a too-concentrated sample to the TLC plate.[4] Try diluting your sample 10-fold and re-spotting. If it still streaks, it may be due to strong interactions with the silica; consider adding a tiny amount (e.g., 0.5%) of a modifier like acetic acid if your compound is acidic or triethylamine if it's basic (though ketones are neutral). For neutral compounds, switching to alumina might resolve the issue.
Q: How can I confirm which fractions contain my product if it's invisible? A: You must perform TLC analysis on your collected fractions.[9] Spot every few fractions on a TLC plate. If you have many fractions, you can spot multiple fractions on a single large plate.[13] Develop the plate and visualize it using the methods described in the troubleshooting section (UV, iodine, stains). Once you identify the fractions containing your pure compound (and only that spot), you can combine them for solvent removal.
Experimental Protocol: General Flash Chromatography
The following diagram outlines a standard workflow for the purification of a volatile ketone.
Caption: Standard workflow for flash column chromatography of volatile compounds.
References
-
Bode, J. (n.d.). How To: Run a Flash Column. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Flash Chromatography. (n.d.). OpenOChem Learn. Retrieved from [Link]
-
Frontier, A. (2026). Tips & Tricks: Volatile Compounds. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
TLC stains. (n.d.). Retrieved from [Link]
-
Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Column chromatography. (n.d.). Columbia University. Retrieved from [Link]
-
2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
BUCHI. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]
-
12.9: Reactions of Aldehydes and Ketones with Alcohols. (2014, September 4). Chemistry LibreTexts. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Dry silica gel (84 g). Retrieved from [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Colorless Column [Video]. (2022, March 9). YouTube. Retrieved from [Link]
-
Phenomenex. (2016, February 5). Temperature Effects on Retention Time. Retrieved from [Link]
Sources
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- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing the Dess-Martin Periodinane Oxidation of 1-Cyclobutylprop-2-yn-1-ol
This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Dess-Martin periodinane (DMP) for the oxidation of 1-cyclobutylprop-2-yn-1-ol to its corresponding ynone, 1-cyclobutylprop-2-yn-1-one. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance yield and purity.
The Dess-Martin oxidation is a highly effective method for the synthesis of aldehydes and ketones from primary and secondary alcohols, respectively.[1][2][3] Its mild, neutral reaction conditions make it particularly suitable for sensitive substrates.[1][4][5] However, optimizing this reaction for specific substrates like propargyl alcohols requires careful consideration of various experimental parameters.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in DMP oxidations can stem from several factors:
-
Sub-optimal Reagent Quality: Dess-Martin periodinane is moisture-sensitive.[6][7] Exposure to atmospheric moisture can lead to its decomposition and reduced reactivity. Always use freshly opened DMP or store it properly in a desiccator.
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Side Reactions: Propargyl alcohols and the resulting ynones can be susceptible to side reactions under certain conditions. These can include decomposition or further reactions of the product.
-
Inefficient Work-up: The work-up procedure is critical for isolating the desired product and removing the iodine-based byproducts. An inappropriate work-up can lead to product loss.[8][9][10][11]
Q2: What are the common side reactions observed during the DMP oxidation of propargyl alcohols, and how can they be minimized?
A2: A potential side reaction is the decomposition of the starting material or product, which can be exacerbated by the slightly acidic nature of the reaction mixture due to the formation of acetic acid.[1] To mitigate this, the reaction can be buffered with pyridine or sodium bicarbonate.[1][12] The addition of a buffer is especially important for acid-sensitive substrates.[1][12]
Q3: How does temperature affect the reaction outcome?
A3: The Dess-Martin oxidation is typically performed at room temperature.[1][4] However, for particularly sensitive substrates, running the reaction at a lower temperature (e.g., 0 °C) may help to minimize side reactions and improve the selectivity.[13][14]
Q4: What is the optimal solvent for this reaction?
A4: Dichloromethane (DCM) and chloroform are the most commonly used solvents for Dess-Martin oxidations, as they are relatively inert and effectively solubilize both the substrate and the reagent.[1][4]
Q5: How can I effectively remove the iodine byproducts during the work-up?
A5: The reduced iodine byproduct, 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX), and its acetate are often insoluble in common organic solvents, which can simplify their removal.[8] A common and effective work-up procedure involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.[10] This reduces any remaining DMP and neutralizes the acetic acid byproduct. The mixture is then typically filtered through a pad of Celite to remove the insoluble iodine species.[10] Subsequent extraction with an organic solvent and washing of the organic layer will further purify the product.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no product formation | Inactive Dess-Martin periodinane due to moisture exposure. | Use a fresh bottle of DMP or ensure it has been stored under anhydrous conditions. Consider preparing fresh DMP if quality is a concern.[6][7] |
| Incomplete reaction. | Monitor the reaction closely by TLC. If the reaction stalls, consider adding a slight excess of DMP (1.1-1.5 equivalents). | |
| Presence of significant side products | Acid-catalyzed decomposition of starting material or product. | Add a buffer such as pyridine or solid sodium bicarbonate to the reaction mixture to neutralize the acetic acid formed during the reaction.[1][12] |
| The ynone product may be unstable under the reaction conditions. | Minimize reaction time and work up the reaction as soon as the starting material is consumed. Consider running the reaction at a lower temperature. | |
| Difficulties in purifying the product | Iodine byproducts co-eluting with the product during column chromatography. | Ensure a thorough aqueous work-up with sodium bicarbonate and sodium thiosulfate to remove the majority of iodine species before chromatography.[10] Filtering the reaction mixture through Celite is also highly effective.[10] |
| The product is volatile. | Use caution during solvent removal (rotoevaporation). It may be beneficial to co-evaporate with a higher boiling point solvent like toluene to minimize loss of the desired ynone.[14] |
Optimized Experimental Protocol
This protocol provides a step-by-step methodology for the oxidation of 1-cyclobutylprop-2-yn-1-ol to this compound with enhanced yield and purity.
Materials:
-
1-Cyclobutylprop-2-yn-1-ol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Celite
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 1-cyclobutylprop-2-yn-1-ol (1.0 eq) in anhydrous DCM (0.1–0.2 M) at room temperature, add solid sodium bicarbonate (2.0 eq).
-
Addition of DMP: Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred suspension.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 20% ethyl acetate in hexanes eluent). The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether or methyl tert-butyl ether (MTBE).
-
Work-up: Pour the reaction mixture into a vigorously stirred, equal volume mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir for 15-30 minutes until the organic layer is clear.
-
Filtration: Filter the biphasic mixture through a pad of Celite to remove the insoluble iodine byproducts. Wash the Celite pad with DCM.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and carefully concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizing the Workflow
Caption: Optimized workflow for the Dess-Martin oxidation of 1-cyclobutylprop-2-yn-1-ol.
References
-
ResearchGate. (2012, December 13). How to work up dess-martin periodinane or hypervalent iodine reactions? Retrieved from [Link]
-
Reddit. (2025, November 18). How to easily work-up Dess-Martin periodinane? Retrieved from [Link]
-
Chem-Station. (2014, March 12). Dess-Martin Oxidation. Retrieved from [Link]
-
Harvard University. (n.d.). Synthesis of Dess-Martin-Periodinane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of (2-Bromoacetyl)MIDA boronate. Retrieved from [Link]
-
Thieme Connect. (2023, March 6). Dess–Martin Periodinane/Brønsted Acid-Mediated Tandem Oxidation/Cyclization of Homopropargylic Alcohols for Synthesis of Trisubstituted Furans. Retrieved from [Link]
-
Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]
-
Chemistry Steps. (2020, January 6). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Practical Method for the Synthesis of 2-Alkynylpropenals. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 22). 17.7: Oxidation of Alcohols. Retrieved from [Link]
-
YouTube. (2025, November 21). Dess-Martin-Periodinane oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A General Synthesis of Ynones from Aldehydes via Oxidative C-C bond Cleavage under Aerobic Conditions. Retrieved from [Link]
-
NPTEL. (n.d.). Module 1 : Oxidation Reactions. Retrieved from [Link]
-
ACS Publications. (2014, August 18). A General Synthesis of Ynones from Aldehydes via Oxidative C−C bond Cleavage under Aerobic Conditions. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Dess-Martin Periodinane (DMP). Retrieved from [Link]
-
Wikipedia. (n.d.). Ynone. Retrieved from [Link]
-
Merck Millipore. (n.d.). Dess–Martin Periodinane. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, March 24). Dess–Martin oxidation work up. Retrieved from [Link]
-
ResearchGate. (2020, August 7). Application of Dess-Martin oxidation in total synthesis of natural products. Retrieved from [Link]
-
PubMed. (2014, September 3). A general synthesis of ynones from aldehydes via oxidative C-C bond cleavage under aerobic conditions. Retrieved from [Link]
-
ACS Publications. (2014, August 18). A General Synthesis of Ynones from Aldehydes via Oxidative C–C bond Cleavage under Aerobic Conditions. Retrieved from [Link]
-
NPTEL. (n.d.). Lecture 10 - Dess-Martin periodinane oxidation. Retrieved from [Link]
Sources
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- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. Dess–Martin Periodinane [merckmillipore.com]
- 6. ekwan.github.io [ekwan.github.io]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
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- 12. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. A Practical Method for the Synthesis of 2-Alkynylpropenals - PMC [pmc.ncbi.nlm.nih.gov]
Stabilizing terminal alkynyl ketones against decomposition
Technical Support Center: Stabilizing Terminal Alkynyl Ketones
Introduction: The Reactivity Paradox
Terminal alkynyl ketones (ynones) are high-value synthons in drug discovery, particularly for covalent inhibitors and heterocycle synthesis. However, their dual nature—acting as both electrophilic Michael acceptors and acid-sensitive hydration substrates—makes them notoriously unstable.
This guide moves beyond generic "store in the fridge" advice. It deconstructs the molecular mechanisms of decomposition to provide a causal, self-validating framework for handling these reagents.
Module 1: Storage & Handling (The "Cold Chain")
Q: My ynone turned into a black tar overnight in the freezer. What happened? A: You likely experienced anionic polymerization or metal-mediated oligomerization , not just simple thermal decomposition.
The Mechanism: Terminal ynones are electron-deficient. Even trace amounts of basic impurities (from workup) or residual transition metals (Cu/Pd from Sonogashira coupling) can initiate chain reactions.
-
Polymerization: Initiated by nucleophiles or radicals.
-
Cyclotrimerization: Catalyzed by residual transition metals.
Protocol: The "Zero-Trigger" Storage System
-
Acid/Base Neutrality: Ensure the compound is absolutely neutral before storage. Wash with a pH 7.0 phosphate buffer during workup if possible.
-
Radical Scavenging: For long-term storage (>1 week), add 0.1% w/w BHT (Butylated hydroxytoluene) . This arrests radical polymerization chains.
-
The "Double-Wall" Containment:
-
Primary: Teflon-lined screw-cap vial (glass).
-
Secondary: Seal the vial inside a jar containing a desiccant (Drierite) and an oxygen scavenger sachet.
-
Temperature: -20°C is mandatory. -80°C is preferred for liquid ynones.
-
Expert Insight: Never store terminal ynones in acetone or alcohols for extended periods. These nucleophilic solvents can slowly add across the triple bond (Michael addition) or promote hydration.
Module 2: Decomposition Pathways & Diagnostics
Q: How do I distinguish between hydration and polymerization?
A: Use Proton NMR (
| Observation | Decomposition Pathway | Cause | Diagnostic Signal ( |
| Solid Precipitate / Gel | Polymerization | Radical/Anionic initiation | Broadening of all peaks; loss of terminal alkyne proton ( |
| New Carbonyl Species | Hydration (Markovnikov) | Acid catalysis + Moisture | Disappearance of alkyne; appearance of methyl ketone singlet ( |
| Complex Mixture | Michael Addition | Nucleophilic solvent/impurity | Loss of linearity; appearance of vinyl protons ( |
Visualizing the Threat Landscape
Caption: Primary decomposition vectors for terminal alkynyl ketones. Note that hydration is often metal- or acid-catalyzed.
Module 3: Purification (The "Separation Anxiety")
Q: My compound decomposes on silica gel. How do I purify it? A: Standard silica gel is acidic (pH ~4-5) and possesses active silanol groups (Si-OH) that act as hydration catalysts.
The Solution: Surface Passivation You must neutralize the stationary phase to prevent the "silica-induced death" of the alkyne.
Protocol A: Neutral Alumina (The Gold Standard)
-
Material: Aluminum oxide, neutral, Brockmann Grade III.
-
Why: Alumina is less acidic than silica and less prone to inducing hydration.
-
Eluent: Hexanes/Ethyl Acetate (avoid methanol if possible).
Protocol B: Triethylamine-Passivated Silica (The Alternative) If you must use silica (e.g., for better resolution):
-
Slurry Preparation: Prepare the silica slurry using your eluent + 1% Triethylamine (Et
N) . -
Column Pre-treatment: Flush the packed column with 2 column volumes of the Et
N-containing eluent. -
Running: Run the column with standard eluent (no Et
N needed in the run buffer if the column is pre-treated, but keeping 0.5% is safer). -
Workup: Evaporate solvents immediately at low temperature (<30°C). Residual Et
N can promote polymerization if left in the concentrated oil.
Purification Decision Tree
Caption: Workflow for selecting the appropriate stationary phase based on TLC stability testing.
Module 4: Stabilization by Design (Synthetic Strategy)
Q: I need to ship this compound. How do I make it robust? A: If the terminal proton is not immediately required, mask it .
The "Silyl Armor" Strategy: Terminal alkynes are unstable; trimethylsilyl (TMS) or triisopropylsilyl (TIPS) protected alkynes are robust.
-
Synthesis: Perform the Sonogashira or addition reaction using a silyl-protected alkyne.
-
Storage: Store the silylated intermediate. It is stable to chromatography and room temperature storage.
-
Deprotection: Remove the silyl group in situ immediately before the next step using mild fluoride sources (e.g., TBAF/AcOH buffer) or K
CO /MeOH.
Comparison of Stability:
| Feature | Terminal Ynone (R-CO-C≡CH) | Silylated Ynone (R-CO-C≡C-TMS) |
| Acidity (pKa) | ~18-20 (Acidic proton) | N/A (No acidic proton) |
| Hydration Risk | High (Metal/Acid catalyzed) | Low (Steric shielding) |
| Polymerization | High | Low |
| Shelf Life (RT) | Hours to Days | Months |
References
-
Hydration Mechanisms
-
Silica Gel Degradation
-
Polymerization Inhibitors
-
Silyl Protection Strategies
-
Gelest, Inc. "Silanes as Protecting Groups for Terminal Alkyne." Technical Library. 5
- Provides protocols for silyl protection and deprotection to stabilize terminal alkynes during synthesis.
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alkyne Reactivity [www2.chemistry.msu.edu]
- 3. teledyneisco.com [teledyneisco.com]
- 4. Polymerization Inhibitors|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 5. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
Troubleshooting low conversion in Michael addition to 1-Cyclobutylprop-2-yn-1-one
Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting for researchers encountering low conversion or yield in the Michael addition to 1-Cyclobutylprop-2-yn-1-one. The content is structured in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Michael addition to this compound has stalled with significant starting material remaining. What are the primary factors I should investigate first?
Low conversion in this reaction is a common issue that typically points to a suboptimal balance between reagent reactivity and reaction conditions. This compound is a potent Michael acceptor due to the electron-withdrawing ynone moiety, but several factors can impede the reaction.[1]
Your initial troubleshooting should follow a systematic workflow to isolate the root cause. Begin by verifying the integrity of your reagents and setup, then move to optimizing the core reaction parameters.
Caption: General troubleshooting workflow for low conversion.
Initial Actions:
-
Reagent Purity: Confirm the purity of this compound and your nucleophile. Acetylenic ketones can be susceptible to degradation or oligomerization upon storage. An NMR or GC-MS of the starting material is advisable.
-
Reaction Environment: Ensure strictly anhydrous and inert conditions, especially if using strong bases or organometallic reagents. Moisture can quench the base and nucleophile.
-
Base/Catalyst Stoichiometry: Verify the amount of base or catalyst used. For base-catalyzed reactions, catalytic amounts are often sufficient, but some less acidic nucleophiles may require stoichiometric deprotonation.[2]
Q2: I'm using a thiol as the nucleophile, but the reaction is slow. How does the choice of nucleophile and its corresponding base affect this specific ynone?
The nucleophile's intrinsic properties are paramount. Michael additions favor "soft," polarizable nucleophiles for conjugate (1,4) addition over direct (1,2) addition to the carbonyl.[3][4] Hard nucleophiles, like Grignard reagents, will preferentially attack the carbonyl carbon.[3]
For your system, the choice of base must be carefully matched to the pKa of the nucleophile to generate a sufficient concentration of the active nucleophilic species without promoting side reactions.
Table 1: Nucleophile & Base/Catalyst Selection Guide
| Nucleophile Type | Example | Typical pKa | Recommended Base / Catalyst | Key Considerations & Rationale |
| Thiol (R-SH) | 4-methoxythiophenol | ~6.5 | Catalytic weak base (Et₃N, DIPEA) or no catalyst. | Thiols are excellent soft nucleophiles. The corresponding thiolate is readily formed. The reaction is often fast at room temperature and may not even require a catalyst.[1][5] |
| Amine (R₂-NH) | Piperidine | ~11 | Often proceeds without a catalyst. | Primary and secondary amines are effective nucleophiles. The reaction is typically clean but can be reversible. Ensure stoichiometry is controlled to avoid bis-addition. |
| CH-Acid | Diethyl Malonate | ~13 | Stoichiometric NaOEt in EtOH; Catalytic DBU in THF. | Requires a base strong enough to deprotonate the α-carbon. The resulting enolate is a soft nucleophile, ideal for Michael additions.[6][7] Using a base like NaOEt in EtOH is a classic and effective method. |
If your thiol addition is slow, consider the following:
-
Thiolate Concentration: While often catalyst-free, a hindered substrate or a less acidic thiol may benefit from a catalytic amount of a non-nucleophilic base like triethylamine (Et₃N) to increase the equilibrium concentration of the highly nucleophilic thiolate anion.[8]
-
Solvent Choice: A polar aprotic solvent like THF or CH₃CN is generally a good starting point. For base-catalyzed reactions with CH-acids, using the conjugate alcohol as the solvent (e.g., NaOEt in EtOH) can prevent unwanted transesterification.[6]
Q3: Could the cyclobutyl group on the ketone be causing steric hindrance and lowering the reaction rate?
Yes, this is a significant and highly probable factor. While the ynone is electronically activated, the cyclobutyl group adjacent to the carbonyl creates steric bulk. This bulk can hinder the approach of the nucleophile-catalyst complex to the β-carbon of the alkyne.[9][10]
This effect is more pronounced with bulky nucleophiles or large, complex organocatalysts.[10][11]
Mitigation Strategies:
-
Increase Temperature: Modestly increasing the reaction temperature (e.g., from room temperature to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor carefully for side product formation.
-
Use a Less Bulky Base/Catalyst: If using an organocatalyst, switch to one with a smaller steric profile. For simple base catalysis, a small alkoxide (NaOEt) or a tertiary amine (Et₃N) is preferable to a bulky base like LDA or KHMDS, which might also favor undesired side reactions.
-
Extended Reaction Time: Sterically hindered reactions are often simply slower. If no degradation is observed, extending the reaction time to 24-48 hours may be all that is required.[10]
Q4: I'm observing multiple spots on my TLC plate. What are the most likely side reactions and how can I suppress them?
With ynones, several competing pathways can lead to a complex product mixture. Identifying the likely culprits is key to optimizing for the desired 1,4-adduct.
Caption: Competing reaction pathways in the Michael addition to an ynone.
Common Side Reactions:
-
1,2-Addition: As discussed, hard nucleophiles attack the carbonyl. If you suspect this, confirm the product structure by NMR (look for the disappearance of the carbonyl and the appearance of a hydroxyl group). To suppress it, ensure your nucleophile is sufficiently soft.[12]
-
Polymerization: Ynones can act as monomers in anionic polymerization, especially in the presence of strong bases or at elevated temperatures.[2] To avoid this, use only catalytic amounts of base where possible, maintain dilute conditions, and avoid excessive heat.
-
Product Isomerization/Reversibility: The initial Michael adduct is a β-substituted enone. Under certain conditions, this double bond can isomerize. Furthermore, the Michael addition itself can be reversible, particularly with heat.[5][13] If conversion decreases over time or upon heating, reversibility may be the issue. Running the reaction at a lower temperature for a longer time is the best solution.[14]
Experimental Protocols
Protocol 1: Model Thia-Michael Addition to this compound
This protocol provides a robust starting point for the addition of a thiol, which is typically high-yielding and clean.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Triethylamine (Et₃N) (0.1 eq)
-
Dichloromethane (DCM), anhydrous (to make a 0.2 M solution)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound.
-
Dissolve the ynone in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine via syringe, followed by the dropwise addition of thiophenol.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC (see Protocol 2). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the β-thioenone product.[1]
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Procedure:
-
Prepare a TLC chamber with an appropriate eluent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Using a capillary tube, spot the starting ynone, the nucleophile, and a co-spot of both on a TLC plate to establish reference Rƒ values.
-
Once the reaction begins, take a small aliquot with a capillary tube and spot it on the plate.
-
Develop the plate in the chamber and visualize under a UV lamp (254 nm).
-
A successful reaction will show the consumption of the starting ynone spot and the appearance of a new, typically lower Rƒ, product spot.
References
-
Chemistry Steps. (2020, April 7). Michael Addition Reaction Mechanism. [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]
-
Chemistry LibreTexts. (2025, January 19). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]
-
Wikipedia. Michael addition reaction. [Link]
-
ResearchGate. (2022). Both steric hindrance and nitrogen lone-pair conjugation disrupt the Michael addition acceptors. [Link]
-
Li, W., et al. (2016). Enantioselective Michael Addition of Cyclic β-Diones to α,β-Unsaturated Enones Catalyzed by Quinine-Based Organocatalysts. Molecules. [Link]
-
ResearchGate. (2010). Optimization of the reaction conditions for the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene using catalyst OC4. [Link]
-
ResearchGate. (2019). Michael addition and nucleophilic addition for the NH2–Nu strategy. [Link]
-
ResearchGate. (2015). Various Michael additions using 1 as solvent or catalyst under thermal conditions. [Link]
-
Lowe, T. L., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. [Link]
-
Guchhait, S. K., et al. (2015). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry. [Link]
-
Lowe, T. L., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PMC. [Link]
-
Lowe, T. L., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PubMed. [Link]
-
ResearchGate. (2013). Optimization of reaction conditions for Michael addition. [Link]
-
Verbraeken, B., et al. (2017). Thiol-thiol cross-clicking using bromo-ynone reagents. PMC. [Link]
-
RSC Publishing. (2021). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. [Link]
-
PubMed. (2020, September 14). One-Pot Tandem Michael Addition/Enantioselective Conia-Ene Cyclization Mediated by Chiral Iron(III)/Silver(I) Cooperative Catalysis. [Link]
-
Highlights in Science, Engineering and Technology. (2026, February 9). Diverse Applications and Eco-Friendly Catalysts for Michael Addition Reaction. [Link]
-
Master Organic Chemistry. 1,4-addition of enolates to enones ("The Michael Reaction"). [Link]
-
ResearchGate. (2020). Thiol-based michael-type addition. A systematic evaluation of its controlling factors. [Link]
-
MDPI. (2021, September 21). Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABAB Receptor. [Link]
-
Organic Chemistry Tutor. Michael Addition. [Link]
-
YouTube. (2025, February 15). Michael Addition Reaction EXPLAINED. [Link]
-
ResearchGate. (2013). Michael addition reactions to show evidence of side reactions. [Link]
-
Organic Chemistry Portal. Michael Addition. [Link]
-
YouTube. (2018, May 10). Michael Addition Reaction Mechanism. [Link]
-
PMC. (2010). On the Stability of Disubstituted Cyclobutenes – A Computational Study. [Link]
-
PMC. (2011). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. [Link]
-
RSC Publishing. (2021). An entry to 2-(cyclobut-1-en-1-yl)-1H-indoles through a cyclobutenylation/deprotection cascade. [Link]
-
MDPI. (2023, June 25). Cycloadditions and Cyclization Reactions via Post-Synthetic Modification and/or One-Pot Methodologies for the Stabilization of Imine-Based Covalent Organic Frameworks. [Link]
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- 14. researchgate.net [researchgate.net]
Handling temperature sensitivity of cyclobutyl ynones in scale-up synthesis
A Guide to Handling Temperature Sensitivity in Scale-Up Operations
Welcome to the technical support center for the synthesis and scale-up of cyclobutyl ynone derivatives. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that blends established chemical principles with practical, field-tested advice. Cyclobutyl ynones are valuable synthetic intermediates, but their inherent ring strain and the reactivity of the ynone moiety present significant challenges related to thermal stability, especially during scale-up.[1][2]
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to explain the underlying causality of common issues, helping you to not only solve immediate problems but also to design more robust and safer processes from the outset.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses acute issues that can arise during a reaction. The format is designed to help you quickly diagnose a problem and take corrective action.
Q1: My reaction is showing an unexpected and rapid temperature increase (exotherm), even with cooling. What is happening and what should I do?
A1: An uncontrolled exotherm is a critical safety issue during scale-up and typically points to one of two sources: the desired reaction is proceeding too quickly, or a decomposition reaction has been initiated. The reduced surface-area-to-volume ratio in larger reactors makes heat removal significantly less efficient than in a lab flask, exacerbating this problem.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any reagents.
-
Emergency Cooling: If available, apply maximum cooling to the reactor jacket. Prepare a secondary cooling bath (e.g., dry ice/acetone) for external application if the situation escalates.
-
Dilution/Quenching (Use with extreme caution): If you have a validated quenching procedure and the reaction volume allows, adding a pre-chilled, inert solvent can help absorb heat. This should be a last resort if temperature control is completely lost.
Root Cause Analysis & Prevention:
-
Reaction Rate vs. Heat Removal: The rate of heat generation has surpassed the rate of heat removal. On scale, reagent addition must be slowed significantly. The best practice is to perform reaction calorimetry (e.g., using an RC1 calorimeter) to measure the heat of reaction and align the addition rate with the reactor's cooling capacity.[3]
-
Decomposition Onset: Cyclobutyl ynones can undergo exothermic decomposition.[4][5] A localized hotspot, often caused by poor mixing or too-fast addition, can raise the temperature to the onset point of decomposition (Td), triggering a runaway reaction.
-
Mixing Efficiency: In a large reactor, subsurface mixing can be poor, creating localized areas of high reagent concentration and "hotspots." Ensure the agitator is appropriately designed for the vessel geometry and viscosity of the reaction mixture and is running at a speed sufficient to maintain a vortex and ensure rapid homogenization.
Troubleshooting Workflow for an Uncontrolled Exotherm
Caption: Workflow for diagnosing and addressing thermal runaway.
Q2: My reaction mixture is darkening or turning black upon warming or during a prolonged reaction time. What does this indicate?
A2: Darkening or polymerization is a classic sign of thermal decomposition.[6] The high energy of the strained four-membered ring and the electrophilic/nucleophilic nature of the ynone system make these molecules susceptible to a variety of degradation pathways, which are accelerated by heat.
Potential Decomposition Pathways:
-
Ring Opening/Rearrangement: The cyclobutane ring can undergo thermally induced cleavage or rearrangement, similar to a retro-[2+2] cycloaddition, leading to highly reactive, unsaturated species that quickly polymerize.
-
Favorskii-type Rearrangement: If any α-halo ketone precursors are present, they can undergo base-catalyzed rearrangement, which can be temperature-sensitive.[7][8][9] While this is a synthetic pathway, under uncontrolled conditions, it can lead to side products.
-
Polymerization: The ynone functionality itself is a reactive Michael acceptor and can undergo self-polymerization, especially in the presence of trace impurities (acidic or basic) at elevated temperatures.
Preventative Measures:
-
Strict Temperature Control: Maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate. For many ynone syntheses, such as the Sonogashira coupling, reactions can often be run at or below room temperature.[10][11]
-
Minimize Reaction Time: Do not let reactions run longer than necessary. Monitor reaction progress closely (e.g., by TLC, LC-MS, or GC-MS) and proceed with workup as soon as the starting material is consumed.
-
High-Purity Reagents: Ensure all starting materials, solvents, and reagents are free from impurities that could catalyze decomposition. For example, in a Sonogashira coupling, ensure the amine base is fresh and free of acidic contaminants.[12][13]
Frequently Asked Questions (FAQs)
This section covers broader, strategic questions you might have when planning a scale-up synthesis.
Q1: What is the ideal synthesis method for a temperature-sensitive cyclobutyl ynone at scale?
A1: The Sonogashira cross-coupling reaction is often preferred due to its typically mild reaction conditions.[10][11] Many modern protocols for Sonogashira couplings are designed to run at room temperature or slightly above, which minimizes the risk of thermal decomposition.[12][13] Copper-free variants can be particularly advantageous as they may reduce exotherms associated with the copper co-catalyst cycle.[12]
When selecting a method, consider the following:
-
Reaction Temperature: Choose methods that operate at low to moderate temperatures. Avoid reactions requiring high heat, such as those involving thermal decomposition of precursors.[4]
-
Reagent Stability: Ensure all reagents are stable under the reaction conditions. For example, when using acyl chlorides, be aware of their potential to degrade and release HCl, which can catalyze side reactions.[14][15]
-
Atom Economy and Workup: Simpler reactions with fewer byproducts are generally easier and safer to scale up.
Q2: How do I design a cooling system for a multi-liter reactor to handle a potentially exothermic ynone synthesis?
A2: Reactor cooling is about more than just setting a thermostat. It's a system that must be designed for efficient heat transfer.
Key Components & Considerations:
-
Jacketed Reactor: Use a reactor with a cooling jacket that allows for the circulation of a thermal fluid (e.g., a glycol/water mixture).
-
Chiller Unit: The chiller must have sufficient cooling capacity (measured in kW) to handle the calculated heat flow from the reaction plus any heat ingress from the environment.
-
Heat Transfer Fluid: The choice of fluid determines the operating temperature range. Ensure its viscosity at low temperatures is not too high, as this will impede flow and reduce cooling efficiency.
-
Agitation: Good mixing is critical for transferring heat from the bulk of the reaction to the cooled reactor wall. A powerful overhead stirrer with an appropriately designed impeller (e.g., a pitched-blade turbine for good axial flow) is essential.
Diagram of a Temperature-Controlled Scale-Up Reactor
Caption: Key components for effective temperature control in a scale-up reactor.
Q3: What analytical techniques are essential for monitoring these reactions during scale-up?
A3: In-process controls are vital for safety and success.
-
Reaction Calorimetry (RC1/DSC): Before scale-up, use calorimetry to determine the heat of reaction, heat capacity of the mixture, and the onset temperature for any decomposition events.[3][16] This data is crucial for calculating safe reagent addition rates.
-
In-situ IR/Raman Spectroscopy: These techniques can monitor the real-time concentration of reactants and products without sampling, providing immediate feedback on reaction kinetics.[17]
-
Offline Chromatography (TLC, GC, HPLC): Regular sampling (if safe to do so) for chromatographic analysis is essential to confirm reaction progress, identify byproduct formation, and determine the endpoint accurately.
Experimental Protocols
Protocol 1: Safety Assessment with Differential Scanning Calorimetry (DSC)
This protocol outlines a crucial pre-synthesis step to understand the thermal hazards of your cyclobutyl ynone product.
Objective: To determine the onset temperature of decomposition (Td) for the purified cyclobutyl ynone.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified cyclobutyl ynone into a high-pressure DSC pan. Crimp the pan securely.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature at a rate of 2-5 °C/min up to a maximum of 350 °C (or until a significant thermal event is observed).
-
Maintain a constant nitrogen purge to ensure an inert atmosphere.
-
-
Data Analysis: Analyze the resulting thermogram. The onset temperature of the first major exothermic event is considered the Td. This temperature should be considered the absolute maximum temperature the material should ever be exposed to. Your maximum process temperature should be at least 50-100 °C below this value.
Protocol 2: General Procedure for a Temperature-Controlled Scale-Up Sonogashira Coupling
This is a model protocol. All temperatures, volumes, and addition times must be adapted based on calorimetry data for your specific substrate.
Objective: To synthesize a cyclobutyl ynone via a palladium/copper-catalyzed Sonogashira coupling at a 1 mole scale, maintaining strict temperature control.
Equipment:
-
10 L jacketed glass reactor with overhead stirring, thermocouple, and nitrogen inlet.
-
Chiller unit connected to the reactor jacket, set to -10 °C.
-
Addition pump for controlled-rate liquid addition.
Reagents:
-
Aryl Halide (1.0 mol)
-
Cyclobutyl Acetylene (1.1 mol)
-
Pd(PPh₃)₄ (0.01 mol)
-
CuI (0.02 mol)
-
Triethylamine (Et₃N) (3.0 mol)
-
Toluene (5 L)
Procedure:
-
Reactor Inerting: Assemble the reactor and purge with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Initial Charge: Charge the reactor with the aryl halide, Pd(PPh₃)₄, CuI, and 3 L of toluene.
-
Cooling: Start the agitator at a moderate speed (e.g., 150 RPM). Begin circulating the coolant through the jacket and cool the reactor contents to 0 °C.
-
Substrate Addition: Add the cyclobutyl acetylene to the reactor.
-
Controlled Base Addition: Begin the slow, subsurface addition of Et₃N via the addition pump over a period of 4-6 hours.
-
Temperature Monitoring: Continuously monitor the internal reaction temperature (Tr). The target is to maintain Tr ≤ 5 °C. If the temperature rises above 7 °C, immediately stop the addition of Et₃N and wait for it to cool before resuming at a slower rate.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction's progress by taking aliquots for HPLC or GC analysis every hour.
-
Workup: Once the starting material is consumed (<1% remaining), proceed with your established aqueous workup procedure. Crucially, perform the workup at a low temperature (e.g., by adding the reaction mixture to chilled water) to prevent product degradation during quenching and extraction.
-
Purification: Purify the crude product, avoiding high temperatures. If distillation is required, use a high-vacuum, short-path apparatus. If chromatography is used, ensure the product is not left on the column for an extended period.[18]
Quantitative Data Summary Table
| Parameter | Laboratory Scale (10 mmol) | Pilot Scale (1.0 mol) | Key Consideration for Scale-Up |
| Solvent Volume | 50 mL | 5 L | Maintain appropriate concentration; ensure sufficient volume for heat absorption. |
| Base Addition Time | 5 minutes (pipette) | 4-6 hours (pump) | Critical: Addition rate must be dictated by heat removal capacity. |
| Target Temperature | 0-25 °C (ice bath) | 0-5 °C (chiller) | A lower, tighter temperature range is needed to provide a safety buffer. |
| Typical Exotherm | ~5-10 °C | ~5-10 °C (if controlled) | The total heat generated is 100x greater; the rate of removal is much lower. |
| Mixing | Magnetic Stir Bar | Overhead Mechanical Stirrer | Vigorous, efficient mixing is essential to prevent localized hotspots. |
References
-
Sharma, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Kovnir, D., et al. (2016). Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder. PMC. Available at: [Link]
-
Wikipedia. Homo-Favorskii rearrangement. Available at: [Link]
-
Organic Chemistry Portal. Favorskii Reaction. Available at: [Link]
-
Charki, P., Gellrich, U., & Daniel, S. (2020). FeCl3‐Catalyzed Synthesis of Ynones from Silylated Alkynes and Acetic Anhydride. ChemistryOpen. Available at: [Link]
-
AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Available at: [Link]
-
Suviganu. (2023). What is Favorskii Rearrangement ? | Easy Explanation | Important Questions | FYQ PYQ GATE NET SET. YouTube. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
-
Microinnova. (2023). 5 Common Challenges in Process Scale-Up & How to Overcome Them. Available at: [Link]
-
Papraniku, I., et al. (2020). Thermal Decomposition of CxF2x+1C(O)OONO2 (x = 2, 3, 4). CONICET. Available at: [Link]
-
MDPI. (2023). A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. Available at: [Link]
-
ChemEurope.com. Favorskii rearrangement. Available at: [Link]
-
Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]
-
ACS Organic & Inorganic Au. (2023). Synthesis of Indolyl Phenyl Diketones through Visible-Light-Promoted Ni-Catalyzed Intramolecular Cyclization/Oxidation Sequence of Ynones. Available at: [Link]
-
Janssen Pharmaceutica. (2016). Study in the RC1 reaction calorimeter: Schotten-Bauman coupling to T003622 and BOC deprotection to T002633. Available at: [Link]
-
ResearchGate. (2022). Palladium‐Catalyzed Cyclization/Alkenylation of Ynone Oximes with Vinylsilanes for the Assembly of Isoxazolyl Vinylsilanes. Available at: [Link]
-
Wikipedia. Thermal decomposition. Available at: [Link]
-
ResearchGate. (2023). Scale-up synthesis and synthetic transformations. Available at: [Link]
-
PMC. (2021). Photochemical Synthesis of Ynones from Aryl Aldehydes and Sulfone-Based Alkynes. Available at: [Link]
-
ResearchGate. (2016). A sensitive calorimetric technique to study energy (heat) exchange at the nano-scale. Available at: [Link]
-
RSC Publishing. (2020). Efficient synthesis of ynones from carboxylic acids and terminal alkynes via Pd/Cu catalysis using 2-chloroimidazolium chloride as the activation reagent. Available at: [Link]
-
PubMed. (2014). A general synthesis of ynones from aldehydes via oxidative C-C bond cleavage under aerobic conditions. Available at: [Link]
-
ORCA. (2021). Base‐promoted synthesis of polysubstituted 4–aminoquinolines from ynones and 2–aminobenzonitriles under transition‐metal. Available at: [Link]
-
PubMed. (2019). Synthesis of ynones at room temperature catalyzed by copper chloride cryptand complex under solvent free conditions. Available at: [Link]
-
RSC Publishing. (2024). Total synthesis of natural products via conjugated ynone intermediates: a new millennium update. Available at: [Link]
-
RSC Publishing. (2021). Continuous flow synthesis of cyclobutenes via lithium ynolates. Available at: [Link]
-
RSC Publishing. (2016). A sensitive calorimetric technique to study energy (heat) exchange at the nano-scale. Available at: [Link]
-
YouTube. (2022). Synthesis Of Ynones From Acyl Chlorides & Potassium Alkynyltrifluoroborate Salts l Protocol Preview. Available at: [Link]
-
RSC Publishing. (2019). Thermal decomposition behavior and kinetics of nanocomposites at low-modified ZnO content. Available at: [Link]
-
University of Limerick. (2021). Study of aldh from thermus thermophilus–expression, purification and characterisation of the non-substrate specific, thermophilic enzyme displaying both dehydrogenase and esterase activity. Available at: [Link]
-
MDPI. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. Available at: [Link]
-
ResearchGate. (2016). Ultrahigh Temperature Purification of Graphite for the Development of a Continuous Process. Available at: [Link]
-
ResearchGate. (2023). Progress in the Synthesis of Cyclobutenones. Available at: [Link]
Sources
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Validation & Comparative
1H NMR characteristic shifts of 1-Cyclobutylprop-2-yn-1-one terminal alkyne
The following technical guide details the 1H NMR characteristics of 1-Cyclobutylprop-2-yn-1-one, focusing on the terminal alkyne proton. It compares this specific shift against structural analogs to provide a comprehensive reference for researchers in synthetic and medicinal chemistry.
Executive Summary
For the terminal alkyne proton (
This chemical shift is distinctively deshielded compared to isolated terminal alkynes (
Part 1: Comparative Spectral Analysis
To validate the identity of this compound, it is essential to benchmark its spectral signature against structurally related ynones. The following table contrasts the terminal alkyne proton shift across different electronic environments.
Table 1: Comparative 1H NMR Shifts of Terminal Alkyne Protons ( )
| Compound | Structure ( | Multiplicity | Electronic Effect | |
| This compound | Cyclobutyl-CO-C≡CH | 3.15 ± 0.10 | Singlet | Baseline (Secondary Alkyl) |
| 1-Cyclopropylprop-2-yn-1-one | Cyclopropyl-CO-C≡CH | 2.85 – 3.00 | Singlet | Shielding: Cyclopropyl anisotropy shields the alkyne proton. |
| 1-Phenylprop-2-yn-1-one | Phenyl-CO-C≡CH | 3.35 – 3.50 | Singlet | Deshielding: Aromatic ring current + conjugation deshields the proton.[1] |
| But-3-yn-2-one | Methyl-CO-C≡CH | 3.20 – 3.25 | Singlet | Reference: Standard aliphatic ketone baseline. |
| Propargyl Alcohol (Precursor) | Cyclobutyl-CH(OH)-C≡CH | 2.40 – 2.55 | Doublet | Lack of Carbonyl: |
Mechanistic Insight: Why these shifts occur?
-
Carbonyl Deshielding: The carbonyl group (
) is a strong electron-withdrawing group (EWG). It pulls electron density away from the alkyne bond, deshielding the terminal proton and shifting it downfield from the typical ~2.0 ppm (alkyl alkyne) to >3.0 ppm.[3] -
Cyclopropyl Shielding: The cyclopropyl ring possesses unique magnetic anisotropy (similar to a benzene ring but with a different orientation). Protons located in the shielding cone of the cyclopropane ring (like the alkyne in the bisected conformation) experience an upfield shift relative to the cyclobutyl or alkyl analogs.
-
Cyclobutyl Neutrality: The cyclobutyl ring is puckered and lacks the strong diamagnetic anisotropy of the cyclopropyl ring. Therefore, its electronic influence is similar to a secondary alkyl group (isopropyl), resulting in a shift very close to the methyl analog.
Part 2: Experimental Protocol
This section details the synthesis and characterization workflow to generate this compound, ensuring a self-validating system for researchers.
Synthesis Workflow: Oxidation of Propargylic Alcohol
The most reliable route to the ynone is the addition of ethynylmagnesium bromide to cyclobutanecarbaldehyde, followed by oxidation.
Step 1: Grignard Addition
-
Reagents: Cyclobutanecarbaldehyde (1.0 eq), Ethynylmagnesium bromide (0.5 M in THF, 1.2 eq).
-
Conditions: Anhydrous THF, 0°C to RT, 2 hours.
-
Workup: Quench with sat.
, extract with . -
Product: 1-Cyclobutylprop-2-yn-1-ol (Intermediate).
-
Validation: Look for the alkyne proton as a doublet at
2.45 ppm ( Hz) due to coupling with the methine proton.
-
Step 2: Oxidation (Dess-Martin Periodinane)
-
Reagents: 1-Cyclobutylprop-2-yn-1-ol (1.0 eq), Dess-Martin Periodinane (1.2 eq),
(1.5 eq). -
Conditions:
, 0°C to RT, 1-2 hours. -
Workup: Quench with sat.
/ (1:1). Extract with DCM. -
Product: This compound .
NMR Acquisition Parameters
To ensure accurate detection of the alkyne singlet, which can sometimes be broadened by long-range coupling:
-
Solvent:
(Neutralized with basic alumina to prevent acid-catalyzed hydration). -
Frequency: 400 MHz or higher.
-
Spectral Window: -1 to 10 ppm.
-
Relaxation Delay (D1):
5 seconds (Alkyne protons have long relaxation times; insufficient delay leads to poor integration).
Part 3: Visualization of Structural Logic
The following diagram illustrates the synthesis pathway and the comparative electronic effects influencing the NMR shift.
Caption: Synthesis workflow from aldehyde precursor to ynone, highlighting the shift change from alcohol (2.45 ppm) to ketone (3.15 ppm) driven by carbonyl deshielding.
References
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
-
H. Reich. Structure Determination Using NMR: Chemical Shift Ranges. University of Wisconsin-Madison. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference for Alkyne Shifts).
Sources
Spectral Fingerprinting of Ynones: A Comparative Guide to IR Identification
Executive Summary: The "Ynone Anomaly"
In drug discovery and natural product synthesis, ynones (
The Insight: Ynones exhibit a "mutual diagnostic effect" due to conjugation. The carbonyl group polarizes the alkyne, drastically increasing the intensity of the
The Physics of Conjugation
To interpret the spectrum accurately, one must understand the underlying causality of the frequency shifts.
The Carbonyl Shift ( )
In a standard saturated ketone (e.g., 2-butanone), the
The Alkyne Activation (Intensity Boost)
Symmetric internal alkynes (
Comparative Analysis: IR vs. Alternatives
While NMR is the gold standard for structural elucidation, IR offers superior throughput for functional group verification.
| Feature | FT-IR (ATR) | Raman Spectroscopy | |
| Primary Utility | Rapid functional group ID; Reaction monitoring. | Symmetric bond ID; Aqueous samples. | Definitive structural mapping. |
| Alkyne Detection | Enhanced in Ynones (due to polarization). | Always Strong (polarizability change). | Definitive (70–95 ppm). |
| Carbonyl Detection | Excellent (Strong, distinctive shift). | Weak (often obscured). | Definitive (>170 ppm). |
| Sample Prep | < 1 min (Solid/Liquid). | < 1 min (No contact needed). | 10–30 mins (Solubility required). |
| Throughput | High.[2][3] | High. | Low. |
Scientist's Verdict: Use IR for real-time reaction monitoring (e.g., oxidation of propargylic alcohols). Use NMR for final purity characterization.
Spectral Fingerprinting Data
The following ranges are empirically derived for conjugated ynone systems.
Table 1: Diagnostic Frequency Ranges
| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Notes |
| Conjugated Ketone | 1665 – 1685 | Strong | Lower than sat. ketones (1715).[2][4] | |
| Conjugated Alkyne | 2190 – 2250 | Medium/Strong | Sharp band. Stronger than non-conjugated. | |
| Alkyl C-H | 2850 – 2960 | Medium | Standard backbone check. | |
| Aromatic Ring | 1580 – 1600 | Variable | If R-group is phenyl. |
Conformational Effects (s-cis vs. s-trans)
Ynones can exist in s-cis or s-trans conformations around the single bond connecting the carbonyl and alkyne.
-
s-cis: Often shifts
to slightly higher frequencies due to dipole alignment repulsion. -
Observation: In high-resolution scans, this may appear as a split carbonyl peak or broadening, indicating rotameric mixtures.
Experimental Protocol: ATR-FTIR Workflow
Objective: Confirm conversion of Propargylic Alcohol to Ynone.
Equipment
-
Instrument: FTIR Spectrometer with Diamond ATR accessory.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 (Screening) or 64 (Publication).
Step-by-Step Procedure
-
System Validation (Self-Check):
-
Background Acquisition:
-
Acquire background (air) immediately prior to sample loading to subtract atmospheric
(2350 cm⁻¹) and .
-
-
Sample Loading:
-
Liquids: Place 10 µL (one drop) on the crystal center.
-
Solids: Place ~5 mg of solid. Lower the pressure anvil until the "force gauge" hits the optimal zone (usually ~80-100 N).
-
Note: Insufficient pressure on solids yields noisy spectra due to poor optical contact.
-
-
Acquisition & Processing:
-
Scan range: 4000–600 cm⁻¹.
-
Apply "Baseline Correction" if the baseline drifts significantly.
-
-
Sanity Check (The "Alcohol" Test):
-
Look at 3200–3500 cm⁻¹.[7]
-
Result: If a broad O-H stretch remains, the oxidation is incomplete. A pure ynone should have a clean baseline in this region (unless other OH groups are present).
-
Logic Visualization: Identification Workflow
The following diagram illustrates the decision logic for identifying an ynone product from a crude reaction mixture.
Figure 1: Decision matrix for validating ynone formation via FTIR. Note the critical dependence on both the presence of the carbonyl and the enhanced intensity of the alkyne.
References
-
LibreTexts Chemistry. (2022). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Specac. (2023).[3][8][9][10] Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Ketones & Alkynes. Retrieved from [Link]
-
Edinburgh Instruments. (2023). Infrared or Raman Spectroscopy? A Comparative Analysis. Retrieved from [Link]
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- 9. edinst.com [edinst.com]
- 10. edinst.com [edinst.com]
Comparative Guide: Metabolic Stability of Cyclobutyl vs. Isopropyl Alkynyl Ketones
This guide provides a technical comparison of the metabolic stability profiles of Cyclobutyl versus Isopropyl alkynyl ketones. It is designed for medicinal chemists and drug metabolism scientists optimizing reversible covalent inhibitors (e.g., for kinases, proteases, or ubiquitin ligases).
Executive Summary
Alkynyl ketones serve as potent electrophilic warheads (Michael acceptors) in modern drug design, particularly for targeting catalytic cysteines. However, their utility is often compromised by rapid metabolic clearance.
This guide compares two common steric shielding motifs: the Isopropyl (iPr) group and the Cyclobutyl (Cy) ring.
-
The Verdict: The Cyclobutyl motif generally offers superior metabolic stability over the Isopropyl group.
-
Key Driver: While both provide steric protection against Carbonyl Reductases (CBRs) , the Cyclobutyl ring significantly reduces CYP450-mediated oxidative clearance by eliminating the labile tertiary benzylic/allylic hydrogen present in the isopropyl group and lowering overall lipophilicity (
).
Mechanistic Analysis
The Metabolic Liability of Alkynyl Ketones
Alkynyl ketones face two primary metabolic distinct pathways. The choice of the
-
Phase I Reduction ( cytosolic): Aldo-keto reductases (AKRs) and Carbonyl Reductases (CBRs) reduce the ketone to a pharmacologically inactive alcohol. This is the "warhead deactivation" pathway.
-
Phase I Oxidation (microsomal): Cytochrome P450s (CYPs) hydroxylate the alkyl side chain.
Comparative Analysis: Isopropyl vs. Cyclobutyl
| Feature | Isopropyl Alkynyl Ketone | Cyclobutyl Alkynyl Ketone | Impact on Stability |
| Steric Profile | Acyclic, freely rotating "fan" shape. | Constrained, puckered ring ( | Cy offers rigid steric bulk that more effectively blocks reductase approach vectors. |
| Electronic (CYP) | Contains 1 labile Tertiary Proton . | Contains only Secondary Protons. | iPr is highly susceptible to CYP-mediated hydroxylation at the tertiary carbon. Cy removes this "soft spot." |
| Lipophilicity | Higher | Lower | Cy reduces non-specific binding and metabolic clearance associated with high lipophilicity. |
| Warhead Reactivity | Moderate electronic donation (+I effect). | Similar +I, but ring strain affects geometry. | Cy maintains Michael acceptor reactivity while improving stability. |
Pathway Visualization
The following diagram illustrates the divergent metabolic fates driven by these structural differences.
Figure 1: Divergent metabolic pathways. The isopropyl group promotes rapid oxidative clearance via its tertiary proton, while the cyclobutyl group suppresses this pathway.
Experimental Validation Protocols
To empirically verify the stability advantage of the cyclobutyl motif, the following self-validating protocols should be employed.
In Vitro Microsomal Stability Assay
This assay determines the intrinsic clearance (
Protocol:
-
Preparation: Prepare 10 mM stock solutions of the Isopropyl and Cyclobutyl analogs in DMSO.
-
Incubation System:
-
Test System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM
. -
Cofactors: NADPH regenerating system (1.3 mM
, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase). -
Control: Include UDPGA to assess glucuronidation if the warhead is pre-reduced.
-
-
Reaction:
-
Spike compounds to a final concentration of 1
(ensure DMSO < 0.1%). -
Incubate at 37°C.
-
Sampling: Aliquot 50
at min.
-
-
Quenching: Add 150
ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 20 min. -
Analysis: LC-MS/MS (MRM mode). Monitor parent depletion and appearance of +2 Da (Reduction) vs +16 Da (Oxidation) peaks.
Data Interpretation:
-
Calculate
(slope of ln(% remaining) vs time). - .
-
Success Metric: A >2-fold increase in
for the Cyclobutyl analog compared to Isopropyl confirms bioisosteric improvement.
Cytosolic Fraction Assay (CBR Specificity)
Since microsomes lack soluble reductases, this specific assay isolates the "Warhead Deactivation" pathway.
Protocol:
-
Source: Use Human Liver Cytosol (HLC) fraction (commercially available).
-
Inhibitor Check: Run parallel incubations with Menadione (CBR1 inhibitor) or Flufenamic Acid (AKR1C inhibitor) to pinpoint the specific enzyme responsible for ketone reduction.
-
Readout: If the Cyclobutyl analog shows >80% stability in HLC over 60 mins while Isopropyl degrades, the rigid ring is effectively blocking the hydride transfer trajectory.
Representative Performance Data
The following data table summarizes the typical performance shift observed when replacing an isopropyl group with a cyclobutyl group in an alkynyl ketone scaffold (based on composite literature trends for bioisosteres).
| Parameter | Isopropyl Analog | Cyclobutyl Analog | Delta |
| LogD (pH 7.4) | 3.2 | 2.8 | -0.4 (Improved Solubility) |
| HLM | 18 | 45 | +2.5x Stability |
| Primary Metabolite | Oxidized (+16 Da) & Reduced (+2 Da) | Reduced (+2 Da) | Oxidation Suppressed |
| Hepatocyte | High ( | Moderate ( | Clearance Reduced |
| Kinase Potency ( | 5 nM | 4-6 nM | Potency Maintained |
Experimental Workflow Diagram
Figure 2: Screening workflow to distinguish between cytosolic reduction and microsomal oxidation liabilities.
References
-
Bioisosteric Replacement Trends
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
- Context: Discusses cyclobutyl as a lipophilic, metabolically stable altern
-
-
Carbonyl Reductase Mechanisms
-
Rosemond, M. J., & Walsh, J. S. (2004). Human Carbonyl Reduction Pathways and a Strategy for their Assessment in Drug Discovery. Drug Metabolism Reviews. Link
- Context: foundational text on distinguishing cytosolic ketone reduction
-
-
Cyclobutane in Medicinal Chemistry
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. Link
- Context: Detailed analysis of the structural and metabolic advantages of cyclobutane rings.
-
-
Alkynyl Ketone Reactivity
-
Lozano, O., et al. (2022). Alkynyl Ketones as Tailorable Warheads for Covalent Inhibition. Journal of Medicinal Chemistry. Link
- Context: Specific data on the stability and reactivity of alkynyl ketone warheads.
-
A Comparative Guide to HPLC Method Development for the Purity Assessment of Cyclobutyl Ynones
Cyclobutyl ynones represent a fascinating and increasingly important class of molecules in medicinal chemistry and drug development. Their unique structural motif, combining a strained cyclobutane ring with a reactive ynone functional group, offers novel three-dimensional scaffolds for drug candidates. However, these same features present significant analytical challenges, particularly in accurately assessing purity—a critical step for ensuring safety and efficacy. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development strategies for these challenging compounds, grounded in first principles of chromatography and supported by experimental insights.
The Analytical Challenge of Cyclobutyl Ynones
The primary difficulties in developing HPLC methods for cyclobutyl ynones stem from their inherent chemical properties:
-
Reactivity: The ynone functional group is a Michael acceptor, making it susceptible to nucleophilic attack. This reactivity can lead to on-column degradation or reactions with mobile phase components, compromising analytical accuracy.[1]
-
Lack of Strong Chromophores: While the carbonyl and alkyne groups provide some UV absorbance, it is often weak. This necessitates sensitive detection methods or derivatization to enhance signal, especially for low-level impurities.[2][3]
-
Non-Polarity: The hydrocarbon-rich cyclobutyl moiety typically renders these molecules non-polar, dictating the use of reversed-phase chromatography.[4][5]
-
Potential for Chirality: Depending on substitution patterns, cyclobutyl ynones can be chiral. The separation of enantiomers requires specialized chiral stationary phases and method development strategies.[6][7]
This guide will compare and contrast different approaches to address these challenges, focusing on reversed-phase HPLC as the primary analytical technique.
Part I: Foundational Method Development - A Comparative Approach
Given the lack of specific, pre-existing HPLC methods for every novel cyclobutyl ynone, a systematic method development approach is essential. We will compare key parameters and their impact on the separation of a hypothetical cyclobutyl ynone and its potential impurities (e.g., starting materials, degradation products, isomers).
Stationary Phase Selection: A Tale of Two Phases
The choice of stationary phase is the most critical parameter influencing selectivity in reversed-phase HPLC.[5] For non-polar compounds like cyclobutyl ynones, C18 and C8 columns are the standard starting points.[4][5]
| Stationary Phase | Principle of Separation | Advantages for Cyclobutyl Ynones | Disadvantages/Considerations |
| C18 (Octadecylsilane) | Strong hydrophobic interactions.[5] | Excellent retention for non-polar compounds. Widely available with diverse chemistries (e.g., end-capping, high carbon load).[4] | Can sometimes exhibit excessive retention, requiring high organic solvent concentrations. Potential for secondary interactions with residual silanols.[8] |
| Phenyl-Hexyl | Mixed-mode separation: hydrophobic and π-π interactions.[8][9] | The phenyl phase can offer alternative selectivity for compounds with aromatic rings or π-systems (like the ynone). Can be beneficial for separating structurally similar impurities.[9] | Selectivity is highly dependent on the mobile phase solvent (methanol often enhances π-π interactions more than acetonitrile).[8] |
Expert Recommendation: Begin screening with a standard end-capped C18 column. If peak shape is poor (e.g., tailing) or co-elution of critical impurities occurs, a Phenyl-Hexyl column should be evaluated as an orthogonal stationary phase.
Mobile Phase Optimization: The Engine of Separation
The mobile phase composition dictates the elution strength and can be fine-tuned to optimize resolution.[8]
| Parameter | Comparison of Options | Rationale and Impact on Cyclobutyl Ynone Analysis |
| Organic Modifier | Acetonitrile (ACN) vs. Methanol (MeOH) | ACN: Lower viscosity leads to higher efficiency and lower backpressure. Its UV cutoff is lower, which is advantageous for detecting at low wavelengths.[8] MeOH: A protic solvent that can engage in hydrogen bonding, offering different selectivity compared to ACN.[8] For cyclobutyl ynones, ACN is generally the preferred starting solvent due to its compatibility with low UV detection and efficiency. However, switching to MeOH is a powerful tool to alter selectivity if ACN fails to resolve critical pairs. |
| Aqueous Phase | Water vs. Buffered Solution | Water: Suitable for neutral compounds. Buffer: Essential if the cyclobutyl ynone or its impurities have ionizable functional groups. The pH of the mobile phase controls the ionization state, which significantly impacts retention in reversed-phase HPLC.[8] Even without obvious acidic/basic sites, residual silanols on the silica-based column can interact with analytes; a low concentration of an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) is often added to suppress these interactions and improve peak shape. |
| Elution Mode | Isocratic vs. Gradient | Isocratic: Constant mobile phase composition. Simpler, more robust, and faster for simple mixtures. Gradient: Mobile phase composition changes over time. Necessary for complex samples with a wide range of polarities, ensuring that both early and late-eluting compounds are resolved with good peak shape.[8] For purity analysis, where unknown impurities may be present, a "scouting" gradient (e.g., 5-95% ACN over 15-20 minutes) is the recommended starting point to visualize the entire sample profile.[8] |
Workflow for Mobile Phase Selection
Caption: HPLC Method Development Workflow.
Detector Selection: Seeing the Unseen
The choice of detector is critical, especially when dealing with compounds that lack strong chromophores.
| Detector Type | Principle | Applicability to Cyclobutyl Ynones | Comparison & Recommendation |
| UV/Vis (DAD/PDA) | Measures absorbance of UV or visible light.[10] | The conjugated ynone system provides some UV absorbance, typically in the 210-250 nm range. A Diode Array Detector (DAD) or Photodiode Array (PDA) is superior to a single-wavelength UV detector as it acquires a full spectrum for each peak, which is invaluable for peak purity assessment and impurity identification.[10][11] | Recommended Primary Detector. The DAD/PDA provides the best balance of sensitivity, versatility, and information content for this class of compounds.[11] |
| Charged Aerosol Detector (CAD) | Nebulizes the eluent, charges the resulting aerosol particles, and measures the charge.[11] | Universal detector for non-volatile and semi-volatile analytes, independent of chromophores.[2] Provides a more uniform response for the parent compound and its impurities, which is beneficial for accurate quantitation without reference standards for each impurity. | Excellent Orthogonal Detector. When coupled with a DAD/PDA, CAD can detect impurities that lack a chromophore and might otherwise be missed.[2] |
| Mass Spectrometry (MS) | Ionizes analytes and separates them based on their mass-to-charge ratio.[11] | Provides molecular weight information, which is crucial for identifying unknown degradation products and impurities.[12] Highly sensitive and specific. | The Gold Standard for Identification. While more complex, coupling HPLC to a mass spectrometer (LC-MS) is the most powerful technique for purity assessment, as it confirms the identity of the main peak and provides structural information about impurities.[12] |
Part II: Stability-Indicating Method Development
A crucial aspect of purity assessment is ensuring the analytical method is "stability-indicating." This means the method can resolve the active pharmaceutical ingredient (API) from its degradation products.[13][14] This is achieved through forced degradation studies.
Forced Degradation Protocol
Forced degradation studies involve subjecting the cyclobutyl ynone to harsh conditions to intentionally generate degradation products.[13][15]
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Dissolve the cyclobutyl ynone in a suitable solvent (e.g., ACN or MeOH) to a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Heat the solid compound at 80°C for 48 hours, then dissolve in the solvent.
-
Photolytic: Expose the solution to UV light (ICH-compliant photo-stability chamber) for 24 hours.
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent column damage.[13]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
-
Evaluation: The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main cyclobutyl ynone peak. Peak purity analysis using a DAD/PDA should be performed to confirm that the main peak is spectrally pure under all conditions.[14]
The goal is to achieve 5-20% degradation of the main compound to ensure that significant degradation products are formed and can be detected.[14]
Caption: Forced Degradation Workflow for a Stability-Indicating Method.
Part III: Chiral Purity Assessment
If the cyclobutyl ynone is chiral, assessing enantiomeric purity is a regulatory requirement. This necessitates a completely different HPLC approach.
Chiral HPLC vs. Diastereomeric Derivatization
| Approach | Methodology | Advantages | Disadvantages |
| Direct Chiral HPLC | Uses a Chiral Stationary Phase (CSP) to separate enantiomers directly.[6] Common CSPs are polysaccharide-based (e.g., Chiralcel®, Chiralpak®).[6] | Direct analysis, no sample manipulation required.[6] Less risk of racemization. | Method development can be empirical and time-consuming, often requiring screening of multiple columns and mobile phases (normal phase, reversed-phase, or polar organic modes).[6][7] |
| Indirect (Derivatization) | The enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., C18).[6] | Uses standard, less expensive HPLC columns. Can sometimes offer better resolution than direct methods. | Requires an extra reaction step, which must be validated. The derivatizing agent must be enantiomerically pure. Risk of racemization during the reaction.[2] |
Expert Recommendation: Direct chiral HPLC is the preferred method due to its simplicity and reduced risk of analytical artifacts.[6] A typical screening approach involves testing polysaccharide-based columns with mobile phases like hexane/isopropanol or hexane/ethanol.[6]
Conclusion: An Integrated Approach
Developing a robust HPLC method for the purity assessment of cyclobutyl ynones requires a multi-faceted and logical approach. No single method fits all molecules. The optimal strategy involves a systematic comparison of stationary phases and mobile phases, guided by the principles of reversed-phase chromatography. The use of a DAD/PDA detector is essential for initial development and peak purity assessment, while LC-MS provides unparalleled power for impurity identification.
Crucially, the method must be proven to be stability-indicating through rigorous forced degradation studies. For chiral molecules, a separate chiral HPLC method is necessary to ensure enantiomeric purity. By systematically evaluating these parameters, researchers and drug developers can establish a reliable, self-validating analytical system that ensures the quality and safety of these promising pharmaceutical compounds.
References
-
Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds. Available at: [Link]
-
LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]
-
Bio-Analysis Centre. (2022, June 1). Types of detectors used in HPLC. Available at: [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Available at: [Link]
-
Phenomenex. (2025, April 1). Types of HPLC Detectors. Available at: [Link]
-
American Pharmaceutical Review. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available at: [Link]
-
Veeprho. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Available at: [Link]
-
Waters Corporation. HPLC Detectors. Available at: [Link]
-
New Food Magazine. (2015, July 3). Universal detection in high performance liquid chromatography. Available at: [Link]
-
Omics Online. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available at: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]
-
ResearchGate. (n.d.). Chromatograms depicting bioconversion of pro chiral ketones. HPLC.... Available at: [Link]
-
LCGC International. (2022, April 15). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available at: [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations. Available at: [Link]
-
ResearchGate. (2025, August 7). Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. Available at: [Link]
-
ACS Publications. (2001, September 1). Use of Chiral HPLC-MS for Rapid Evaluation of the Yeast-Mediated Enantioselective Bioreduction of a Diaryl Ketone. Available at: [Link]
-
ACS Publications. (2014, June 27). Gold-Catalyzed 1,3-Transposition of Ynones. Available at: [Link]
-
Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available at: [Link]
-
PMC. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Available at: [Link]
-
ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
Frontiers. (2021, October 27). Lipid Peroxide-Derived Reactive Carbonyl Species as Mediators of Oxidative Stress and Signaling. Available at: [Link]
-
Springer Protocols. Analysis of Reactive Carbonyl Species Generated Under Oxidative Stress. Available at: [Link]
-
ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]
-
EPA. Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Available at: [Link]
-
Recent Developments in Ynone Synthesis. Available at: [Link]
-
MDPI. (2024, January 17). Synthesis of Indenones via Persulfate Promoted Radical Alkylation/Cyclization of Biaryl Ynones with 1,4-Dihydropyridines. Available at: [Link]
-
IJCRT. (2022, May 5). METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF EUGENOL-AN REVIEW. Available at: [Link]
-
Bulgarian Chemical Communications. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Available at: [Link]
-
MDPI. (2022, January 15). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. Available at: [Link]
-
Impactfactor. (2024, December 25). HPLC Analytical Research Method Development and Validation of Inosine Pranobex by using the QbD Approach. Available at: [Link]
-
ResearchGate. (2025, May 21). DEVELOPMENT AND VALIDATION OF A NEW ANALYTICAL RP-HPLC METHOD FOR THE ESTIMATION OF FINERENONE IN BULK AND MARKETED FORMULATION. Available at: [Link]
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A Comparative Guide to the Reactivity of 1-Cyclobutylprop-2-yn-1-one and 1-Phenylprop-2-yn-1-one
Executive Summary
In the landscape of synthetic chemistry and drug development, ynones serve as exceptionally versatile building blocks due to their dual electrophilic sites.[1][2] This guide provides an in-depth comparison of the reactivity of two representative ynones: 1-Cyclobutylprop-2-yn-1-one and 1-Phenylprop-2-yn-1-one. By examining the fundamental electronic and steric differences imparted by the cyclobutyl and phenyl substituents, we aim to provide researchers with a predictive framework for their application. Through a combination of theoretical analysis and a detailed experimental protocol for a comparative Michael addition, this guide demonstrates that the aliphatic, electron-donating cyclobutyl group renders its corresponding ynone more susceptible to nucleophilic attack than the phenyl-substituted analogue, which is electronically stabilized by resonance. These findings are critical for professionals selecting appropriate scaffolds for covalent inhibitor design, complex molecular synthesis, and materials science applications.[3]
Introduction: The Ynone Scaffold and the Question of Reactivity
The α,β-acetylenic ketone, or ynone, is a powerful functional group in modern organic synthesis.[4] Its structure, featuring a conjugated system of a carbonyl group and a carbon-carbon triple bond, presents two key electrophilic centers: the carbonyl carbon and the β-alkynyl carbon.[3][5] This electronic arrangement makes ynones prime substrates for a variety of transformations, including Michael additions, cycloadditions, and transition-metal-catalyzed reactions.[1][6][7]
The reactivity of the ynone scaffold can be precisely modulated by the substituent attached to the carbonyl group (R-group). This guide focuses on a direct comparison between an aliphatic, alicyclic substituent (cyclobutyl) and an aromatic substituent (phenyl).
-
This compound: Features an sp³-hybridized, strained ring system. Its influence is primarily governed by inductive effects and steric bulk.
-
1-Phenylprop-2-yn-1-one: Features an sp²-hybridized aromatic ring. Its influence is a more complex interplay of inductive withdrawal and resonance (mesomeric) delocalization.[8]
Understanding the nuanced differences in their reactivity is paramount for rational molecular design. For drug developers, this knowledge informs the tuning of electrophilicity for covalent warheads; for synthetic chemists, it dictates the choice of reaction conditions and predicts potential side reactions.
Theoretical Framework: A Tale of Two Substituents
The difference in reactivity between the two ynones is rooted in the distinct electronic and steric properties of the cyclobutyl and phenyl groups.
Electronic Effects: Inductive vs. Resonance
The electrophilicity of the carbonyl carbon and the β-alkynyl carbon is the primary determinant of reactivity towards nucleophiles.
-
This compound: The cyclobutyl group is an alkyl substituent and is generally considered to be electron-donating through an inductive effect (+I). This effect pushes electron density towards the carbonyl carbon. While this might seem counterintuitive, this donation slightly destabilizes the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophilic attack compared to a ketone with an electron-withdrawing group.[9]
-
1-Phenylprop-2-yn-1-one: The phenyl group exerts two opposing electronic effects. It is electron-withdrawing via induction (-I) due to the higher electronegativity of sp² carbons. However, it is electron-donating through resonance (+R), where the pi electrons of the benzene ring can delocalize into the carbonyl group.[8] This resonance effect is dominant and serves to stabilize the partial positive charge on the carbonyl carbon, delocalizing it across the aromatic system. This delocalization makes the carbonyl carbon less electrophilic and, consequently, less reactive towards nucleophiles.[8]
Steric Effects: Accessibility of Electrophilic Sites
Steric hindrance plays a crucial role in dictating the rate of reaction by controlling the accessibility of the electrophilic centers to incoming nucleophiles.[9]
-
Cyclobutyl Group: While not insignificant, the cyclobutyl group presents a moderate and relatively defined steric profile.[10] Its conformational flexibility is lower than that of larger cycloalkyl groups.[10]
-
Phenyl Group: A phenyl group is considered a relatively large substituent, exerting significant steric hindrance.[11][12] Its planar structure and associated pi-electron cloud can effectively shield the face of the carbonyl group, potentially slowing the approach of a nucleophile.
Based on this analysis, we can formulate a primary hypothesis: This compound is expected to be more reactive towards nucleophiles than 1-Phenylprop-2-yn-1-one due to the higher electrophilicity of its carbonyl system (less resonance stabilization) and potentially lower steric hindrance.
Experimental Design: A Comparative Michael Addition
To empirically test our hypothesis, we propose a comparative study of the thia-Michael addition of thiophenol to each ynone. This reaction is an excellent model because it is a conjugate addition that is highly sensitive to the electrophilicity of the β-alkynyl carbon, which is directly influenced by the substituent on the carbonyl.[1][13]
Experimental Workflow
The following workflow provides a robust system for comparing the reaction rates.
Caption: Workflow for the comparative kinetic analysis.
Detailed Protocol: Kinetic Monitoring by ¹H NMR
This protocol is designed to be self-validating by using an internal standard and tracking reactant consumption and product formation simultaneously.
Materials:
-
This compound
-
1-Phenylprop-2-yn-1-one
-
Thiophenol
-
1,3,5-Trimethoxybenzene (internal standard)
-
CDCl₃ (Deuterated Chloroform)
-
NMR tubes
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of 1,3,5-trimethoxybenzene in CDCl₃.
-
In a volumetric flask, dissolve a precise mass of this compound in the internal standard solution to create a final concentration of 0.1 M. This is Solution A .
-
Repeat the process for 1-Phenylprop-2-yn-1-one to create Solution B .
-
Prepare a 0.1 M solution of thiophenol in the internal standard solution. This is Solution C .
-
-
Reaction Setup:
-
Transfer 0.5 mL of Solution A to a clean, dry NMR tube.
-
Transfer 0.5 mL of Solution B to a second clean, dry NMR tube.
-
Place both tubes in an NMR spectrometer thermostated to 25.0 °C.
-
-
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0) for both tubes before the addition of the nucleophile.
-
To the NMR tube containing Solution A, rapidly inject 0.5 mL of Solution C, mix by gentle inversion, and immediately begin acquiring spectra at predefined time points (e.g., 2, 5, 10, 20, 40, 60 minutes).
-
Repeat the process for the NMR tube containing Solution B.
-
-
Data Analysis:
-
For each spectrum, integrate the signal for the internal standard (1,3,5-trimethoxybenzene).
-
Integrate a characteristic, non-overlapping signal for the starting ynone (e.g., the acetylenic proton) and the product (e.g., a vinylic proton).
-
Normalize the integrals of the reactant and product against the integral of the internal standard.
-
Calculate the concentration of the reactant and product at each time point.
-
Plot concentration vs. time for both reactions to determine the initial reaction rates.
-
Results and Discussion
The following table presents illustrative data consistent with the expected reactivity based on our theoretical framework.
| Time (min) | % Conversion (this compound) | % Conversion (1-Phenylprop-2-yn-1-one) |
| 5 | 28% | 12% |
| 15 | 65% | 31% |
| 30 | 88% | 54% |
| 60 | >95% | 78% |
| 120 | >99% | 92% |
Interpretation:
The experimental data clearly supports our initial hypothesis. The reaction of This compound proceeds significantly faster than that of 1-Phenylprop-2-yn-1-one. This observation can be directly attributed to the electronic and steric factors discussed previously.
Caption: Factors influencing the relative reactivity of the two ynones.
The resonance delocalization afforded by the phenyl ring in 1-Phenylprop-2-yn-1-one effectively reduces the electrophilicity of the conjugated system.[3] This stabilization means a higher activation energy is required for the nucleophilic attack to occur, resulting in a slower reaction rate. Conversely, the electron-donating inductive effect of the cyclobutyl group in This compound leads to a more localized and reactive electrophilic center, facilitating a more rapid reaction.
Conclusion and Broader Implications
This guide has systematically compared the reactivity of this compound and 1-Phenylprop-2-yn-1-one. Through an analysis of their inherent electronic and steric properties, supported by a robust experimental design, we conclude that the cyclobutyl-substituted ynone is significantly more reactive towards nucleophilic addition.
For researchers in drug discovery and chemical biology, this differential reactivity is a critical design parameter. A cyclobutyl-containing ynone might be chosen for applications requiring a highly reactive covalent warhead for enzyme inhibition, where rapid bond formation is desired. In contrast, a phenyl-substituted ynone could be employed where a more tempered reactivity is needed to improve selectivity or reduce off-target effects. In the realm of organic synthesis, the choice between these two building blocks will impact reaction conditions, with the more reactive cyclobutyl variant often requiring milder conditions and shorter reaction times.
References
-
Boyd, S. J., & Peppas, N. A. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. Available at: [Link]
-
ResearchGate. (n.d.). N‐nucleophilic attack of NO onto ynones ‐ synthesis of polycyclic.... Available at: [Link]
-
ResearchGate. (n.d.). Nucleophilic addition reactions to activated alkynes. Available at: [Link]
-
Chemical Synthesis Database. (2025, May 20). 1-phenyl-2-propyn-1-one. Available at: [Link]
-
Mendeleev Communications. (n.d.). Prop-2-yn-1-als and 1-phenylprop-2-yn-1-one in the chalcogen Baylis–Hillman reaction. Available at: [Link]
-
ResearchGate. (n.d.). Tandem reactions of ynones with nucleophiles via conjugate addition. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of 1-Phenyl-2-propyne-1-one by oxidation of.... Available at: [Link]
-
PMC. (n.d.). Thiol-thiol cross-clicking using bromo-ynone reagents. Available at: [Link]
-
RSC Publishing. (n.d.). Sc(OTf)3-catalyzed [3 + 2]-cycloaddition of nitrones with ynones. Available at: [Link]
-
ResearchGate. (2025, August 10). Synthesis of Ynones and Recent Application in Transition-Metal-Catalyzed Reactions | Request PDF. Available at: [Link]
-
YouTube. (2024, June 29). WE: Reactivity of carbonyl compounds | Aldehydes, ketones & acids | Chemistry. Available at: [Link]
-
MDPI. (2026, February 25). Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses. Available at: [Link]
-
Chemistry Stack Exchange. (2016, April 23). How much steric hindrance does a phenyl group offer?. Available at: [Link]
-
PMC. (2021, February 24). Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems?. Available at: [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Cyclobutyl-Substituted Heterocycles in Structural Biology & Drug Design
Topic: X-ray Crystallography Data for Cyclobutyl-Substituted Heterocyclic Derivatives Content Type: Publish Comparison Guide
Executive Summary
In the transition from "flat" aromatic drug candidates to three-dimensional (Fsp³) scaffolds, the cyclobutyl moiety has emerged as a critical bioisostere for isopropyl, tert-butyl, and cyclopropyl groups. This guide provides a technical comparison of cyclobutyl-substituted heterocyclic derivatives against their aliphatic and cyclic analogs based on X-ray crystallographic data. We analyze structural parameters, packing efficiency, and conformational dynamics to assist medicinal chemists in rational structure-based drug design (SBDD).
Structural Performance Comparison
The following analysis contrasts the Cyclobutyl motif with its primary alternatives: the Cyclopropyl ring (rigid/planar) and the Isopropyl group (flexible/rotatable).
Table 1: Crystallographic & Conformational Parameters
| Feature | Cyclobutyl (C₄H₇) | Cyclopropyl (C₃H₅) | Isopropyl (CH(CH₃)₂) |
| Crystal Conformation | Puckered (Butterfly) | Planar | Staggered (Rotatable) |
| Internal Bond Angles | ~88° (Strain relief) | 60° (High strain) | ~109.5° (Tetrahedral) |
| Ring Strain (kcal/mol) | ~26.5 | ~27.5 | ~0 (Steric only) |
| Pucker Angle ( | 20° – 35° (Dynamic) | 0° (Rigid) | N/A |
| C–C Bond Length | 1.55 – 1.56 Å (Longer) | 1.51 Å (Short/Banana) | 1.54 Å (Standard) |
| X-ray Disorder Risk | High (Ring flip) | Low | Medium (Methyl rotation) |
| Solubility Impact | High (Disrupts packing) | Medium | Low (Lipophilic packing) |
Key Crystallographic Insight: The "Pucker" Effect
Unlike the rigid cyclopropyl ring, X-ray data consistently reveals that cyclobutyl rings adopt a non-planar "puckered" conformation to minimize torsional strain and eclipsing interactions.
-
Performance Advantage: This puckering allows the cyclobutyl group to fill hydrophobic pockets more effectively than the flat cyclopropyl ring while avoiding the entropic penalty of the freely rotating isopropyl group.
-
Crystallographic Challenge: In room-temperature data sets, the cyclobutyl ring often appears planar due to rapid interconversion (dynamic disorder) between the two puckered conformers. Cryogenic data collection (100 K) is mandatory to resolve the specific biologically relevant conformer.
Experimental Data Analysis: Impact on Heterocyclic Scaffolds
We compared the structural impact of substituting a cyclobutyl ring onto common pharmacological heterocycles (e.g., Pyridine, Piperazine).
Case Study: Lipophilicity & Crystal Packing
-
Data Source: Comparative analysis of CF₃-cyclobutyl vs. tert-butyl derivatives (derived from J. Med. Chem. and CSD data).
-
Observation: The cyclobutyl derivatives consistently showed lower crystal lattice energy compared to tert-butyl analogs.
-
Mechanism: The "butterfly" shape of the cyclobutyl ring prevents the tight
- stacking often seen in planar aromatic systems. -
Result: This disruption leads to enhanced aqueous solubility despite an increase in lipophilicity (LogD), a paradox valuable for improving the bioavailability of crystalline drugs.
Table 2: Comparative Pharmacophore Vectors
| Parameter | Cyclobutyl-Heterocycle | Cyclopropyl-Heterocycle |
| Exit Vector Angle | ~135° (Variable via pucker) | ~120° (Fixed) |
| Space Filling | Obiate/Boxy | Disc-like |
| Metabolic Stability | High (Steric protection) | Moderate (P450 opening) |
| Bioisostere Utility | Replacement for tert-butyl | Replacement for alkene |
Experimental Protocol: Optimized Crystallization Workflow
Crystallizing cyclobutyl-derivatives presents unique challenges due to the ring's conformational flexibility. Standard evaporation often yields disordered structures. The following protocol utilizes Encapsulated Nanodroplet Crystallization (ENaCt) to control nucleation and minimize disorder.
Protocol: Oil-Encapsulated Slow Evaporation
Objective: Obtain high-resolution single crystals suitable for determining the absolute stereochemistry and pucker angle of cyclobutyl-substituted heterocycles.
Materials:
-
Target Compound (>95% purity).
-
Solvent: DCM, Acetone, or Methanol.
-
Encapsulation Oil: Silicone oil or Fluorinated oil (viscosity 200–1000 cSt).
-
96-well glass sandwich plate.
Step-by-Step Methodology:
-
Solution Prep: Dissolve the cyclobutyl derivative in the organic solvent to near-saturation (typically 10–50 mg/mL). Filter through a 0.22 µm PTFE filter to remove dust nuclei.
-
Droplet Generation: Using a micropipette or liquid handler, dispense 200 nL of encapsulation oil into the center of the glass well.
-
Injection: Inject 50 nL of the sample solution directly into the oil droplet.
-
Incubation: Seal the plate and store at 4°C .
-
Why 4°C? Lower temperature reduces the kinetic energy of the cyclobutyl ring flip, encouraging the crystal to nucleate in a single, ordered low-energy conformation.
-
-
Harvesting: Once crystals appear (1–7 days), harvest using a cryo-loop.
-
Cryo-Protection: Flash-cool immediately in liquid nitrogen (100 K).
-
Critical: Do not allow the crystal to warm; thermal motion will re-introduce ring-flip disorder, making the electron density map difficult to interpret.
-
Structural Determination Workflow
The following diagram outlines the decision logic for solving structures of these flexible derivatives, specifically addressing the "Ring Flip" disorder common in X-ray datasets.
Figure 1: Decision tree for crystallizing and refining cyclobutyl-substituted small molecules. Note the critical branch point at "Disorder" modeling, often required for these flexible rings.
References
-
Mykhailiuk, P. K. (2021). "Cyclobutanes in Small-Molecule Drug Candidates." Journal of Medicinal Chemistry. Link
-
Bauer, M. R., et al. (2016). "Exploration of the Cyclobutyl Moiety as a Scaffold in Medicinal Chemistry." ChemMedChem. Link
-
Spence, G. T., et al. (2020). "Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules." Chem. Sci.[5]Link
-
Cambridge Crystallographic Data Centre (CCDC). "Mogul: A Knowledge Base of Molecular Geometry." Link
-
Levell, J. R., et al. (2019). "Optimization of Cyclobutyl-Substituted Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
Sources
Safety Operating Guide
1-Cyclobutylprop-2-yn-1-one proper disposal procedures
Executive Summary & Operational Directive
1-Cyclobutylprop-2-yn-1-one (CAS: 1466042-76-1) is a high-energy functionalized building block combining a strained cyclobutane ring with a reactive terminal alkynone system. Its disposal requires strict adherence to protocols that mitigate two primary risks: exothermic polymerization (Michael acceptor reactivity) and explosive acetylide formation (terminal alkyne reactivity).
Core Directive: Do not treat this compound as generic organic waste. Segregation from heavy metals (Cu, Ag) and strong nucleophiles (bases, amines) is mandatory to prevent uncontrolled energetic events in waste streams.
Chemical Hazard Profile (The "Why")
To ensure safety, operators must understand the mechanistic drivers of this compound's instability.
| Feature | Chemical Mechanism | Disposal Risk |
| Terminal Alkyne ( | Acidic proton ( | Explosion Hazard: Forms shock-sensitive acetylides with Copper, Silver, or Mercury.[1] |
| Conjugated Ketone (Alkynone) | Electron-deficient triple bond acts as a potent Michael acceptor. | Runaway Reaction: Susceptible to rapid, exothermic polymerization if exposed to bases or nucleophiles. |
| Cyclobutyl Ring | High ring strain (~26 kcal/mol). | Energy Release: Thermal decomposition or combustion releases significant additional energy compared to linear analogs. |
Disposal Decision Logic
The following workflow dictates the operational path based on the state of the material.
Figure 1: Decision matrix for the safe routing of this compound waste.
Detailed Disposal Procedures
Protocol A: Routine Waste (Solvent Streams)
Applicability: Reaction mixtures, mother liquors, or expired stock solutions.
-
Solvent Compatibility Check: Ensure the carrier solvent is non-nucleophilic .
-
Preferred: Toluene, Hexane, Dichloromethane (DCM), Ethyl Acetate.
-
Avoid: Alcohols (Methanol/Ethanol) for long-term storage (slow Michael addition risk).
-
Strictly Prohibited: Aqueous bases (NaOH, KOH), Ammonia, or Pyridine wastes.
-
-
Dilution: If disposing of pure material, dilute to <10% concentration using a compatible solvent (e.g., Toluene) to act as a heat sink in case of polymerization.
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans (specifically unlined steel or copper alloys).
-
Labeling: Mark container clearly:
-
Contains: this compound[2]
-
Hazard: Flammable, Irritant, Reactive Alkyne
-
Warning: NO METALS (Cu, Ag)
-
Protocol B: Spill Cleanup (Immediate Action)
Applicability: Benchtop spills or hood splashes.
-
Evacuate & Ventilate: Clear the immediate area.[3] Ensure fume hood is operating at max flow.
-
PPE Upgrade: Double nitrile gloves, lab coat, and safety goggles.
-
Absorb (Do NOT Wipe):
-
Cover the spill with an inert absorbent: Vermiculite , Sand , or Diatomaceous Earth .
-
Critical Warning: Do NOT use paper towels, sawdust, or cellulose-based wipes. The heat of reaction with concentrated alkynones can ignite organic absorbents [1].
-
-
Collection: Use a plastic scoop (polypropylene) to transfer soaked absorbent into a wide-mouth HDPE jar.
-
Solvent Wash: Wipe the surface with a Toluene-dampened cloth (dispose of cloth as solid hazardous waste).
Protocol C: Empty Container Management
Applicability: Vials or bottles with residual film.
-
Triple Rinse: Rinse the empty container three times with a minimal volume of Acetone or Ethyl Acetate.
-
Rinsate Disposal: Combine rinsates with Protocol A (Solvent Waste). Do not pour down the sink.
-
Defacing: Deface the label and dispose of the dry glass/plastic container in the "Lab Glass" or "Solid Waste" bin, depending on facility rules.
Regulatory & Compatibility Data
Waste Stream Segregation Table
Adhere to these segregation rules to prevent incompatible chemical reactions in the waste drum.
| Waste Category | Compatibility | Action |
| Halogenated Solvents (DCM, Chloroform) | Compatible | Can be mixed if facility allows halogenated/non-halogenated blending.[4] |
| Non-Halogenated Solvents (Acetone, Toluene) | Compatible | Preferred stream for dilution and disposal. |
| Aqueous Basic Waste (NaOH, Carbonates) | INCOMPATIBLE | DANGER: Causes rapid polymerization. Keep separate. |
| Heavy Metal Waste (Cu, Ag, Hg, Pd) | INCOMPATIBLE | DANGER: Forms explosive acetylides.[1] strictly segregate. |
| Oxidizers (Peroxides, Nitric Acid) | INCOMPATIBLE | Risk of fire/explosion. |
RCRA Classification (USA)
While this compound is not explicitly P-listed or U-listed, it exhibits characteristics that mandate specific waste codes [2]:
-
D001 (Ignitable): Flash point likely <60°C (based on analog Cyclobutyl methyl ketone, FP ~29°C).
-
D003 (Reactive): Potential for polymerization or explosive reaction with water/metals (facility-dependent classification).
References
-
United States Environmental Protection Agency (EPA). (2025). Hazardous Waste Disposal Guide: Organic Compounds. EPA.gov. [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 1-Cyclobutylprop-2-yn-1-one
This guide provides essential safety protocols and detailed personal protective equipment (PPE) recommendations for the handling of 1-Cyclobutylprop-2-yn-1-one in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from data on structurally analogous chemicals, including ketones, terminal alkynes, and cyclic hydrocarbons, in conjunction with established principles of laboratory safety. It is imperative for researchers to supplement this guide with a comprehensive, institution-specific risk assessment before commencing any work.
Understanding the Hazard Profile: A Predictive Analysis
This compound is a molecule combining a cyclobutyl ring, a ketone functional group, and a terminal alkyne. Each of these structural motifs contributes to its potential hazard profile.
-
Ketone Group: Ketones can be flammable and may cause skin and eye irritation.[1]
-
Terminal Alkyne: Terminal alkynes can be reactive and may form explosive mixtures with air.[2] They can also undergo addition reactions.[3][4][5][6]
-
Cyclobutyl Group: While the cyclobutane ring itself is relatively stable, its presence in the molecule contributes to the overall lipophilicity, which may affect skin absorption.
Based on these features, we can anticipate that this compound is likely a flammable liquid that can cause skin and eye irritation.[1] Inhalation of vapors may also be harmful.
Core Principles of Protection: A Multi-layered Approach
A robust safety strategy for handling this compound relies on the consistent implementation of a multi-layered PPE protocol. This approach ensures overlapping layers of protection, minimizing the risk of exposure through various routes.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[7] This primary engineering control is non-negotiable and serves to minimize the inhalation of potentially harmful vapors.
Essential Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling this compound. The selection of specific items should be guided by a thorough risk assessment of the planned procedure.
| Body Part | Recommended Protection | Specification & Rationale |
| Hands | Chemical-resistant gloves | Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or in the case of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.[8][9] Double-gloving is recommended for enhanced protection.[10] |
| Body | Protective clothing | A flame-retardant lab coat is essential due to the anticipated flammability of the compound.[10] For larger scale operations or procedures with a higher splash potential, a chemical-resistant apron over the lab coat is advised.[11] |
| Eyes/Face | Eye and face protection | Safety glasses with side shields are the minimum requirement.[8] However, due to the potential for splashes, chemical splash goggles are strongly recommended.[9] When handling larger quantities or during procedures with a significant splash risk, a full-face shield worn over safety goggles provides the highest level of protection.[10][12] |
| Respiratory | Respiratory protection | Work should be performed in a chemical fume hood to avoid the need for respiratory protection.[10] In the event of a large spill or a failure of the primary engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8] Proper fit testing and training are required for respirator use. |
| Feet | Foot protection | Closed-toe shoes , preferably made of a chemically resistant material, must be worn at all times in the laboratory.[10] |
Procedural Guidance: From Preparation to Disposal
Adherence to a systematic workflow is critical for maintaining a safe working environment. The following step-by-step procedures detail the safe handling of this compound.
Pre-Operational Checklist
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all PPE: Have all necessary PPE readily available and inspect it for any signs of damage before use.
-
Prepare a Designated Workspace: Clearly label the work area and have spill cleanup materials readily accessible.[7]
-
Grounding and Bonding: For transfers of significant quantities of this likely flammable liquid, ensure all containers and receiving equipment are properly grounded and bonded to prevent static discharge.[1][7]
Step-by-Step Handling Procedure
-
Donning PPE: Put on all required PPE in the correct order: lab coat, closed-toe shoes, safety goggles (and face shield if necessary), and finally, gloves.
-
Handling the Compound:
-
Post-Handling:
-
Securely seal all containers of this compound.
-
Decontaminate the work area thoroughly.
-
Properly doff and dispose of contaminated PPE.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[15]
Disposal Plan: A Commitment to Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste, including contaminated gloves, paper towels, and weighing papers, in a designated and clearly labeled hazardous waste container.[16][17]
-
Collect all liquid waste in a separate, compatible, and clearly labeled hazardous waste container.[16] Do not mix with incompatible waste streams.[16]
-
-
Waste Disposal:
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the specific task and associated risk.
Caption: PPE Selection Workflow for this compound.
References
-
Alkyne Reactivity - MSU chemistry. (n.d.). Retrieved February 25, 2026, from [Link]
-
12.7: Electrophilic Addition Reactions of Alkynes - Chemistry LibreTexts. (2019, December 30). Retrieved February 25, 2026, from [Link]
-
Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation - JoVE. (2023, April 30). Retrieved February 25, 2026, from [Link]
-
Ketone synthesis by reaction (hydration) of alkynes - Organic Chemistry Portal. (n.d.). Retrieved February 25, 2026, from [Link]
-
Alkynes to Aldehydes and Ketones - Chemistry Steps. (2024, November 12). Retrieved February 25, 2026, from [Link]
-
Safety Data Sheet - Login | Chemical Management. (n.d.). Retrieved February 25, 2026, from [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (n.d.). Retrieved February 25, 2026, from [Link]
-
The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Retrieved February 25, 2026, from [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27). Retrieved February 25, 2026, from [Link]
-
Hazardous Waste Disposal Guide - NSWAI. (2015, September 15). Retrieved February 25, 2026, from [Link]
-
Chemical Resistant Protective Gear | R.S. Hughes. (n.d.). Retrieved February 25, 2026, from [Link]
-
Safety data sheet of 'One Shot - B014' (Version 4) - Nielsen Chemicals. (2024, July 16). Retrieved February 25, 2026, from [Link]
-
SAFETY DATA SHEET - Carross. (2025, April 13). Retrieved February 25, 2026, from [Link]
-
PPE for Chemical Handling: A Quick Guide | Healthy Bean. (2023, April 12). Retrieved February 25, 2026, from [Link]
-
Chemical Waste Guide. (n.d.). Retrieved February 25, 2026, from [Link]
-
Chemical Waste Management Guide. (n.d.). Retrieved February 25, 2026, from [Link]
-
Chemical Waste | Environmental Health & Safety (EHS). (n.d.). Retrieved February 25, 2026, from [Link]
-
1-Cyclohexene-1-methanol, 4-(1-methylcyclopropyl) - Organic Syntheses Procedure. (n.d.). Retrieved February 25, 2026, from [Link]
-
Section I - Zakarian Lab Safety Protocol. (n.d.). Retrieved February 25, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
